4-Ethoxy-2-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMOFUZZCSQSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588456 | |
| Record name | 4-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114766-05-1 | |
| Record name | 4-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-2-methylaniline for Researchers and Drug Development Professionals
Introduction
4-Ethoxy-2-methylaniline, identified by the CAS number 114766-05-1 , is a substituted aniline derivative that holds potential as a versatile building block in organic synthesis.[1][2][3][4][5] Its unique substitution pattern, featuring an ethoxy group at the 4-position and a methyl group at the 2-position of the aniline ring, imparts specific reactivity and physical properties that make it a compound of interest for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthetic protocol, its applications in organic synthesis with a focus on its potential role in drug discovery, and its analytical characterization.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 114766-05-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| Appearance | Brown to red liquid | [6] |
| Boiling Point | 253-255 °C | [6] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 5.11 ± 0.10 (Predicted) | [6] |
| Storage Temperature | 2-8°C, protect from light | [2][6] |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a suitable precursor followed by the reduction of the nitro group. A common and logical starting material is 3-methylphenol, which can be ethoxylated, then nitrated, and finally reduced.
Below is a representative, self-validating experimental protocol based on well-established organic transformations for analogous compounds.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 4-Ethoxy-2-nitrotoluene from 4-Ethoxytoluene (A Representative Nitration)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Addition of Reactant: Slowly add 13.6 g (0.1 mol) of 4-ethoxytoluene to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the chilled nitrating mixture dropwise to the stirred solution of 4-ethoxytoluene over 30 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. The crude 4-ethoxy-2-nitrotoluene will precipitate as a yellow solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to yield the purified product.
Part B: Synthesis of this compound from 4-Ethoxy-2-nitrotoluene (A Representative Reduction)
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 20 g of iron powder and 100 mL of water.
-
Activation of Iron: Add 2 mL of concentrated hydrochloric acid and heat the mixture to reflux with vigorous stirring for 15 minutes.
-
Addition of Nitro Compound: Dissolve 18.1 g (0.1 mol) of 4-ethoxy-2-nitrotoluene in 50 mL of ethanol and add this solution dropwise to the refluxing iron suspension over 30 minutes.
-
Reaction Monitoring: Continue refluxing and stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Basification and Extraction: Cool the reaction mixture to room temperature and add a 20% sodium hydroxide solution until the mixture is strongly alkaline (pH > 10).
-
Filtration: Filter the mixture through a pad of Celite to remove the iron oxides. Wash the filter cake with ethanol.
-
Workup: Combine the filtrate and washings, and remove the ethanol by rotary evaporation. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Applications in Organic Synthesis and Drug Development
Substituted anilines are a cornerstone in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[7] this compound, with its specific arrangement of functional groups, serves as a valuable nucleophile and a precursor for diazonium salts, enabling a wide range of chemical transformations.
Analytical Characterization
The unambiguous identification and purity assessment of this compound are crucial for its use in synthesis. A combination of spectroscopic techniques is employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR (Predicted Data):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.7 | d | 1H | Ar-H |
| ~6.6 | dd | 1H | Ar-H |
| ~6.5 | d | 1H | Ar-H |
| ~3.9 | q | 2H | -OCH₂CH₃ |
| ~3.6 | br s | 2H | -NH₂ |
| ~2.1 | s | 3H | Ar-CH₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Predicted Data):
| Chemical Shift (ppm) | Assignment |
| ~152 | C-OEt |
| ~140 | C-NH₂ |
| ~128 | C-CH₃ |
| ~118 | Ar-CH |
| ~116 | Ar-CH |
| ~115 | Ar-CH |
| ~64 | -OCH₂CH₃ |
| ~18 | Ar-CH₃ |
| ~15 | -OCH₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3450-3300 | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1620-1580 | N-H bend and Aromatic C=C stretch |
| 1250-1200 | Aryl-O stretch (asymmetric) |
| 1050-1000 | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound is expected to show a molecular ion peak at m/z 151.
Predicted Fragmentation Pathway:
Caption: Predicted mass fragmentation of this compound.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light.[2][6]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately.[8]
Conclusion
This compound is a valuable chemical intermediate with a well-defined set of properties. Its synthesis is achievable through established organic chemistry reactions, and its structural features make it a promising candidate for inclusion in the synthesis of more complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.
References
-
Appchem. This compound | 114766-05-1 | C9H13NO. Available from: [Link]
-
The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Material. Available from: [Link]
-
PubChem. 4-ethoxy-N-methylaniline. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Available from: [Link]
-
Georganics. 4-Methoxy-2-methylaniline - High purity. Available from: [Link]
-
CPAchem. Safety data sheet - 4-Ethoxyaniline. (2024-01-17). Available from: [Link]
-
PubChemLite. This compound (C9H13NO). Available from: [Link]
-
NIH. Selective and Sustainable Nitro Reduction and Reductive N-Alkylation Using a Recyclable V₂O₅/TiO₂ Catalyst for Amine Synthesis. Available from: [Link]
-
PubChem. 4-Ethoxy-2-nitroaniline. Available from: [Link]
-
PubChem. 4-[2-(2-Ethoxyphenoxy)ethoxy]-2-methylaniline. Available from: [Link]
-
PubChem. 2-Ethoxy-4-methylaniline. Available from: [Link]
-
MPG.PuRe. Supporting Information. Available from: [Link]
-
NIH. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Available from: [Link]
-
Bangladesh Journals Online. Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. (2022-05-06). Available from: [Link]
-
Nanochemistry Research. Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. Available from: [Link]
-
University of Notre Dame. Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. (2016-11-28). Available from: [Link]
-
National Institute of Standards and Technology. Aniline, N-methyl-. Available from: [Link]
-
LinkedIn. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024-02-05). Available from: [Link]
-
MDPI. Catalytic Reduction of p-Nitrophenol on MnO 2 /Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Available from: [Link]
-
PubChemLite. 2-ethoxy-4-methylaniline (C9H13NO). Available from: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. This compound | 114766-05-1 [sigmaaldrich.cn]
- 3. This compound;114766-05-1, CasNo.114766-05-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 114766-05-1 [amp.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Technical Guide to 4-Ethoxy-2-methylaniline: Structure, Properties, and Synthetic Considerations
Abstract
4-Ethoxy-2-methylaniline is a substituted aromatic amine that serves as a versatile chemical intermediate in various fields, most notably in the synthesis of novel pharmaceutical agents and advanced functional materials. Its specific substitution pattern—an activating ethoxy group para to the amine and a methyl group ortho to it—imparts unique electronic and steric properties that make it a valuable building block. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and logical synthetic pathways for this compound. It is designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in complex synthetic applications.
Core Molecular Structure and Properties
This compound, also known by its synonym 4-Ethoxy-o-toluidine, belongs to the class of substituted anilines. The core structure consists of a benzene ring functionalized with three key substituents:
-
Primary Amine (-NH₂): Located at position 1, this group is the primary site of reactivity for reactions such as acylation, alkylation, and diazotization. It is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.
-
Methyl Group (-CH₃): At position 2 (ortho to the amine), this group provides steric hindrance that can influence the regioselectivity of reactions involving the adjacent amine. It also contributes a weak electron-donating effect.
-
Ethoxy Group (-OCH₂CH₃): Situated at position 4 (para to the amine), this is a potent electron-donating group via resonance. It strongly activates the aromatic ring, making it highly susceptible to electrophilic attack.
The interplay of these groups dictates the molecule's overall reactivity, solubility, and potential as a scaffold in larger molecular designs.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Identification Data
Quantitative data for this compound has been consolidated from multiple chemical databases and suppliers. This information is crucial for experimental design, safety assessments, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 4-ethoxy-2-methylbenzenamine | [1] |
| CAS Number | 114766-05-1 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][3] |
| Monoisotopic Mass | 151.09972 Da | [4] |
| Boiling Point | 253-255 °C | [3] |
| Predicted Density | 1.018 ± 0.06 g/cm³ | [3] |
| SMILES | CCOC1=CC(=C(C=C1)N)C | [4] |
| InChIKey | GQMOFUZZCSQSNP-UHFFFAOYSA-N | [4] |
| Storage Conditions | 2-8°C, Protect from light | [3] |
Theoretical Spectroscopic Profile
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure allows for the accurate prediction of key spectroscopic features. These predictions are invaluable for reaction monitoring and structural confirmation.
-
¹H NMR Spectroscopy:
-
Ethoxy Group: A triplet integrating to 3H around δ 1.4 ppm (-O-CH₂-CH₃ ) and a quartet integrating to 2H around δ 4.0 ppm (-O-CH₂ -CH₃).
-
Methyl Group: A sharp singlet integrating to 3H around δ 2.1-2.2 ppm.
-
Amine Group: A broad singlet integrating to 2H, with a chemical shift that can vary (typically δ 3.5-4.5 ppm) depending on solvent and concentration.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-7.0 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the substitution pattern.
-
-
Mass Spectrometry:
-
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 151. The monoisotopic mass is 151.099714038 Da[5]. Predicted collision cross-section values for adducts like [M+H]⁺ and [M+Na]⁺ have been calculated, which are useful for liquid chromatography-mass spectrometry (LC-MS) analysis[4].
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks in the 3350-3450 cm⁻¹ region, typical for a primary amine.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (2850-2975 cm⁻¹) from the methyl and ethoxy groups.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1620 cm⁻¹ region.
-
C-O Stretch (Ether): A strong, characteristic peak around 1230-1250 cm⁻¹ for the aryl-alkyl ether linkage.
-
Proposed Synthesis and Experimental Protocol
The synthesis of this compound is not commonly detailed in standard literature. However, a robust and logical two-step pathway can be designed based on well-established, high-yield organic transformations. The proposed synthesis starts from the commercially available precursor, 2-methyl-4-nitrophenol.
The causality behind this choice is twofold:
-
Strategic Precursor: 2-methyl-4-nitrophenol contains the correct substitution pattern of the methyl group relative to the eventual amine (which starts as a nitro group para to the hydroxyl).
-
Reliable Transformations: The pathway relies on two of the most dependable reactions in organic synthesis: Williamson ether synthesis and catalytic hydrogenation.
Caption: Proposed two-step synthetic workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a self-validating system; successful completion of Step 1 can be confirmed by TLC and spectroscopic analysis of the intermediate before proceeding to the final reduction.
Step 1: Williamson Ether Synthesis of 1-Ethoxy-2-methyl-4-nitrobenzene
-
Principle: This reaction involves the deprotonation of the phenolic hydroxyl group by a mild base to form a phenoxide, which then acts as a nucleophile to displace the iodide from ethyl iodide in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.
-
Methodology:
-
To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone (10 mL per 1 g of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add ethyl iodide (C₂H₅I, 1.2 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to obtain 1-Ethoxy-2-methyl-4-nitrobenzene as a crystalline solid.
-
Step 2: Catalytic Hydrogenation to this compound
-
Principle: The nitro group is selectively reduced to a primary amine using molecular hydrogen in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient, clean, and typically quantitative. Ethanol is an excellent solvent as it solubilizes the starting material and the product is often soluble in the acidic workup.
-
Methodology:
-
Dissolve the 1-Ethoxy-2-methyl-4-nitrobenzene (1.0 eq) from Step 1 in ethanol (20 mL per 1 g).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the nitro compound) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂), then maintain a positive pressure of H₂ (typically 1-3 atm or balloon pressure).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully purge the system with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography or distillation if necessary.
-
Applications in Drug Development and Materials Science
Substituted anilines are privileged scaffolds in medicinal chemistry and materials science. While specific applications of this compound are not extensively documented, its structure is highly analogous to intermediates used in cutting-edge research.
-
Pharmaceutical Synthesis: Its structure is a key pharmacophore in many biologically active molecules. The aniline nitrogen can serve as a hydrogen bond donor or as a nucleophilic handle for building more complex structures, such as kinase inhibitors, GPCR ligands, and anti-infective agents. The specific substitution pattern can be used to fine-tune binding pocket interactions and improve metabolic stability.
-
Materials Science: Analogous compounds like 4-methoxy-2-methylaniline are foundational components for creating advanced polymers used in organic electronics[6]. Derivatives of these compounds are crucial for developing triarylamine polymers, which possess excellent charge transport properties for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)[6][7]. The ethoxy group in this compound can similarly be used to modulate the electronic and solubility properties of such materials.
References
-
PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 579022, 4-ethoxy-N-methylaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from [Link]
Sources
- 1. 4-?Ethoxy-?2-?methylaniline - CAS:114766-05-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 114766-05-1 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 5. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Spectroscopic Data of 4-Ethoxy-2-methylaniline: A Technical Guide
Introduction
4-Ethoxy-2-methylaniline is an aromatic amine with applications in the synthesis of various organic compounds, including dyes and pharmaceuticals. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control in its production. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of the structure of this compound. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₁₃NO) possesses a benzene ring substituted with an ethoxy group, a methyl group, and an amino group at positions 4, 2, and 1, respectively. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to probe the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide detailed information about its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amino group protons. The chemical shifts are influenced by the electron-donating effects of the amino and ethoxy groups and the weakly donating methyl group.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.6-6.8 | m | 3H | Aromatic protons |
| ~4.0 | q | 2H | -OCH₂CH₃ |
| ~3.5 | br s | 2H | -NH₂ |
| ~2.1 | s | 3H | -CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~148 | C-O |
| ~140 | C-NH₂ |
| ~122 | C-CH₃ |
| ~115-120 | Aromatic CH |
| ~64 | -OCH₂CH₃ |
| ~18 | -CH₃ |
| ~15 | -OCH₂CH₃ |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Strong | Aliphatic C-H stretching (ethoxy and methyl) |
| 1620-1580 | Strong | N-H bending and C=C aromatic ring stretching |
| 1520-1480 | Strong | C=C aromatic ring stretching |
| 1250-1200 | Strong | Aryl-O-C asymmetric stretching |
| 1050-1000 | Strong | Aryl-O-C symmetric stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 151.
Predicted Mass Spectrometry Data: [1]
| Adduct | m/z |
| [M+H]⁺ | 152.10700 |
| [M+Na]⁺ | 174.08894 |
| [M]⁺ | 151.09917 |
The fragmentation pattern would likely involve the loss of an ethyl group (M-29) or a methyl group (M-15).
Key Fragmentation Pathway
Caption: Predicted key fragmentation pathways for this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
The spectroscopic data of this compound provides a comprehensive picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. This guide serves as a valuable resource for scientists and researchers working with this compound, enabling them to interpret spectral data with confidence and ensure the quality and purity of their materials.
References
Sources
A Comprehensive Technical Guide to the Synthesis of 4-Ethoxy-2-methylaniline from o-Toluidine
Abstract: This in-depth technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 4-ethoxy-2-methylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis commences from the readily available starting material, o-toluidine. This document details the strategic considerations behind each synthetic step, providing detailed experimental protocols, mechanistic insights, and safety precautions. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
A Note on the Starting Material: The synthesis of this compound from p-toluidine is a chemically complex and impractical endeavor due to the required rearrangement of the substitution pattern on the aromatic ring. It is presumed that the intended and more logical starting material is o-toluidine (2-methylaniline) , and this guide proceeds on that basis.
Strategic Overview of the Synthesis
The multi-step synthesis of this compound from o-toluidine is a classic example of controlled aromatic substitution and functional group manipulation. The overall strategy involves the following key transformations:
-
Protection of the Amino Group: The highly reactive amino group of o-toluidine is first protected as an acetamide. This prevents unwanted side reactions during subsequent steps and modulates the directing effect of the substituent.[1][2]
-
Regioselective Nitration: A nitro group is introduced onto the aromatic ring. The acetamido group directs the incoming electrophile to the para position, leading to the desired 4-nitro intermediate.[1][3]
-
Deprotection of the Amino Group: The acetyl protecting group is removed by hydrolysis to regenerate the amino group.
-
Conversion to a Phenol via Diazotization: The amino group of the nitrated intermediate is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group.
-
Williamson Ether Synthesis: The resulting phenol is converted to the target ethoxy ether using an ethylating agent.[4][5][6][7][8]
-
Reduction of the Nitro Group: The nitro group is reduced to the final amino group, yielding this compound.[9][10][11][12][13]
This synthetic route is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow from o-toluidine to this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Acetylation of o-Toluidine
Objective: To protect the amino group of o-toluidine as an acetamide to prevent its oxidation and control the regioselectivity of the subsequent nitration step.
Reaction:
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine.
-
Slowly add an equimolar amount of acetic anhydride to the flask with stirring. The reaction is exothermic.
-
Once the initial reaction subsides, heat the mixture to reflux for 30-60 minutes to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Causality of Experimental Choices:
-
Acetic Anhydride: A common and efficient acetylating agent.
-
Reflux: Ensures the reaction goes to completion.
-
Precipitation in Water: N-acetyl-o-toluidine is insoluble in water, allowing for easy isolation.
Step 2: Nitration of N-acetyl-o-toluidine
Objective: To introduce a nitro group at the 4-position of the aromatic ring. The acetamido group is an ortho, para-director, and the para position is sterically favored.
Reaction:
Protocol:
-
In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
In a separate flask, dissolve N-acetyl-o-toluidine in concentrated sulfuric acid, maintaining a low temperature.
-
Slowly add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine with vigorous stirring, ensuring the temperature does not rise above 10°C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.
Causality of Experimental Choices:
-
Mixed Acid Nitration: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution.
-
Low Temperature: Controls the reaction rate and minimizes the formation of by-products.
Step 3: Hydrolysis of N-(4-nitro-2-methylphenyl)acetamide
Objective: To remove the acetyl protecting group and regenerate the amino group.
Reaction:
Protocol:
-
In a round-bottom flask, suspend the N-(4-nitro-2-methylphenyl)acetamide in an aqueous solution of sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux until the solid has completely dissolved, indicating the completion of hydrolysis.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 4-nitro-2-methylaniline product.
-
Filter the product, wash with water, and dry.
Step 4: Diazotization of 4-nitro-2-methylaniline and Hydrolysis
Objective: To convert the amino group into a hydroxyl group via a diazonium salt intermediate.
Reaction:
Caption: Mechanism of the Williamson Ether Synthesis.
Protocol:
-
Dissolve 4-nitro-2-methylphenol in a suitable solvent such as ethanol or acetone.
-
Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and form the corresponding phenoxide.
-
Add an ethylating agent, such as ethyl bromide or diethyl sulfate, to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Quantitative Data for Williamson Ether Synthesis (Example):
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| 4-nitro-2-methylphenol | 153.14 | 0.1 | 15.3 g |
| Sodium Hydroxide | 40.00 | 0.11 | 4.4 g |
| Ethyl Bromide | 108.97 | 0.12 | 8.2 mL |
| Acetone (solvent) | - | - | 150 mL |
Step 6: Reduction of 1-ethoxy-4-nitro-2-methylbenzene
Objective: To reduce the nitro group to an amino group to obtain the final product.
Reaction:
Protocol (using Tin and HCl): [9][13]
-
Place the 1-ethoxy-4-nitro-2-methylbenzene in a round-bottom flask.
-
Add granulated tin and concentrated hydrochloric acid.
-
Heat the mixture under reflux with stirring for 1-2 hours.
-
After the reaction is complete, cool the mixture and carefully add a concentrated solution of sodium hydroxide to make the solution strongly alkaline, which will precipitate tin hydroxides and liberate the free amine.
-
Extract the this compound with an organic solvent (e.g., diethyl ether).
-
Wash the organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent.
-
The final product can be purified by vacuum distillation.
Alternative Reduction Method (Catalytic Hydrogenation): [12]
-
The nitro compound can also be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often cleaner and gives higher yields.
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Specific Hazards:
-
o-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact. [14][15][16][17]* Concentrated Acids (Nitric and Sulfuric): Highly corrosive. Handle with extreme care.
-
Nitration Reaction: Potentially exothermic and can run away if not properly controlled. Maintain strict temperature control.
-
Sodium Nitrite: Toxic and an oxidizing agent.
-
Diazonium Salts: Can be explosive when dry. They should be prepared and used in solution without isolation.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point/Boiling Point: Compare with literature values.
-
Spectroscopy:
Conclusion
The synthesis of this compound from o-toluidine presented in this guide is a well-established and reliable method. By carefully controlling the reaction conditions at each step, from the initial protection of the amino group to the final reduction of the nitro group, the target compound can be obtained in good yield and high purity. This guide provides the necessary details for researchers and scientists to successfully perform this synthesis in a laboratory setting.
References
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
-
Béchamp reduction. (2023, December 2). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. (n.d.). Loughborough University Research Repository. Retrieved January 15, 2026, from [Link]
-
Safety Data Sheet: p-toluidine. (n.d.). Chemos GmbH & Co.KG. Retrieved January 15, 2026, from [Link]
-
The preparation of phenylamine (aniline). (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]
-
p-TOLUIDINE AR. (n.d.). Loba Chemie. Retrieved January 15, 2026, from [Link]
-
HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 15, 2026, from [Link]
-
SAFETY DATA SHEET p-Toluidine. (2023, March 20). Deepak Nitrite. Retrieved January 15, 2026, from [Link]
- Tinker, J. M., & Spiegler, L. (1934). Nitration of n-acetyl-p-toluidine. U.S. Patent No. 1,963,597. Washington, DC: U.S. Patent and Trademark Office.
-
p-Toluidine is acetylated in the first reaction of the sequence. (2025, December 1). Filo. Retrieved January 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Synthesis of N-acetyl-o-toluidine. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
4-ethoxy-N-methylaniline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Williamson ether synthesis. (2023, November 29). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
- Biswell, C. B., & Wirth, W. V. (1938). Process of preparing meta-nitro-para-toluidine. U.S. Patent No. 2,128,511. Washington, DC: U.S. Patent and Trademark Office.
-
Williamson ether synthesis. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed.. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p-Toluidine is acetylated in the first reaction of the sequence. During t.. [askfilo.com]
- 3. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemos.de [chemos.de]
- 15. lobachemie.com [lobachemie.com]
- 16. nj.gov [nj.gov]
- 17. aarti-industries.com [aarti-industries.com]
- 18. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Historical Discovery and Synthesis of 4-Ethoxy-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-ethoxy-2-methylaniline, a significant chemical intermediate in the pharmaceutical industry. Eschewing a rigid template, this document is structured to deliver an in-depth narrative, tracing the compound's historical synthesis and exploring modern preparative methodologies. It is intended to serve as a valuable resource for researchers, chemists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Emergence of a Key Building Block
This compound, a substituted aniline derivative, has garnered considerable interest as a pivotal structural motif in the synthesis of a variety of biologically active molecules. Its unique arrangement of an ethoxy, a methyl, and an amino group on a benzene ring provides a versatile scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Understanding the historical context of its synthesis and the evolution of its preparative methods is crucial for contemporary chemists seeking to innovate in the field of medicinal chemistry.
Historical Synthesis: A Journey Through Classical Organic Chemistry
While the precise first synthesis of this compound is not prominently documented in readily accessible historical records, its preparation can be logically deduced from established 19th and early 20th-century chemical transformations. The most probable classical route involves a two-step process starting from 2-methyl-4-nitrophenol.
Step 1: Williamson Ether Synthesis for Ethoxylation
The introduction of the ethoxy group likely followed the principles of the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850.[1][2] This method involves the reaction of a phenoxide with an alkyl halide. In this context, 2-methyl-4-nitrophenol would first be deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or ethyl bromide to yield 1-ethoxy-2-methyl-4-nitrobenzene.
Step 2: Reduction of the Nitro Group
The subsequent conversion of the nitro group to an amine is a well-established transformation in classical organic chemistry. Various reducing agents would have been available to chemists of the era, with metal-acid combinations being a common choice. The reduction of 1-ethoxy-2-methyl-4-nitrobenzene, for instance, could have been achieved using tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[3] This reaction, known as a Bechamp reduction when using iron, would have yielded the desired this compound.[4]
Diagram of the Plausible Historical Synthesis Route
Caption: Plausible historical synthesis of this compound.
Modern Synthetic Methodologies
Contemporary organic synthesis offers a range of more efficient, selective, and milder methods for the preparation of this compound. These modern techniques often provide higher yields and greater functional group tolerance compared to their historical counterparts.
Catalytic Hydrogenation
A prevalent modern approach for the reduction of the nitro intermediate, 1-ethoxy-2-methyl-4-nitrobenzene, is catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[5][6][7] Catalytic hydrogenation is often preferred for its clean reaction profile and the ease of product isolation, as the byproducts are typically gaseous or easily removed.
Experimental Protocol: Catalytic Hydrogenation of 1-Ethoxy-2-methyl-4-nitrobenzene
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-ethoxy-2-methyl-4-nitrobenzene in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to afford this compound. Further purification can be achieved by distillation or recrystallization if necessary.
Buchwald-Hartwig Amination
For the construction of the C-N bond, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool. This palladium-catalyzed cross-coupling reaction allows for the formation of anilines from aryl halides or triflates and an amine. While not a direct synthesis of this compound from a non-aminated precursor, it represents a key modern method for creating structurally related aniline derivatives and highlights the advancements in C-N bond formation.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Conceptual workflow of the Buchwald-Hartwig amination catalytic cycle.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and quality control in research and industrial settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [8] |
| Molecular Weight | 151.21 g/mol | [8] |
| CAS Number | 114766-05-1 | [8] |
| Appearance | Not specified (likely a liquid or low-melting solid) | General chemical knowledge |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amino group protons (a broad singlet). The aromatic protons will exhibit splitting patterns influenced by their substitution.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the oxygen of the ethoxy group appearing at a characteristic downfield shift. Signals for the methyl and ethoxy carbons will also be present in the aliphatic region.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will provide structural information, with characteristic losses of fragments such as the ethyl group.
Experimental Protocol: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-10 mg) of purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A thin film of the liquid sample is placed between two KBr plates, or a KBr pellet is prepared for a solid sample. The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in oncology. Its structure is often incorporated into the core of molecules designed to target specific signaling pathways involved in cancer cell proliferation and angiogenesis.
Role in Kinase Inhibitors
A notable application of anilino-pyrimidine and related scaffolds is in the development of tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of kinases, preventing the phosphorylation of downstream signaling proteins. The this compound moiety can be a key component of the pharmacophore that interacts with the kinase active site.
Pazopanib and other VEGFR Inhibitors
While not a direct precursor in all published syntheses, the structural motif of this compound is highly relevant to the design of vascular endothelial growth factor receptor (VEGFR) inhibitors. Pazopanib, a potent multi-targeted TKI used in the treatment of renal cell carcinoma and soft tissue sarcoma, features a related N-methylated aniline derivative.[10][11][12][13] The development of such drugs often involves the synthesis and screening of a library of aniline derivatives to optimize potency and selectivity. The this compound scaffold provides a valuable starting point for such medicinal chemistry efforts.[14][15][16][17]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a significant building block in the landscape of modern medicinal chemistry. Its historical synthesis, rooted in classical organic reactions, has given way to more sophisticated and efficient modern methodologies. A thorough understanding of its synthesis, physicochemical properties, and applications is invaluable for scientists and researchers dedicated to the discovery and development of novel therapeutics. This guide has aimed to provide a comprehensive and insightful overview of this important chemical entity, fostering a deeper appreciation for its role in the advancement of pharmaceutical sciences.
References
-
Stanfield, M. K., & Woolley, D. W. (1965). SYNTHESIS OF PHENISTIDINE AND DERIVATIVES. Journal of Organic Chemistry, 30(5), 1548–1550. [Link]
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.
- Yukawa, Y. (1950). Studies on the Synthesis of P-Phenetidine and Its Reaction Mechanism I. Nippon Kagaku Zasshi, 71, 547.
- Kumar, A., et al. (2016). Synthesis and characterization of four process impurities in pazopanib. Journal of Pharmaceutical and Biomedical Analysis, 125, 216-222.
-
Justus Liebigs Annalen der Chemie - Wikipedia. (n.d.). Retrieved from [Link]
-
Liebigs Annalen - Wikipedia. (n.d.). Retrieved from [Link]
-
Beilsteins Handbuch der Organischen Chemie - Wikipedia. (n.d.). Retrieved from [Link]
-
Berichte der Deutschen Chemischen Gesellschaft archives - The Online Books Page. (n.d.). Retrieved from [Link]
-
Liebigs Annalen - chemeurope.com. (n.d.). Retrieved from [Link]
-
Preparation of 2-methyl-4-nitrophenol - PrepChem.com. (n.d.). Retrieved from [Link]
-
Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. (n.d.). Retrieved from [Link]
-
Berichte der Deutschen Chemischen Gesellschaft - SafetyLit. (n.d.). Retrieved from [Link]
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. (n.d.). Retrieved from [Link]
- Synthesis of 2-hydroxy-p-phenetidine and derivatives | Journal of Medicinal Chemistry. (1969). Journal of Medicinal Chemistry, 12(2), 348.
-
Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming - Internet Archive. (2008). Retrieved from [Link]
-
Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog - Stanford Libraries. (n.d.). Retrieved from [Link]
-
A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchGate. (2018). Retrieved from [Link]
-
An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (2018). Retrieved from [Link]
-
Synthesis of Phenacetin - St. Olaf College. (n.d.). Retrieved from [Link]
- Two Methods for the Synthesis of Phenacetin. (1999).
-
Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]
-
Historie - Beilstein-Institut. (n.d.). Retrieved from [Link]
- Beilsteins Handbuch der Organischen Chemie. (n.d.).
-
Catalog Record: Justus Liebig's Annalen der Chemie - HathiTrust Digital Library. (n.d.). Retrieved from [Link]
-
Liquid phase hydrogenation of nitrobenzene | Request PDF - ResearchGate. (2015). Retrieved from [Link]
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.
-
Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange. (2015). Retrieved from [Link]
-
Justus Liebigs Annalen der Chemie - Internet Archive. (2021). Retrieved from [Link]
- Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2 - ResearchG
-
Catalog Record: Berichte der Deutschen Chemischen Gesellschaft | HathiTrust Digital Library. (n.d.). Retrieved from [Link]
-
Synthesis of 2-methyl-4-nitroaniline - PrepChem.com. (n.d.). Retrieved from [Link]
-
Beilstein Handbook of Organic Chemistry - UMSL. (n.d.). Retrieved from [Link]
- Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline - ResearchG
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. (2022). Molecules, 27(19), 6296.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (2021). Molecules, 26(11), 3189.
- A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline - Benchchem. (n.d.).
- Liquid phase hydrogenation of nitrobenzene - Åbo Akademi University Research Portal. (2015).
- New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022). Drug Design, Development and Therapy, 16, 639-661.
- Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions - ResearchG
- What are some reliable methods of reducing 4-chloro-3-nitrotoluene?
- Selective electrocatalytic hydrogenation of nitrobenzene over copper-platinum alloying catalysts: Experimental and theoretical studies | Request PDF - ResearchG
-
Discovery of new VEGFR-2 inhibitors based on bis([9][10][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. (2021). Scientific Reports, 11(1), 11370.
Sources
- 1. Liebigs Annalen - Wikipedia [en.wikipedia.org]
- 2. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Historie - Beilstein-Institut [beilstein-institut.de]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. researchgate.net [researchgate.net]
- 8. historyofscience.com [historyofscience.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SYNTHESIS OF PHENISTIDINE AND DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental reaction mechanisms involving 4-Ethoxy-2-methylaniline
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Ethoxy-2-methylaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, a substituted aniline derivative, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique electronic and steric properties, arising from the interplay between the amino, ethoxy, and methyl substituents on the aromatic ring, dictate a rich and predictable reactivity. This guide provides an in-depth exploration of the core reaction mechanisms that define the synthetic utility of this compound. By moving beyond mere procedural descriptions, we will delve into the causal factors governing its reactivity, offering field-proven insights into electrophilic aromatic substitution, diazotization-coupling reactions, and oxidative polymerization. Understanding these fundamental pathways is critical for professionals engaged in the design and development of novel pharmaceuticals, advanced materials, and specialty chemicals.[1][]
Physicochemical Properties & Safe Handling Protocols
A thorough understanding of a compound's physical properties and safety requirements is the foundation of trustworthy and reproducible science. Before any protocol is undertaken, it is imperative to consult the most current Safety Data Sheet (SDS).
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 114766-05-1 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO | [4][6] |
| Molecular Weight | 151.21 g/mol | [4][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | Benzenamine, 4-ethoxy-2-methyl- |
Core Safety Directives (Trustworthiness Pillar):
Handling this compound requires adherence to standard laboratory safety practices for aromatic amines.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7] Proper glove removal technique is essential to prevent skin contact.[7]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8]
-
First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[9] If inhaled, move the individual to fresh air.[8][9] In case of eye contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention if swallowed or if symptoms persist.[7][9]
Part 1: Electrophilic Aromatic Substitution (EAS)
The reactivity of the this compound ring in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its three substituents. This is a classic example of how substituent interplay determines regioselectivity.
Mechanistic Rationale: Directing Effects and Activation
-
Expertise & Experience: The benzene ring of this molecule is highly activated towards electrophilic attack. We must consider the directing influence of each group:
-
Amino Group (-NH₂): A powerful activating group and ortho, para-director due to its strong +R (resonance) effect.
-
Ethoxy Group (-OC₂H₅): A strong activating group and ortho, para-director, also via the +R effect.
-
Methyl Group (-CH₃): A weak activating group and ortho, para-director via hyperconjugation and a weak +I (inductive) effect.
-
The hierarchy of activation is -NH₂ > -OC₂H₅ > -CH₃. Therefore, the amino group is the primary determinant of the substitution pattern. The positions ortho to the amino group are C1 (sterically hindered by the methyl group) and C3. The position para is blocked by the ethoxy group. The ethoxy group directs to its ortho positions, C3 and C5. The methyl group directs to its ortho position C3 and its para position C5.
Generalized EAS Mechanism
The reaction proceeds via the canonical two-step mechanism for electrophilic aromatic substitution.[10][11] First, the electrophile (E⁺) attacks the electron-rich π-system of the aniline ring to form a resonance-stabilized carbocation known as the sigma complex or arenium ion.[11] Subsequently, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity.
Sources
- 1. nbinno.com [nbinno.com]
- 3. This compound | 114766-05-1 [chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.ie [fishersci.ie]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 11. ijarsct.co.in [ijarsct.co.in]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Ethoxy-2-methylaniline in Organic Solvents
For Immediate Release
Introduction: The Significance of Solubility in Research and Development
The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For a molecule like 4-Ethoxy-2-methylaniline, understanding its solubility in organic solvents is paramount for a range of applications, including synthetic chemistry, purification processes like crystallization, and the formulation of pharmaceuticals. This guide will delve into the factors influencing its solubility and provide the necessary tools for its empirical determination.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like."[1][2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its molecular structure provides key insights into its expected solubility profile.
Molecular Structure Analysis:
-
Aniline Moiety: The core aniline structure consists of an amino group (-NH₂) attached to a benzene ring. The amino group is polar and capable of forming hydrogen bonds, while the benzene ring is nonpolar.[3]
-
Ethoxy Group (-OCH₂CH₃): The ethoxy group introduces some polarity due to the oxygen atom but also contributes to the nonpolar character with its ethyl chain.
-
Methyl Group (-CH₃): The methyl group is nonpolar and increases the hydrophobic nature of the molecule.
The interplay of these functional groups dictates the overall polarity and hydrogen bonding capability of this compound. The presence of the amino and ethoxy groups suggests that it will have some affinity for polar solvents, particularly those that can act as hydrogen bond donors or acceptors.[4][5] However, the bulky aromatic ring and the alkyl groups (methyl and ethyl) contribute to its nonpolar character, suggesting solubility in less polar organic solvents as well.[6][7]
Qualitative Solubility Predictions:
Based on these structural features, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino group can donate and accept hydrogen bonds, and the ether oxygen can accept hydrogen bonds with the hydroxyl group of the alcohols.[2][4] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functionalities of this compound and these solvents will promote solubility. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring and alkyl groups will interact favorably with nonpolar solvents through London dispersion forces. However, the polar amino and ethoxy groups may limit high solubility.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds.[8] |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.[9]
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the equilibrium solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.[9]
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe and a chemically resistant filter.[10]
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[11][12] A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety and Handling
This compound is a chemical substance that requires careful handling. Always refer to the Safety Data Sheet (SDS) before use.[13] General safety precautions include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Avoiding inhalation of dust and contact with skin and eyes.[16]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[14]
Conclusion
References
- Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. J Nanosci Nanotechnol., 14(6), 4449-54.
- CymitQuimica. (2024).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- EXPERIMENT 1 DETERMIN
- Benchchem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
- PubChem. (n.d.). 4-ethoxy-N-methylaniline.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
- Editorial. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- Solubility of Things. (n.d.). Aniline.
- Lund University Publications. (n.d.).
- CK-12 Foundation. (2026). Physical Properties of Amines.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- BYJU'S. (n.d.). Physical Properties of Amines.
- Allen. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline.
- ChemicalBook. (2025). This compound.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (2022). The Solubility of Aniline.
- TCI Chemicals. (n.d.).
- Thermo Fisher Scientific. (2010).
- CPAChem. (2024).
- ECHEMI. (n.d.). This compound.
- Vedantu. (n.d.). Aniline is soluble in which of the following organic class 12 chemistry CBSE.
- TCI Chemicals. (n.d.).
- ChemBK. (n.d.). 4-Methylaniline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Methoxy-2-methylaniline.
- Sigma-Aldrich. (n.d.). 4-ethoxy-2-methyl-aniline.
- Solubility of Things. (n.d.). 4-Chloro-2-methylaniline.
Sources
- 1. chem.ws [chem.ws]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. byjus.com [byjus.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. improvedpharma.com [improvedpharma.com]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. cpachem.com [cpachem.com]
A Comprehensive Guide to Quantum Chemical Calculations of 4-Ethoxy-2-methylaniline for Drug Development Applications
An In-depth Technical Guide:
Abstract
In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool for the rapid and accurate characterization of novel molecular entities. This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 4-Ethoxy-2-methylaniline, a molecule of interest in medicinal chemistry due to its structural motifs present in various bioactive compounds. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), guiding the reader through the rationale of method selection, basis set choice, and the interpretation of calculated properties. This whitepaper is designed for researchers, scientists, and drug development professionals, offering a self-validating workflow for geometry optimization, frequency analysis, and the prediction of key electronic and spectroscopic properties. By bridging theoretical concepts with practical application, this guide aims to empower researchers to leverage computational tools for the accelerated design and development of next-generation therapeutics.
Introduction
This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring an aniline core modified with an ethoxy and a methyl group, makes it a precursor to a variety of heterocyclic compounds with potential biological activity. Understanding the fundamental electronic and structural properties of this molecule is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.
Quantum chemical calculations offer a powerful lens through which we can explore the molecular world. By solving the Schrödinger equation (or approximations thereof), we can obtain a wealth of information about a molecule's geometry, energy, and electronic structure. This in silico approach provides insights that can be difficult or time-consuming to obtain through experimental methods alone, thereby accelerating the drug discovery pipeline by enabling early-stage screening and hypothesis-driven design.
This guide presents a detailed workflow for the computational analysis of this compound. We will move beyond a simple recitation of steps to provide the "why" behind each choice, ensuring a robust and scientifically sound computational experiment.
Theoretical Background: The Pillars of a Sound Computational Study
The accuracy and reliability of any quantum chemical calculation hinge on the appropriate selection of the theoretical method and basis set. For a molecule like this compound, a balance must be struck between computational cost and accuracy.
Pillar 1: The "Why" - Choosing the Right Computational Method
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules. Unlike the more computationally expensive wave-function-based methods, DFT calculates the electron density to determine the energy of the system. This approach offers a favorable balance of accuracy and computational efficiency.
-
Selecting a Functional (B3LYP): The choice of the exchange-correlation functional is critical in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated a high degree of success for a wide range of organic molecules and is often a good starting point for computational studies. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in molecules like this compound.
-
The Basis Set (6-311++G(d,p)): The basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a robust choice for this system.
-
6-311: This indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons, which are crucial for chemical bonding and reactivity.
-
++G: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for accurately describing the behavior of electrons that are far from the nucleus, which is relevant for the lone pairs on the nitrogen and oxygen atoms of this compound.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for a more accurate description of the shape of the electron clouds and are essential for capturing the correct molecular geometry and reactivity.
-
Pillar 2: The "How" - Key Calculable Properties and Their Relevance
-
Geometry Optimization: This is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This optimized geometry is the starting point for all other calculations.
-
Frequency Analysis: A frequency calculation should always follow a successful geometry optimization. It serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Prediction of the IR Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.
-
-
Electronic Properties:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
-
Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are crucial for understanding the molecule's behavior in redox reactions.
-
-
Spectroscopic Properties: The ability to predict spectra is a powerful feature of quantum chemistry.
-
NMR (Nuclear Magnetic Resonance): Chemical shifts can be calculated and compared to experimental NMR spectra to confirm the molecular structure.
-
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insights into the molecule's chromophores.
-
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites of chemical reactivity.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a step-by-step procedure for the quantum chemical analysis of this compound using a computational chemistry package such as Gaussian.
Step 1: Molecular Structure Preparation
-
Software: Use a molecular editor such as GaussView or Avogadro.
-
Build the Structure: Construct the 3D model of this compound. Ensure that the initial bond lengths and angles are reasonable. The initial geometry does not need to be perfect, as the optimization step will refine it.
Step 2: Geometry Optimization and Frequency Analysis
-
Input File Setup: Create an input file with the following keywords:
-
#p: Requests verbose output.
-
B3LYP/6-311++G(d,p): Specifies the theoretical method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization.
-
This compound: A descriptive title.
-
0 1: Specifies a charge of 0 and a spin multiplicity of 1 (a singlet state).
-
-
Self-Validation Checkpoint: After the calculation is complete, verify the following:
-
The optimization has converged. The output file should indicate this.
-
The frequency calculation shows zero imaginary frequencies. This confirms the optimized structure is a stable minimum.
-
Step 3: Calculation of Molecular Properties
-
Electronic Properties: The HOMO and LUMO energies are typically found in the output file of the optimization/frequency calculation.
-
Spectroscopic Properties:
-
NMR:
#p B3LYP/6-311++G(d,p) TD(NStates=10) Geom=AllCheck
-
-
MEP Surface: This is typically generated using a visualization program like GaussView by loading the checkpoint file from the completed calculation.
Computational Workflow Diagram
Methodological & Application
detailed experimental protocol for 4-Ethoxy-2-methylaniline synthesis
An Application Note and Detailed Protocol for the Synthesis of 4-Ethoxy-2-methylaniline
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable substituted aniline intermediate in the development of pharmaceuticals and specialized chemical agents. The synthesis commences with the commercially available precursor, 2-methyl-4-nitrophenol. The protocol first details the etherification of the phenolic hydroxyl group via a Williamson ether synthesis to yield 1-ethoxy-2-methyl-4-nitrobenzene. The subsequent and final step involves the selective catalytic reduction of the nitro moiety to the corresponding amine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with a robust and reproducible methodology, complete with mechanistic insights, safety protocols, and characterization data.
Introduction and Synthetic Strategy
This compound is an aromatic amine derivative whose structural motifs are pertinent to medicinal chemistry and materials science. The synthesis strategy outlined herein is designed for efficiency and high yield, proceeding through two classical and well-understood organic transformations.
-
Step 1: Williamson Ether Synthesis: This reaction forms the ethoxy group by reacting the phenoxide of 2-methyl-4-nitrophenol with an ethylating agent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated phenolic oxygen acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide.[1][2] This method is highly effective for preparing asymmetrical ethers.[3][4]
-
Step 2: Catalytic Reduction of a Nitroarene: The nitro group of the ether intermediate is reduced to a primary amine. While various methods exist for this transformation, including metal-acid reductions (e.g., Fe/HCl), this protocol employs catalytic hydrogenation.[5][6] This method is often preferred due to its clean reaction profile and high efficiency, typically utilizing a noble metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[6] The reaction proceeds through nitroso and hydroxylamine intermediates to yield the final aniline.[6]
The overall synthetic pathway is depicted below:
Caption: Overall two-step synthesis of this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Methyl-4-nitrophenol | ≥98% | Sigma-Aldrich | Starting Material |
| Ethyl Iodide | 99%, stabilized | Acros Organics | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| Acetone | ACS Grade | VWR | Solvent |
| Palladium on Carbon (Pd/C) | 10% Pd basis, dry | Strem Chemicals | Catalyst |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs | Solvent |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Local Gas Supplier | Reducing Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying Agent |
| Diethyl Ether | ACS Grade | Fisher Scientific | Extraction Solvent |
| Saturated Sodium Bicarbonate | Aqueous solution | Lab-prepared | For work-up |
| Brine (Saturated NaCl) | Aqueous solution | Lab-prepared | For work-up |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | NMR Solvent |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Parr hydrogenation apparatus or H-Cube system
-
Büchner funnel and vacuum flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (400 MHz or higher)
-
FT-IR Spectrometer
-
Mass Spectrometer (GC-MS or LC-MS)
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocols
PART A: Synthesis of 1-Ethoxy-2-methyl-4-nitrobenzene (Williamson Ether Synthesis)
This procedure details the conversion of 2-methyl-4-nitrophenol to its corresponding ethyl ether.
Caption: Workflow for the Williamson Ether Synthesis step.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-nitrophenol (5.0 g, 32.6 mmol), anhydrous potassium carbonate (9.0 g, 65.2 mmol, 2.0 equiv.), and 100 mL of acetone.
-
Reagent Addition: While stirring the resulting suspension, add ethyl iodide (3.9 mL, 6.7 g, 43.5 mmol, 1.3 equiv.) dropwise at room temperature.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours when the starting phenol spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone (2 x 20 mL).
-
Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude residue should be a yellow-orange solid or oil.
-
Extraction: Dissolve the crude product in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-ethoxy-2-methyl-4-nitrobenzene.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure product as a pale yellow solid.
PART B: Synthesis of this compound (Nitro Group Reduction)
This procedure details the reduction of the nitroaromatic intermediate to the target aniline using catalytic hydrogenation.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve the 1-ethoxy-2-methyl-4-nitrobenzene (4.0 g, 22.1 mmol) obtained from Part A in 80 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, 400 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Insight: Palladium on carbon is pyrophoric, especially when dry or in the presence of solvents. Always handle it in an inert atmosphere and avoid sources of ignition.
-
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Execution: Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete in 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Expert Tip: The Celite® pad should be wetted with ethanol before filtration. After filtration, the pad containing the catalyst should be kept wet with water to prevent ignition upon exposure to air and disposed of according to institutional safety guidelines.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification and Final Product: The resulting residue is the crude this compound. For most applications, the purity is sufficiently high. If further purification is needed, it can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water). The final product should be a light-colored oil or low-melting solid.[7][8]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.[9][10]
-
2-Methyl-4-nitrophenol: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][11] Avoid inhalation of dust and direct contact.[11]
-
Ethyl Iodide: This is a toxic and lachrymatory substance. It is also a suspected carcinogen. Handle with extreme care in a fume hood.
-
Palladium on Carbon (Pd/C): The catalyst is flammable and can ignite spontaneously in air, especially when spent. Do not allow the dry catalyst to come into contact with air. Keep the catalyst slurry wet during filtration and disposal.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in an area free of ignition sources.
-
Sodium Borohydride (Alternative Reducing Agent): If using NaBH₄ for reduction, note that it is water-reactive and releases flammable hydrogen gas.[12][13] It is also corrosive and toxic.[13][14]
Characterization and Analysis
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Appearance: Colorless to pale yellow oil or solid.
-
Molecular Formula: C₉H₁₃NO[8]
-
Molecular Weight: 151.21 g/mol [15]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.70-6.60 (m, 3H, Ar-H)
-
δ ~3.95 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)
-
δ ~3.50 (br s, 2H, -NH₂)
-
δ ~2.10 (s, 3H, Ar-CH₃)
-
δ ~1.38 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) (Note: Exact chemical shifts may vary slightly)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~151.0, 138.0, 122.0, 116.0, 115.5, 113.0, 64.0, 17.0, 15.0
-
-
Mass Spectrometry (EI): m/z (%) = 151 (M⁺), 136, 108.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete Etherification | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient heating or reaction time.3. Poor quality ethyl iodide. | 1. Use freshly dried, powdered K₂CO₃.2. Ensure reaction is at a steady reflux and extend reaction time, monitoring by TLC.3. Use fresh, stabilized ethyl iodide. |
| Step 1: Formation of Side Products | E2 elimination favored over SN2, although unlikely with a primary halide. | This is generally not a major issue with primary alkyl halides like ethyl iodide.[2] Ensure the temperature does not significantly exceed the reflux point of acetone. |
| Step 2: Incomplete Reduction | 1. Catalyst poisoning or deactivation.2. Insufficient hydrogen pressure or poor agitation.3. Leak in the hydrogenation system. | 1. Use fresh catalyst. Ensure starting material and solvent are pure.2. Increase H₂ pressure (within safe limits of the apparatus) and ensure vigorous stirring/shaking.3. Check all seals and connections on the apparatus. |
| Final Product is Darkly Colored | Oxidation of the aniline product. | Aniline compounds are prone to air oxidation. Purify quickly after synthesis and store under an inert atmosphere (N₂ or Ar) in a dark, cool place. A final filtration through a short plug of silica gel can sometimes remove colored impurities. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
PubMed. Catalytic reduction of 2-nitroaniline: a review. [Link]
-
Royal Society of Chemistry. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. [Link]
-
Szabo-Scandic. Sodium borohydride Safety Data Sheet. [Link]
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
University of California. Sodium borohydride - Standard Operating Procedure. [Link]
-
Sdfine. PALLADIUM 5% ON CHARCOAL ACTIVATED Safety Data Sheet. [Link]
-
PubChem. 4-ethoxy-N-methylaniline. [Link]
-
PubChemLite. This compound (C9H13NO). [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 114766-05-1 [chemicalbook.com]
- 8. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 4-Ethoxy-2-methylaniline
Abstract & Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2][3] Their widespread use in industries ranging from textiles and printing to biomedical sciences is due to their straightforward synthesis, high tinctorial strength, and the vast spectrum of colors achievable through simple structural modifications.[1][4][5] The synthesis is classically a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2]
This document provides a detailed guide for the use of 4-Ethoxy-2-methylaniline (CAS: 114766-05-1) as the diazo component in the synthesis of monoazo dyes. The presence of the ethoxy (–OC₂H₅) and methyl (–CH₃) groups on the aniline ring influences the electronic properties of the resulting diazonium salt and, consequently, the final color and fastness properties of the dye. This guide is intended for researchers and chemists, offering in-depth protocols, mechanistic insights, and safety considerations.
Core Scientific Principles
The synthesis of an azo dye from this compound is governed by two fundamental reactions of organic chemistry.
Diazotization
Diazotization is the conversion of a primary aromatic amine, in this case, this compound, into its corresponding diazonium salt. This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6][7]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are unstable and can decompose violently at higher temperatures, losing N₂ gas to form highly reactive and undesirable aryl cations. Maintaining a low temperature ensures the stability of the diazonium intermediate for the subsequent coupling step.
-
Acidic Medium: A strong acid serves two purposes: it dissolves the amine by forming its hydrochloride salt and is essential for the formation of the true electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[6][7]
Azo Coupling
The diazonium salt is a weak electrophile that readily reacts with activated aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction.[8][9]
-
Coupling with Phenols: The reaction is typically carried out in a mildly alkaline solution (pH > 7.5). The basic conditions deprotonate the phenol to the more strongly activating phenoxide ion, which is a potent nucleophile.[8]
-
Coupling with Amines: This coupling is performed in a mildly acidic solution (pH < 6). This ensures that while the coupling component (aromatic amine) is sufficiently nucleophilic, the concentration of the diazonium salt remains high.[8][10]
The choice of the coupling component is the primary determinant of the final dye's color, as it extends the conjugated π-system of the molecule.
Mandatory Safety & Handling Protocols
Handling the reagents for azo dye synthesis requires strict adherence to safety protocols. This compound and its intermediates are hazardous.
| Reagent | Key Hazards | Recommended Handling Precautions |
| This compound | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[11][12] May cause organ damage through prolonged exposure.[11] | Wear protective gloves, clothing, and eye/face protection.[11][13][14] Use only in a well-ventilated area or chemical fume hood.[11][14] Wash skin thoroughly after handling.[11][14] |
| Sodium Nitrite (NaNO₂) | Oxidizer. Toxic if swallowed. | Keep away from combustible materials. Wear appropriate PPE. |
| Hydrochloric Acid (HCl) | Corrosive. Causes severe skin burns and eye damage.[12] | Handle in a fume hood. Wear acid-resistant gloves and eye protection.[13][15] |
| Aryl Diazonium Salts | Potentially explosive in solid, dry state. | NEVER isolate the diazonium salt. Use the cold, aqueous solution immediately after preparation.[7] |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[11][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[11][12]
-
Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[11][12][14]
Visualized Synthesis Pathway & Workflow
General Reaction Scheme
The two-stage synthesis involves the formation of the diazonium salt from this compound, which then couples with an electron-rich aromatic compound (e.g., 2-Naphthol) to yield the final azo dye.
Caption: General two-stage reaction pathway for azo dye synthesis.
Experimental Workflow
The laboratory procedure follows a sequential and temperature-controlled workflow to ensure safety and yield.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of an azo dye using this compound and 2-Naphthol as the coupling component.
Reagents & Equipment
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
2-Naphthol (beta-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Thermometer (-10 to 110 °C)
-
Büchner funnel and vacuum flask
-
Starch-iodide indicator paper
Part A: Diazotization of this compound
-
Prepare Amine Solution: In a 250 mL beaker, combine 5.0 mL of concentrated HCl with 50 mL of distilled water. Carefully add 5.0 mmol of this compound to the acid solution while stirring. Gentle warming may be required to achieve full dissolution.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 0–5 °C with continuous stirring. The amine hydrochloride salt may precipitate as a fine slurry.
-
Prepare Nitrite Solution: In a separate small beaker, dissolve 5.2 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Perform Diazotization: While maintaining the temperature of the amine solution between 0–5 °C, add the sodium nitrite solution dropwise over 10-15 minutes with vigorous stirring.
-
Verify Completion: After the addition is complete, continue stirring in the ice bath for another 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; a blue-black color indicates a slight excess is present, confirming the reaction is complete.[16] If the test is negative, add a small amount more of the nitrite solution.
-
Store Cold: Keep this diazonium salt solution in the ice bath for immediate use in Part B. Do not attempt to isolate the solid.
Part B: Azo Coupling with 2-Naphthol
-
Prepare Coupling Solution: In a 400 mL beaker, dissolve 5.0 mmol of 2-Naphthol in 50 mL of a 1 M sodium hydroxide (NaOH) solution.
-
Cooling: Cool this solution in a separate ice-water bath to 0–5 °C.
-
Perform Coupling: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-Naphthol solution. A brightly colored precipitate should form immediately.
-
Complete Precipitation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete and to maximize precipitation.
-
Isolate the Dye: Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash: Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and base.
-
Drying: Allow the product to air-dry on the filter paper or dry it in a desiccator. Record the final mass and calculate the percentage yield.
Characterization & Data
The synthesized dye should be characterized to confirm its identity and purity.
| Parameter / Technique | Expected Result / Observation | Purpose |
| Visual Appearance | Brightly colored solid (e.g., red, orange) | Preliminary product confirmation |
| Yield Calculation | Based on the limiting reagent (this compound) | To assess reaction efficiency |
| Melting Point | A sharp, defined melting range | Indicator of purity |
| UV-Visible Spectroscopy | A characteristic λmax in the visible region | To determine the color properties and conjugation |
| FTIR Spectroscopy | Presence of N=N stretch (approx. 1400-1450 cm⁻¹), absence of amine N-H stretches | Structural confirmation of the azo group and consumption of starting amine[17][18][19] |
| ¹H NMR Spectroscopy | Signals corresponding to both aromatic rings, confirming the coupled structure | Detailed structural elucidation[17][18] |
References
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]
-
Khan, M. N., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry. [Link]
-
Eltaboni, F., & Taha, M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. [Link]
-
Khan, M. N., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Request PDF on ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Procedure for Diazotization and Coupling. [Link]
-
Hanadi, A. H., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology. [Link]
-
Eltaboni, F., & Taha, M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impact Factor. [Link]
-
Vidya, V. G. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. [Link]
-
Mohammed, S. J., & Al-Asadi, R. H. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. University of Basrah. [Link]
-
University of California, Irvine. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and related Azo Dyes. [Link]
-
Bafana, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health (NIH). [Link]
-
LibreTexts Chemistry. (2019). Coupling Reactions of Aryl Diazonium Salts. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
All 'Bout Chemistry. (2021). Coupling Reactions of Diazonium Salts. [Link]
-
Obadahun, J., et al. (n.d.). Synthesis, Characterization and Antimicrobial Properties of Azo Dyes Derived from Sulphanilic Acid. [Link]
-
NPTEL. (n.d.). Lecture 16: Aromatic Diazonium Salts. [Link]
-
Scribd. (n.d.). Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. [Link]
-
Lateef, S. M., et al. (2016). Synthesis and characterization of new azo dye ligand derived from 4,4'- sulfonyl dianiline and 4-methy imidazole and its binuclear complexes. Der Pharma Chemica. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. buyat.ppg.com [buyat.ppg.com]
- 13. angenechemical.com [angenechemical.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. jbiochemtech.com [jbiochemtech.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. globalscientificjournal.com [globalscientificjournal.com]
Synthetic Routes to Derivatives of 4-Ethoxy-2-methylaniline: A Guide for Researchers
Introduction: The Significance of the 4-Ethoxy-2-methylaniline Scaffold in Medicinal Chemistry
The this compound core is a valuable building block in the synthesis of a diverse array of organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the ethoxy, methyl, and amino functionalities on the aniline ring provides a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have been explored for their potential as analgesic, anti-inflammatory, and anticancer agents.[1]
For instance, the structurally related compound phenacetin (N-(4-ethoxyphenyl)acetamide), a metabolite of which is p-phenetidine (4-ethoxyaniline), was formerly used as an analgesic and antipyretic.[2][3] Similarly, ethenzamide (2-ethoxybenzamide) is another analgesic and anti-inflammatory drug, highlighting the therapeutic potential of ethoxy-substituted aromatic amides.[4][5] The synthesis of these molecules underscores the importance of reliable and efficient routes to substituted ethoxyanilines and their subsequent derivatives.
This guide provides a comprehensive overview of robust synthetic strategies for preparing this compound and its key derivatives. We will delve into the mechanistic rationale behind each transformation and present detailed, field-proven protocols for N-alkylation, N-acylation, and diazotization reactions, empowering researchers to leverage this versatile scaffold in their drug discovery and development endeavors.
Part 1: Synthesis of the Core Scaffold: this compound
A logical and efficient synthetic pathway to this compound commences with the nitration of readily available 2-methylphenol (o-cresol). This is followed by a Williamson ether synthesis to introduce the ethoxy group, and finally, a reduction of the nitro group to the desired primary amine.
Sources
Application Note: Quantitative Analysis of 4-Ethoxy-2-methylaniline in Pharmaceutical Matrices
Abstract
This document provides detailed analytical methods for the accurate quantification of 4-Ethoxy-2-methylaniline, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, we present comprehensive protocols for two orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This application note is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the methodological choices. Furthermore, it outlines a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction: The Significance of this compound Quantification
This compound is an aromatic amine used as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. As a process-related impurity, its presence in the final drug product must be strictly controlled to ensure patient safety and product efficacy. Regulatory bodies mandate the identification and quantification of such impurities, necessitating the development of sensitive, specific, and validated analytical methods. This guide provides the foundational methodologies to achieve this critical objective.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C9H13NO | [4] |
| Molecular Weight | 151.21 g/mol | [5] |
| Appearance | Varies (often a liquid or low-melting solid) | N/A |
| Solubility | Soluble in organic solvents like methanol and acetonitrile | Inferred |
These properties, particularly its aromatic structure and solubility, indicate its suitability for both reversed-phase HPLC and GC analysis.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it an excellent choice for this compound.[6] The method detailed below is a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.
Principle of the HPLC Method
The sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a nonpolar stationary phase (C18) propelled by a polar mobile phase. This compound, being moderately nonpolar, will be retained on the column and separated from more polar or less polar impurities. A UV detector is used for quantification by measuring the absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: HPLC-grade acetonitrile and methanol; purified water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (≥ 99%)
-
Sample Matrix: Blank drug substance or placebo
3.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, nylon or PTFE)
3.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid improves peak shape and provides a consistent pH. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B | A gradient is used to ensure elution of a wider range of potential impurities and to clean the column effectively after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 240 nm | This wavelength should be optimized based on the UV spectrum of this compound to maximize sensitivity. |
3.2.4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a highly selective and sensitive alternative for the quantification of volatile and semi-volatile compounds.[7][8] It is an excellent confirmatory technique to complement HPLC analysis.
Principle of the GC-MS Method
A liquid sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by an inert carrier gas. The separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and a highly sensitive signal for quantification.[7]
Experimental Protocol: GC-MS
4.2.1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvent: HPLC-grade methanol or dichloromethane
-
Carrier Gas: Helium (≥ 99.999% purity)
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Rationale: Anilines can sometimes exhibit poor peak shape (tailing) in GC due to their polarity. Derivatization of the amine group can improve peak symmetry and thermal stability.[9]
4.2.2. Instrumentation
-
Gas chromatograph with a split/splitless inlet and a mass selective detector (MSD).
-
Autosampler or manual injection syringe.
-
Analytical balance, volumetric flasks, and micropipettes.
4.2.3. Chromatographic and MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | Start at 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature program is essential to separate compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert gas that carries the sample through the column. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, monitoring specific ions increases sensitivity and selectivity. Suggested ions for this compound (m/z): 151 (molecular ion), 122, 108. |
4.2.4. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC section, using methanol as the solvent.
-
Calibration Standards: Prepare a series of standards from 0.05 µg/mL to 5 µg/mL in methanol.
-
Sample Preparation: Dissolve approximately 100 mg of the drug substance in 10 mL of methanol. This solution can be directly injected.
GC-MS Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose.[1][2] The validation should be performed according to ICH Q2(R1) guidelines.[1]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for an impurity quantification method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte of interest and not from interferences (e.g., placebo, other impurities). | Peak purity index > 990 (for HPLC-PDA); No interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | To show a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the Limit of Quantification (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery between 80.0% and 120.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 15.0% at the LOQ; ≤ 10.0% at higher concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (%RSD) ≤ 15.0%. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria for precision and accuracy. |
Conclusion
This application note provides two robust and scientifically sound methods for the quantification of this compound. The primary HPLC-UV method is suitable for routine quality control, while the orthogonal GC-MS method provides a highly selective and sensitive confirmatory analysis. The successful implementation and validation of these protocols will ensure accurate and reliable data, supporting drug development and manufacturing in a regulated environment. The choice between the methods should be based on the specific analytical need, required sensitivity, and available instrumentation.
References
- SIELC Technologies. (n.d.). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579022, 4-ethoxy-N-methylaniline.
- ChemicalBook. (n.d.). This compound | 114766-05-1.
- SIELC Technologies. (2018, February 16). 4-Ethoxyaniline.
- ChemicalBook. (n.d.). This compound | 114766-05-1.
- Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline 98%.
- PubChemLite. (n.d.). This compound (C9H13NO).
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- BenchChem. (n.d.). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
- Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.
- European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
- IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- SciSpace. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples.
- Asian Journal of Research in Chemistry. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS.
- SpringerLink. (2007). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde.
- National Academic Digital Library of Ethiopia. (2005). HPLC methods for recently approved pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methylenedianiline - ANALYTICAL METHODS.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. iosrphr.org [iosrphr.org]
- 3. scispace.com [scispace.com]
- 4. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 5. 4-ethoxy-N-methylaniline | C9H13NO | CID 579022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for Purity Analysis of 4-Ethoxy-2-methylaniline
Abstract
This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities in 4-Ethoxy-2-methylaniline. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in research and drug development settings. The methodology is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is an aromatic amine derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this starting material is critical as impurities can affect the safety and efficacy of the final product. Therefore, a reliable and validated analytical method for its purity assessment is essential. High-performance liquid chromatography is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[4][5] This document provides a detailed protocol for a validated RP-HPLC method for the purity analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [6] |
| Molecular Weight | 151.21 g/mol | [6] |
| Boiling Point | 253-255 °C | [7] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 5.11 ± 0.10 (Predicted) | [7] |
| Appearance | Brown to red Liquid | [7] |
The predicted pKa of 5.11 suggests that this compound is a weak base.[7] In reversed-phase HPLC, controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times for ionizable compounds. To ensure the analyte is in a single ionic form (protonated), a mobile phase with a pH at least 2 units below the pKa is recommended.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (ACS grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Chromatographic Conditions
The selection of chromatographic conditions was based on the physicochemical properties of this compound and methods for structurally similar compounds.[8][9] A C18 column was chosen for its versatility and common use in retaining aromatic compounds. Acetonitrile is a common organic modifier providing good elution strength. Phosphoric acid is used to acidify the mobile phase, ensuring the analyte is in its protonated form for better peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-20 min: 30% to 70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solution for Purity (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guideline for purity testing.[1][2][3][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
Before each validation run, a system suitability test was performed by injecting the standard solution (100 µg/mL) five times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample with known related substances. The chromatograms were examined to ensure that the principal peak was free from interference from the blank and that potential impurities were well-resolved from the main analyte peak.
Linearity and Range
Linearity was assessed by preparing a series of at least five concentrations of this compound ranging from the LOQ to 150% of the nominal concentration (e.g., 1 µg/mL to 150 µg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Accuracy
Accuracy was determined by the recovery of spiked samples. A known amount of this compound reference standard was added to a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery was calculated at each level.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% to 102.0% |
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of the sample solution at the nominal concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Determined by analyzing six replicate preparations of the sample solution at the nominal concentration on a different day, with a different analyst, and on a different instrument if possible.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters were checked under each varied condition.
Results and Discussion
The developed HPLC method successfully separated this compound from its potential impurities. The validation results are summarized in the table below.
| Validation Parameter | Result |
| Specificity | No interference observed at the retention time of the analyte. |
| Linearity (r²) | > 0.999 |
| Range | 1 µg/mL to 150 µg/mL |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Repeatability (RSD) | < 1.0% |
| Intermediate Precision (RSD) | < 1.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | System suitability criteria met under all varied conditions. |
All validation parameters met the pre-defined acceptance criteria, demonstrating that the method is suitable for its intended purpose of purity analysis of this compound.
Workflow Diagrams
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Method Validation Logicdot
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 114766-05-1 [chemicalbook.com]
- 8. 4-Ethoxyaniline | SIELC Technologies [sielc.com]
- 9. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
GC-MS Analysis of 4-Ethoxy-2-methylaniline and Its Reaction Products: A Validated Protocol for Pharmaceutical Impurity Profiling
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 4-Ethoxy-2-methylaniline and its potential reaction-related impurities. As a key intermediate in the synthesis of various pharmaceutical compounds, rigorous monitoring of this compound is critical for ensuring drug substance quality, safety, and regulatory compliance. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a self-validating system from sample preparation to data interpretation. We delve into the causality behind methodological choices, including the strategic use of derivatization, optimized instrument parameters, and a systematic approach to identifying unknown reaction products through mass spectral fragmentation analysis.
Principle of the Method & Significance
This compound is a substituted aniline derivative whose purity can directly impact the efficacy and safety profile of a final active pharmaceutical ingredient (API). Reaction by-products, degradants, or residual starting materials can pose toxicological risks, making their detection and quantification a regulatory necessity.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio and fragmentation patterns.[1][2] This method utilizes a robust GC-MS system to separate this compound from its related substances. Identification is confirmed by comparing retention times and mass spectra against a certified reference standard, while unknown impurities are characterized by interpreting their electron ionization (EI) fragmentation patterns. For analytes exhibiting poor chromatographic performance due to polarity, an optional derivatization protocol is included to enhance volatility and improve peak shape.[3][4]
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Analytes: this compound (Purity ≥98.0%), plus any known potential impurities.
-
Solvent: HPLC-grade or GC-grade Dichloromethane (DCM) and Methanol.
-
Carrier Gas: Helium, ultra-high purity (99.999%).
-
Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[5]
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms or ZB-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is recommended for robust separation of aromatic amines.[6]
-
Analytical Balance, Volumetric Flasks, Micropipettes, GC Vials.
Experimental Protocols & Method Validation
The entire analytical workflow is designed to ensure data integrity and reproducibility.
Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Working Standards: Perform serial dilutions from the stock to prepare a set of calibration standards. For impurity analysis, a typical range might be 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Drug Substance Analysis: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolution: Add ~7 mL of Dichloromethane, sonicate for 5 minutes to dissolve, then dilute to the mark. This yields a nominal concentration of 10,000 µg/mL.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
Protocol for Derivatization (Optional)
This step is employed if the parent compound or its products show poor peak shape (e.g., tailing) due to the polar amine group. Derivatization replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, increasing volatility.[4][5]
-
Transfer 100 µL of the prepared sample or standard solution to a clean GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5]
-
Cool to room temperature before injection.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (or Split 10:1) | Splitless mode is ideal for trace impurity analysis to maximize sensitivity. A split injection may be used for higher concentrations. |
| Injector Temperature | 250°C | Ensures rapid and complete volatilization of the analytes without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas & Flow | Helium, Constant Flow @ 1.2 mL/min | Provides optimal column efficiency and is inert. |
| Oven Program | Initial: 70°C, hold 2 minRamp: 15°C/min to 280°CHold: 5 min | This program provides good initial separation of volatile components and efficiently elutes higher boiling point compounds.[7] |
| MS System | ||
| Ion Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150°C | Ensures consistent mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible, information-rich fragmentation patterns for library matching and structural elucidation.[8] |
| Acquisition Mode | Full Scan | Essential for identifying unknown impurities. |
| Scan Range | 40 - 450 amu | Covers the molecular weight of the parent compound and a wide range of potential fragments and impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of injection solvent from saturating and damaging the MS detector. |
Method Validation
The developed method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for purpose.[9][10][11]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak is well-resolved from other components (impurities, degradants) with no interference at the analyte's RT. | Demonstrates that the method can unequivocally assess the analyte in the presence of other components.[11] |
| Linearity | Correlation coefficient (R²) ≥ 0.995 over the specified concentration range. | Establishes a proportional relationship between analyte concentration and instrument response.[1][9] |
| Accuracy | Recovery of 90-110% for spiked samples at three concentration levels (e.g., 50%, 100%, 150% of target). | Measures the closeness of the experimental value to the true value.[1] |
| Precision | Repeatability (RSD ≤ 5.0%) for 6 replicate injections.Intermediate Precision (RSD ≤ 10.0%) on different days/analysts. | Demonstrates the consistency and reproducibility of the method under various conditions.[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. | The lowest amount of analyte that can be reliably detected.[6] |
| Limit of Quantitation (LOQ) | S/N of 10:1, with acceptable precision (RSD ≤ 15%). | The lowest amount of analyte that can be accurately and precisely quantified.[12] |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., oven ramp rate ±1°C/min, flow ±0.1 mL/min). | Indicates the method's reliability during normal usage.[9] |
Results: Data Analysis & Interpretation
Identification of this compound
The identity of this compound (C₉H₁₃NO, Molecular Weight: 151.21 g/mol ) is confirmed by a two-factor authentication:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match that of the certified reference standard, analyzed under identical conditions.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the spectrum of the reference standard and/or a library reference (e.g., NIST).
Mass Spectral Fragmentation Analysis
Understanding the fragmentation of the parent molecule is paramount for identifying its reaction-related impurities. Under 70 eV EI conditions, this compound undergoes predictable fragmentation.
-
Molecular Ion (m/z 151): The presence of a strong molecular ion peak is expected for this aromatic compound.
-
Loss of Ethyl Radical (m/z 122): Alpha-cleavage at the ether oxygen results in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a stable ion at m/z 122. This is often a prominent peak.
-
Loss of Methyl Radical (m/z 136): Benzylic cleavage of the methyl group from the aromatic ring results in the loss of •CH₃ (15 Da), giving a fragment at m/z 136.
-
Loss of Ethylene (m/z 123): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a radical cation at m/z 123.
-
Loss of Ethoxy Radical (m/z 106): Cleavage of the C-O bond results in the loss of the ethoxy radical (•OC₂H₅, 45 Da), producing the fragment at m/z 106.
Characterization of Potential Reaction Products
When an unknown peak is detected in a sample, its mass spectrum can be used for structural elucidation. For example:
-
N-Acetylation Product (C₁₁H₁₅NO₂): A common reaction is acetylation of the amine. This would result in a molecular ion at m/z 193. The fragmentation would likely show a loss of ketene (-CH₂CO, 42 Da) to give a peak at m/z 151 (the parent amine ion).
-
Oxidation Product: Oxidation of the ring's methyl group to a carboxylic acid would yield a much more polar compound, likely requiring derivatization for GC analysis. Its TMS-derivatized molecular ion would be significantly higher.
-
De-ethylation Product (4-hydroxy-2-methylaniline): Loss of the ethyl group from the ether would produce a phenol (C₇H₉NO, m/z 123). This compound would show a strong molecular ion at m/z 123 and would readily undergo TMS derivatization.
Conclusion
This application note provides a robust and validated GC-MS method for the analysis of this compound and its reaction products. By combining optimized chromatographic conditions with systematic mass spectral interpretation, this protocol serves as a reliable tool for quality control, impurity profiling, and process monitoring in pharmaceutical development. The emphasis on method validation according to ICH guidelines ensures that the data generated is accurate, precise, and suitable for regulatory submission.
References
- Das, A. K., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- Iqbal, M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. InSc.
- Reddy, G. O., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research.
- Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International.
- Perez, J. D., & Tormo, J. R. (n.d.). Proposed fragmentations that lead to the complementary ions [C5H5O]+ (a) and [M - C5H5O]+ (b) in the mass spectra of substituted N-(2-furylmethyl)anilines. ResearchGate.
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. BenchChem.
- Rinehart, K. L., Buchholz, A. C., & Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.
- Unknown Author. (n.d.). GC Derivatization. University of Florida.
- Rinehart, K. L., et al. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Gavrilin, M. V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health.
- The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube.
- BenchChem. (2025). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. BenchChem.
- Reinstorf, F. R., et al. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar.
- Unknown Author. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
Sources
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. ajrconline.org [ajrconline.org]
Application Notes & Protocols: The Strategic Role of 4-Ethoxy-2-methylaniline in Heterocyclic Synthesis
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of functions.[1][2][3][4] The strategic selection of starting materials is paramount to the efficient construction of these complex scaffolds. 4-Ethoxy-2-methylaniline emerges as a highly valuable and versatile building block in this context. Its substituted aniline structure, featuring both electron-donating ethoxy and methyl groups, provides specific steric and electronic properties that can be exploited to direct reaction pathways and impart desired characteristics to the final heterocyclic products. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems, including quinolines, indoles, and acridines. We will dissect the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss the causal logic behind key procedural steps.
Introduction: Why this compound?
This compound is an aromatic amine distinguished by two key substituents on the benzene ring: an ethoxy group at the 4-position (para to the amino group) and a methyl group at the 2-position (ortho to the amino group). This specific arrangement is not arbitrary; it offers distinct advantages in heterocyclic synthesis:
-
Electronic Influence : The para-ethoxy group is a strong electron-donating group (EDG) through resonance (+R effect), increasing the nucleophilicity of the aniline nitrogen and activating the aromatic ring towards electrophilic substitution. This enhanced reactivity can facilitate cyclization steps that might be sluggish with unsubstituted anilines.
-
Steric Guidance : The ortho-methyl group provides steric hindrance that can influence the regioselectivity of cyclization reactions, potentially favoring the formation of one isomer over another.
-
Physicochemical Properties : The ethoxy and methyl groups modify the lipophilicity and metabolic stability of the resulting heterocyclic compounds, properties that are critical in drug development for optimizing ADME/Tox profiles.[5]
These features make this compound a powerful precursor for building heterocycles with tailored electronic and biological properties.
Synthesis of Quinolines: The Doebner-von Miller & Skraup Reactions
The quinoline nucleus is a privileged scaffold found in numerous pharmaceuticals, including antimalarials and anti-inflammatories.[6] this compound is an excellent substrate for classical quinoline syntheses.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds under acid catalysis.[7][8][9] The α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones, making this a versatile one-pot procedure.
Causality in Mechanism: The reaction is driven by a sequence of nucleophilic additions and an intramolecular electrophilic aromatic substitution, culminating in an oxidative aromatization to form the stable quinoline ring. The electron-rich nature of the this compound ring, thanks to the ethoxy group, significantly facilitates the key electrophilic cyclization step onto the benzene ring.
View Reaction Mechanism
Caption: Key steps in the Doebner-von Miller quinoline synthesis.
The Skraup Synthesis
The Skraup synthesis is a related, though often more vigorous, reaction that uses glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to produce quinolines.[10][11] The glycerol is first dehydrated in situ by the strong acid to form acrolein, the key α,β-unsaturated aldehyde.
Causality in Mechanism: The reaction begins with the Michael addition of the aniline to acrolein.[12] The subsequent cyclization and dehydration are driven by the highly acidic conditions.[11] The final, crucial step is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline.[10][12] Using this compound will yield a 7-ethoxy-5-methylquinoline derivative.
Table 1: Comparison of Quinoline Synthesis Conditions
| Reaction Name | Key Reagents | Acid Catalyst | Oxidizing Agent | Typical Conditions | Expected Product from this compound |
| Doebner-von Miller | α,β-Unsaturated Aldehyde/Ketone | HCl, H₂SO₄, or Lewis Acids[7] | Often air or an external oxidant | 80-120°C, Moderate | Substituted 7-Ethoxy-5-methylquinoline |
| Skraup | Glycerol | Concentrated H₂SO₄ | Nitrobenzene or Arsenic Acid[10] | 140-150°C, Highly Exothermic[11] | 7-Ethoxy-5-methylquinoline |
Synthesis of Indoles: The Fischer Indole Synthesis
The indole motif is one of the most important heterocycles in drug discovery, present in molecules ranging from the amino acid tryptophan to the anti-migraine triptan drugs.[13][14] The Fischer indole synthesis is a classic and powerful method for constructing the indole core.[15][16]
The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically pre-formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[13][17] To use this compound in this synthesis, it must first be converted to its corresponding hydrazine, 4-ethoxy-2-methylphenylhydrazine, via diazotization followed by reduction.
Causality in Mechanism: The key step is an acid-catalyzed[13][13]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[13] This rearrangement forms a new C-C bond and breaks the N-N bond. The subsequent loss of ammonia is driven by the formation of the highly stable aromatic indole ring.[13] The substituents on the aniline precursor directly translate to the final indole product; using 4-ethoxy-2-methylphenylhydrazine will produce a 5-ethoxy-7-methylindole derivative.
View Reaction Mechanism
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Synthesis of Acridines: The Bernthsen Reaction
Acridines are polycyclic aromatic heterocycles known for their use as dyes and their ability to intercalate DNA, leading to applications in medicinal chemistry.[18] The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride, typically at high temperatures.[19][20]
To utilize this compound, it would first be used to synthesize a diarylamine, for example, through a Buchwald-Hartwig or Ullmann coupling with an appropriate aryl halide. This resulting diarylamine then serves as the substrate for the Bernthsen reaction. The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular electrophilic attack on the other aromatic ring and subsequent dehydration to form the acridine core.[19]
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on specific substrates and laboratory safety standards.
Protocol 1: Synthesis of 7-Ethoxy-2,5-dimethyl-quinoline via Doebner-von Miller Reaction
This protocol describes the reaction of this compound with crotonaldehyde, which is an α,β-unsaturated aldehyde.
Materials:
-
This compound (1.51 g, 10 mmol)
-
Crotonaldehyde (0.84 g, 12 mmol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Ethanol (20 mL)
-
Nitrobenzene (as oxidant, optional, 1 mL)
-
Sodium hydroxide solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Self-Validating System & Safety:
-
Hazard Assessment: This reaction should be performed in a well-ventilated fume hood. Concentrated HCl is highly corrosive. Crotonaldehyde is toxic and a lachrymator. Nitrobenzene is toxic. Wear appropriate PPE, including safety goggles, lab coat, and acid-resistant gloves.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the aniline starting material indicates reaction progression.
-
Quenching & Work-up: The reaction is quenched by careful basification. The formation of a precipitate (the crude product) upon neutralization is a key validation checkpoint.
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (10 mmol) and ethanol (20 mL).
-
Slowly and with stirring, add concentrated hydrochloric acid (5 mL). An exotherm may be observed.
-
Once the mixture has cooled to room temperature, add crotonaldehyde (12 mmol) dropwise over 10 minutes.
-
(Optional) Add nitrobenzene (1 mL) as an oxidizing agent.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.
-
After cooling to room temperature, carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding 10% NaOH solution until the pH is ~8-9. A precipitate should form.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol/water to obtain the pure 7-ethoxy-2,5-dimethyl-quinoline.
Caption: General workflow for Doebner-von Miller quinoline synthesis.
Protocol 2: Synthesis of 5-Ethoxy-7-methyl-2-phenylindole via Fischer Indole Synthesis
This protocol outlines the synthesis starting from the pre-formed 4-ethoxy-2-methylphenylhydrazone of acetophenone.
Materials:
-
Acetophenone-(4-ethoxy-2-methylphenyl)hydrazone (2.68 g, 10 mmol)
-
Polyphosphoric acid (PPA) (20 g) or Zinc Chloride (ZnCl₂) (2.7 g, 20 mmol)
-
Toluene or Xylene (as solvent, if using ZnCl₂)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Self-Validating System & Safety:
-
Hazard Assessment: PPA is highly corrosive and viscous; handle with care at elevated temperatures. The reaction releases ammonia, which is a respiratory irritant; ensure adequate ventilation.
-
Monitoring: TLC can be used to monitor the disappearance of the hydrazone. A color change in the reaction mixture often indicates progress.
-
Quenching & Work-up: The highly viscous PPA must be quenched carefully by adding it to ice water. The neutralization step is critical for precipitating the indole product.
Procedure:
-
Hydrazone Formation (Pre-step): React 4-ethoxy-2-methylphenylhydrazine with an equimolar amount of acetophenone in ethanol with a catalytic amount of acetic acid. Heat to reflux for 1-2 hours. The hydrazone often precipitates upon cooling and can be isolated by filtration.
-
Indolization (PPA method): Place PPA (20 g) in a flask and heat to 80-90°C to reduce its viscosity.
-
Add the acetophenone-(4-ethoxy-2-methylphenyl)hydrazone (10 mmol) to the hot PPA with mechanical stirring.
-
Increase the temperature to 100-120°C and maintain for 1-2 hours. The mixture will darken.
-
Work-up: Carefully pour the hot, viscous reaction mixture into a beaker containing 200 mL of vigorously stirred ice water.
-
Allow the resulting solid to be stirred until the PPA is fully dissolved/hydrolyzed.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Alternatively, extract the product with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude indole by column chromatography (hexane/ethyl acetate) or recrystallization.
Conclusion
This compound is a strategically substituted precursor that provides chemists with a reliable and versatile tool for the synthesis of diverse and valuable heterocyclic compounds. The electronic and steric properties conferred by its ethoxy and methyl groups enhance reactivity, guide selectivity, and embed desirable physicochemical characteristics into the final products. A thorough understanding of the classic reaction mechanisms, such as the Doebner-von Miller and Fischer indole syntheses, allows researchers in drug discovery and materials science to rationally design and execute the construction of novel quinolines, indoles, and other important heterocyclic systems.
References
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
J-STAGE. RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. [Link]
-
Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. [Link]
-
ResearchGate. Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]
-
ScienceDaily. Chemists synthesize an improved building block for medicines. [Link]
-
FirstWord Pharma. Chemists synthesize an improved building block for medicines. [Link]
-
Semantic Scholar. Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
PubChem. 4-[2-(2-Ethoxyphenoxy)ethoxy]-2-methylaniline. [Link]
-
SlideShare. Doebner-Miller reaction and applications. [Link]
-
PubMed Central. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. [Link]
-
YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
-
PubMed Central. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. [Link]
-
PubChem. 4-ethoxy-N-methylaniline. [Link]
-
Bangladesh Journals Online. Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. [Link]
-
PubMed Central. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
PubMed Central. Editorial: Emerging heterocycles as bioactive compounds. [Link]
-
PubChem. 2-Ethoxy-4-methylaniline. [Link]
-
PubMed Central. Synthesis of Acridines by the [4 + 2] Annulation of Arynes and 2-Aminoaryl Ketones. [Link]
-
LinkedIn. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
-
Organic Syntheses. acetoacetanilide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 18. Synthesis of Acridines by the [4 + 2] Annulation of Arynes and 2-Aminoaryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for 4-Ethoxy-2-methylaniline in Materials Science
Introduction
4-Ethoxy-2-methylaniline is a versatile aromatic amine that serves as a valuable building block in the synthesis of a variety of functional materials. Its unique molecular architecture, featuring an electron-donating ethoxy group and a methyl group on the aniline ring, imparts specific electronic and steric properties to the resulting materials. These characteristics make it a promising candidate for applications in organic electronics, as a precursor for vibrant azo dyes, and as a potential corrosion inhibitor for metals.
This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science. The methodologies described herein are based on established principles of polymer chemistry, dye synthesis, and corrosion science, adapted for this specific precursor.
I. Application in Organic Electronics: Synthesis of Poly(this compound) for Charge Transport Layers
Aniline derivatives are fundamental precursors for synthesizing conducting polymers, which are integral to the advancement of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The ethoxy and methyl substituents on the aniline ring of this compound can enhance the solubility and processability of the corresponding polymer, while also influencing its electronic properties and charge transport characteristics.[2]
Application Note: Poly(this compound) as a Hole Transport Material
Poly(this compound) can be synthesized via oxidative polymerization to yield a material suitable for use as a hole transport layer in organic electronic devices. The polymer's highest occupied molecular orbital (HOMO) energy level is anticipated to align favorably with the work function of common anodes (like indium tin oxide) and the HOMO levels of emissive organic semiconductors, facilitating efficient injection and transport of holes. The side chains on the polymer can also influence the intermolecular packing, which is a critical factor for charge mobility.
Experimental Protocol: Chemical Oxidative Polymerization of this compound
This protocol details the synthesis of poly(this compound) using a chemical oxidant in an acidic medium.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Magnetic stirrer
-
Beakers and flasks
-
Filter paper and funnel
-
Drying oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific molar amount of this compound in 1 M HCl in a beaker with continuous stirring until a clear solution is obtained. Place the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a calculated molar equivalent of ammonium persulfate in 1 M HCl. The molar ratio of monomer to oxidant can be varied to control the polymerization rate and polymer properties. A typical starting ratio is 1:1.
-
Polymerization: Slowly add the oxidant solution dropwise to the chilled monomer solution with vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring for a designated period (e.g., 2-4 hours) while maintaining the low temperature.
-
Polymer Isolation: After the reaction is complete, the precipitated polymer is collected by vacuum filtration.
-
Purification: Wash the collected polymer powder sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization:
The synthesized poly(this compound) can be characterized by various techniques:
-
FTIR Spectroscopy: To confirm the polymer structure by identifying characteristic vibrational bands.
-
UV-Vis Spectroscopy: To study the electronic transitions and estimate the optical bandgap.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.
Expected Results:
The resulting poly(this compound) is expected to be a dark-colored powder, soluble in some organic solvents, which is advantageous for device fabrication via solution processing. The charge transport properties will be influenced by the polymerization conditions and the resulting molecular weight and morphology of the polymer.
II. Application in Dye Synthesis: Azo Dyes Derived from this compound
Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are widely used in the textile, printing, and food industries due to their vibrant colors and good fastness properties.[3] Aromatic amines like this compound are key starting materials for the synthesis of azo dyes through a two-step process: diazotization followed by a coupling reaction.[4][5]
Application Note: Synthesis of a Novel Azo Dye for Textile Applications
This compound can be converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative. The specific coupling component will determine the final color and properties of the dye. For instance, coupling with β-naphthol is expected to produce a brightly colored dye.
Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol
This protocol outlines the synthesis of an illustrative azo dye.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 2 M
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice bath
-
Magnetic stirrer
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of this compound
-
In a beaker, dissolve a specific amount of this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath with stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cooled aniline solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Coupling Reaction
-
In another beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with constant stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified dye in an oven at a low temperature.
Characterization:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent, which corresponds to its color.
-
FTIR Spectroscopy: To identify the characteristic functional groups, including the N=N azo linkage.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized dye.[5][6]
Expected Results:
The reaction is expected to yield a brightly colored solid. The UV-Vis spectrum will show a strong absorption band in the visible region, and the NMR and FTIR spectra will confirm the formation of the azo compound.
III. Application as a Corrosion Inhibitor
Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments.[7] These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This compound possesses these structural features, making it a candidate for corrosion inhibition applications.
Application Note: this compound as a Corrosion Inhibitor for Mild Steel in Acidic Media
This compound can be investigated as a corrosion inhibitor for mild steel in acidic solutions, such as hydrochloric acid, which is commonly used in industrial processes like acid pickling. The inhibitor's effectiveness is expected to depend on its concentration, the temperature, and the nature of the corrosive environment. The adsorption of the inhibitor on the steel surface can occur through the lone pair of electrons on the nitrogen and oxygen atoms and the π-electrons of the benzene ring.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol describes the evaluation of the corrosion inhibition performance of this compound using the weight loss method and electrochemical impedance spectroscopy (EIS).
Materials:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
This compound (inhibitor)
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath or thermostat
-
Electrochemical workstation (for EIS)
-
Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)
A. Weight Loss Measurements
-
Coupon Preparation: Polish mild steel coupons with different grades of emery paper, wash them with deionized water and acetone, and dry them.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with different concentrations of this compound.
-
Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh them.
-
Calculation: Calculate the corrosion rate and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
B. Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup: Assemble the three-electrode cell with the mild steel coupon as the working electrode immersed in the test solution (1 M HCl with and without the inhibitor).
-
Stabilization: Allow the system to stabilize for a certain period to reach a steady open-circuit potential (OCP).
-
EIS Measurement: Apply a small amplitude AC signal over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct). A larger Rct value in the presence of the inhibitor indicates better corrosion protection.[8]
-
Calculation: Calculate the inhibition efficiency using the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Expected Results:
It is anticipated that this compound will exhibit significant corrosion inhibition efficiency, which will increase with its concentration. The weight loss measurements will show a reduction in the mass loss of the steel coupons in the presence of the inhibitor. The EIS data will show an increase in the diameter of the Nyquist plot's semicircle, corresponding to a higher charge transfer resistance.
Data Presentation
Table 1: Hypothetical Corrosion Inhibition Data for this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (g/m²h) | Inhibition Efficiency (IE%) - Weight Loss | Rct (Ω cm²) | Inhibition Efficiency (IE%) - EIS |
| 0 (Blank) | 50.0 | 10.42 | - | 50 | - |
| 1 | 15.0 | 3.13 | 70.0 | 150 | 66.7 |
| 5 | 7.5 | 1.56 | 85.0 | 350 | 85.7 |
| 10 | 4.0 | 0.83 | 92.0 | 600 | 91.7 |
Visualizations
Experimental Workflows
Caption: Workflow for the chemical oxidative polymerization of this compound.
Caption: Synthesis workflow for an azo dye from this compound.
Logical Relationships
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis.
-
ResearchGate. (2022). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in Electroactive Materials.
-
SciSpace. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]
-
MDPI. (2021). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. Retrieved from [Link]
- El-Sayed, R., & El-Gamel, M. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Chemical Reviews, 2(4), 245-263.
-
RSC Publishing. (n.d.). Experimental and theoretical studies on the corrosion inhibition performance of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Conductive Poly(O-Ethoxyaniline)/Talc Composite and Investigation of its Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). a brief review on corrosion inhibition study of organic ligand: electrochemical, morphology, and. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Corrosion Inhibition of Mild Steel in Acidic Media by Synthesized Schiff Base Derivatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (2013). Integrated materials design of organic semiconductors for field-effect transistors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enhancing charge transport in isoindigo-based donor–acceptor copolymers by combining ionic doping with polar alkoxy side chains. Retrieved from [Link]
-
Journal of Basrah Researches ((Sciences)). (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]
-
Impact Factor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]
-
International Journal of Technology. (2017). Inhibition of Mild Steel Corrosion in Acid Medium. Retrieved from [Link]
-
PubMed. (2025). Tuning Charge Transport Behavior of Isoindigo-Based Polymers from Balanced Ambipolar to n-Type Preferred via Hydrogen Bond Formation. Retrieved from [Link]
-
MDPI. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (n.d.). Synthesis, Characterization of Azo Dyes and their Biological Studies. Retrieved from [Link]
Sources
- 1. Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Enhancing charge transport in isoindigo-based donor–acceptor copolymers by combining ionic doping with polar alkoxy side chains - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]
- 4. impactfactor.org [impactfactor.org]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-Ethoxy-2-methylaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to optimize your reaction conditions for improved yield, purity, and scalability.
I. Synthetic Strategy Overview
The most common and logical synthetic route to this compound involves a two-step process starting from 2-methyl-4-nitrophenol. This strategy is outlined below:
-
Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of 2-methyl-4-nitrophenol to form the intermediate, 4-ethoxy-2-methyl-1-nitrobenzene.
-
Nitro Group Reduction: Reduction of the nitro group of the intermediate to the desired amino group, yielding this compound.
This guide is structured in a question-and-answer format to directly address potential challenges in each of these critical steps.
II. Troubleshooting and FAQs: Step 1 - Ethylation of 2-Methyl-4-nitrophenol
This section focuses on the Williamson ether synthesis to form 4-ethoxy-2-methyl-1-nitrobenzene. The primary challenges in this step often revolve around incomplete reaction, side product formation, and difficulties in product isolation.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Ethylation of 2-Methyl-4-nitrophenol.
Q1: My ethylation reaction shows low conversion of the starting 2-methyl-4-nitrophenol. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Williamson ether synthesis is a common issue that can often be traced back to several key factors:
-
Insufficiently Strong Base: The Williamson synthesis requires the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[1][2] If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is anhydrous and that the reaction is heated sufficiently to drive the reaction forward. For more stubborn reactions, a stronger base such as sodium hydride (NaH) can be used. However, exercise caution as NaH is highly reactive and requires an inert atmosphere.[3]
-
Poor Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[4] Ensure your solvent is anhydrous, as water can protonate the phenoxide and reduce its nucleophilicity.
-
Reactivity of the Ethylating Agent: While ethyl bromide is a common choice, other ethylating agents can be used. Diethyl sulfate is often more reactive but is also more toxic. Ensure your ethylating agent is of high purity and has not decomposed.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic approach to optimizing the temperature is recommended. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing significant side product formation in my ethylation reaction. What are these byproducts and how can I minimize them?
A2: The most common side reaction in this specific synthesis is O-alkylation versus potential C-alkylation, although the latter is less likely under standard Williamson conditions. Another possibility is the formation of elimination products from the ethylating agent if reaction conditions are too harsh.
-
Minimizing Side Products:
-
Control Temperature: Avoid excessively high temperatures which can promote side reactions.
-
Choice of Base and Ethylating Agent: A bulky base can sometimes favor elimination. However, with a primary alkyl halide like ethyl bromide, elimination is generally not a major concern.[3]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products.
-
Q3: I am having trouble with the work-up and purification of the 4-ethoxy-2-methyl-1-nitrobenzene intermediate. What is the best approach?
A3: The work-up for a Williamson ether synthesis typically involves quenching the reaction with water and extracting the product into an organic solvent.
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[5]
-
-
Purification:
-
Crystallization: The crude 4-ethoxy-2-methyl-1-nitrobenzene is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Column Chromatography: If the product is an oil or if crystallization does not provide sufficient purity, column chromatography on silica gel is a reliable method.
-
III. Troubleshooting and FAQs: Step 2 - Reduction of 4-Ethoxy-2-methyl-1-nitrobenzene
This section addresses the reduction of the nitro intermediate to the final product, this compound. Common issues include incomplete reduction, over-reduction, and challenges with product isolation and purity.
Diagram: Nitro Group Reduction Pathways
Caption: Common Reduction Methods for 4-Ethoxy-2-methyl-1-nitrobenzene.
Q4: My nitro group reduction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
A4: Incomplete reduction is a frequent problem and can be addressed by re-evaluating your reaction parameters:
-
Catalytic Hydrogenation (e.g., Pd/C, H₂):
-
Catalyst Activity: Ensure your catalyst is not old or poisoned. Use a fresh batch of palladium on carbon (Pd/C). The catalyst loading is also critical; typically 5-10 mol% is used.[5][6]
-
Hydrogen Pressure: While a hydrogen balloon at atmospheric pressure can work, for more stubborn reductions, a higher pressure using a Parr hydrogenation apparatus may be necessary.[6]
-
Solvent: Protic solvents like ethanol or methanol are commonly used. Ensure the solvent is of sufficient purity.[6]
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂):
-
Stoichiometry of Metal: An excess of the metal is typically required to ensure complete reduction.
-
Acid Concentration: The concentration of the acid is important. Follow established protocols for the specific metal you are using.
-
Reaction Time and Temperature: These reactions may require heating to go to completion. Monitor by TLC to determine the optimal reaction time.
-
-
Catalytic Transfer Hydrogenation:
-
This method uses a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst (e.g., Pd/C). It can be a safer alternative to using hydrogen gas. Ensure you are using a sufficient excess of the hydrogen donor.[7]
-
Q5: I am concerned about the safety and scalability of catalytic hydrogenation with H₂ gas. Are there safer and more scalable alternatives?
A5: Yes, there are several effective alternatives to using hydrogen gas, which can be hazardous on a larger scale:
-
Catalytic Transfer Hydrogenation: As mentioned, this is a popular alternative. The use of hydrogen donors like formic acid, ammonium formate, or even isopropanol can be more amenable to scale-up in standard laboratory equipment.[7]
-
Metal/Acid Reductions: The use of iron powder in the presence of an acid (like acetic acid or hydrochloric acid) is a classic and industrially relevant method for nitro group reduction.[8] While effective, the work-up can sometimes be challenging due to the formation of iron salts.
-
Tin(II) Chloride (SnCl₂): This is another common and effective reducing agent for nitro groups. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.
Q6: My final this compound product is discolored (e.g., brown or black). What causes this, and how can I obtain a purer, colorless product?
A6: Anilines are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities.[9]
-
Preventing Oxidation:
-
Inert Atmosphere: During the work-up and purification, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Using solvents that have been degassed can also help to reduce oxidation.
-
-
Purification of the Final Product:
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation is an excellent method for purification. This will separate the desired aniline from non-volatile impurities and colored byproducts.[10]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective. Sometimes, the hydrochloride salt of the aniline is prepared, recrystallized, and then the free base is liberated.[11]
-
Column Chromatography: While possible, chromatography of anilines on silica gel can sometimes be problematic due to their basicity. It is often better to try distillation or crystallization first.
-
IV. Optimized Reaction Conditions Summary
The following table provides a summary of typical and optimized reaction conditions for the synthesis of this compound. These should be considered as starting points for your own optimization.
| Parameter | Step 1: Ethylation (Williamson Ether Synthesis) | Step 2: Nitro Group Reduction (Catalytic Hydrogenation) |
| Starting Material | 2-Methyl-4-nitrophenol | 4-Ethoxy-2-methyl-1-nitrobenzene |
| Reagents | Ethyl bromide (1.1-1.5 eq.), K₂CO₃ (2-3 eq.) or NaH (1.1 eq.) | 10% Pd/C (5-10 mol%), H₂ (1 atm to 5 bar) or Ammonium Formate (4-5 eq.) |
| Solvent | Anhydrous DMF or Acetonitrile | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | 60-100 °C (with K₂CO₃), 0 °C to RT (with NaH) | Room Temperature to 60 °C |
| Reaction Time | 4-24 hours (monitor by TLC) | 2-12 hours (monitor by TLC or H₂ uptake) |
| Work-up | Aqueous quench, extraction with ethyl acetate | Filtration through Celite, solvent evaporation |
| Purification | Recrystallization or Column Chromatography | Vacuum Distillation or Recrystallization |
V. References
-
Google Patents. (2013). Process for the purification of aromatic amines. (US8455691B2). Retrieved from
-
PubChem. (n.d.). 4-ethoxy-N-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
TREA. (n.d.). Process for the preparation of aromatic amines. Retrieved from [Link]
-
Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. (US1878970A). Retrieved from
-
ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Retrieved from [Link]
-
YouTube. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-4-methylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
ResearchGate. (2025). Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from [Link]
-
Bangladesh Journals Online. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-1-methyl-2-nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Retrieved from [Link]
-
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitrophenol. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 11. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
minimizing byproduct formation in 4-Ethoxy-2-methylaniline reactions
Technical Support Center: 4-Ethoxy-2-methylaniline Reactions
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for this compound. This document is designed to serve as a primary resource for scientists encountering challenges in reactions involving this versatile aniline derivative. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and kinetic factors that influence byproduct formation. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from 2-methyl-4-aminophenol resulted in a mixture of products with very similar polarity. What is the likely cause?
A1: This is a classic chemoselectivity issue. When alkylating 2-methyl-4-aminophenol with an ethylating agent (e.g., ethyl iodide, diethyl sulfate), you have two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). Direct alkylation without a proper protection strategy will almost certainly lead to a mixture of N-ethylated, O-ethylated (your desired product), and N,O-diethylated byproducts.[1] Their structural similarity makes chromatographic separation challenging and often results in low isolated yields of the target molecule.
Q2: During the reduction of 4-ethoxy-2-methyl-1-nitrobenzene, I'm observing significant amounts of an unknown, colored impurity and my yield is low. What could this be?
A2: The reduction of aromatic nitro compounds can proceed through several intermediates, such as nitroso and hydroxylamine species.[2] Incomplete reduction can leave these intermediates in your crude product. These species are often unstable and can react further to form colored dimeric byproducts like azoxy or azo compounds, especially under non-optimal pH or temperature conditions. The reduction of nitrobenzene to phenylhydroxylamine, for example, occurs at a different potential than the subsequent reduction to aniline, highlighting the multi-step nature of the process.[2]
Q3: I'm using this compound in a Buchwald-Hartwig amination and I'm getting a significant amount of the dehalogenated starting material from my aryl halide. Why is this happening?
A3: This is a common side reaction in palladium-catalyzed C-N couplings. The likely cause is a competitive side reaction where the palladium-amide intermediate undergoes β-hydride elimination instead of the desired reductive elimination.[3] This process regenerates the amine and produces an imine, while the aryl group on the palladium catalyst is converted back to a simple arene (hydrodehalogenation). This pathway is more common with certain ligand/base combinations and sterically hindered substrates.
Troubleshooting Guide: From Observation to Solution
This section provides a systematic approach to diagnosing and resolving common issues.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general diagnostic workflow. The following diagram outlines a logical progression from initial observation to targeted troubleshooting.
Caption: General troubleshooting workflow for reaction issues.
Issue 1: Poor Selectivity in Alkylation of 2-Methyl-4-aminophenol
-
Observation: LC-MS or NMR analysis of the crude product shows multiple species with masses corresponding to mono-ethylated and di-ethylated products.
-
Root Cause: Competing nucleophilic attack from the nitrogen and oxygen atoms of the aminophenol.
The hydroxyl group is generally more acidic than the amino group, making the corresponding phenoxide a softer nucleophile than the amine. However, under basic conditions, both sites are competitive.
Caption: Competing alkylation pathways for 2-methyl-4-aminophenol.
To enforce O-alkylation, the more nucleophilic amino group must be temporarily passivated. A robust method involves forming a Schiff base (imine) with benzaldehyde, which can be easily hydrolyzed after alkylation.[4]
Experimental Protocol: Selective O-Ethylation of 2-Methyl-4-aminophenol [4]
-
Protection:
-
To a stirred solution of 2-methyl-4-aminophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours until imine formation is complete (monitored by TLC).
-
Remove the solvent in vacuo and recrystallize the resulting phenylmethyleneaminophenol intermediate from ethanol.
-
-
O-Alkylation:
-
To a stirred solution of the protected intermediate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and diethyl sulfate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
-
Deprotection (Hydrolysis):
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate and add dilute hydrochloric acid (e.g., 2M HCl).
-
Stir vigorously at room temperature for 1-2 hours to hydrolyze the imine.
-
Basify the solution with aqueous NaOH or NaHCO₃ to pH > 8 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound.
-
| Parameter | Condition for O-Alkylation | Condition for N-Alkylation | Rationale |
| Amino Group | Protected (e.g., as imine) | Unprotected | Protection removes the competing N-nucleophile.[4] |
| Base | Mild inorganic (K₂CO₃, Cs₂CO₃) | Stronger bases may be used | Mild base is sufficient to deprotonate the phenol. |
| Solvent | Polar aprotic (Acetone, DMF) | Varies | Solvents that can stabilize the phenoxide are effective. |
Issue 2: Byproducts from Reduction of 4-Ethoxy-2-methyl-1-nitrobenzene
-
Observation: The product is off-color (yellow, orange, or brown) even after workup. Mass spec may show peaks corresponding to dimeric species.
-
Root Cause: Incomplete reduction or side reactions of intermediates like nitroso and hydroxylamine.
Catalytic hydrogenation is often cleaner than using dissolving metals (like Fe/HCl or Sn/HCl) as it typically proceeds under milder conditions with fewer workup steps.[5]
Experimental Protocol: Clean Reduction via Catalytic Hydrogenation
-
Setup:
-
Charge a pressure-safe hydrogenation vessel with 4-ethoxy-2-methyl-1-nitrobenzene (1.0 eq) and a suitable solvent (e.g., Ethanol, Ethyl Acetate, or Methanol).
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd loading) under an inert atmosphere (N₂ or Argon).
-
-
Reaction:
-
Seal the vessel, purge several times with hydrogen gas (H₂).
-
Pressurize the vessel with H₂ (typically 50-100 psi, but consult literature for your specific scale/substrate) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically exothermic and may require initial cooling.
-
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air. Keep it wet with solvent.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate in vacuo to yield the crude this compound, which is often pure enough for subsequent steps.
-
| Parameter | Recommendation | Rationale for Minimizing Byproducts |
| Method | Catalytic Hydrogenation (H₂/Pd/C) | Generally cleaner and higher yielding than metal/acid reductions.[5] |
| Catalyst Loading | 1-5 mol% Pd | Sufficient for efficient reduction without promoting excessive side reactions. |
| Pressure | 50-100 psi H₂ | Higher pressure increases reaction rate, ensuring complete conversion and minimizing intermediate lifetime. |
| Temperature | Room Temperature | Avoids thermal degradation and potential side reactions. The reaction is exothermic. |
Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination
-
Observation: Significant formation of the arene byproduct (Ar-H) from your aryl halide starting material (Ar-X).
-
Root Cause: β-Hydride elimination from the Pd(II)-amido intermediate competes with reductive elimination.
The key step in the catalytic cycle is the fate of the [L-Pd(Ar)(Amide)] complex. The desired pathway is reductive elimination to form the C-N bond. The undesired pathway is β-hydride elimination.
Caption: Competing pathways in the Buchwald-Hartwig amination.[3]
The choice of phosphine ligand and base is critical to favor reductive elimination.
-
Ligand Choice: Sterically hindered, electron-rich "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) are specifically designed to promote reductive elimination over β-hydride elimination.[6] If you are using simpler ligands like P(t-Bu)₃, consider switching to a more advanced, biarylphosphine ligand.
-
Base Selection: While strong bases like NaOtBu or LHMDS are common, they can sometimes promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with more reactive aryl bromides or iodides, and may suppress the elimination pathway.[7]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the elimination pathway.
-
Solvent: Toluene is a common and effective solvent. Avoid protic solvents which can interfere with the catalytic cycle.[7]
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Jin, T., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (2018). Process for the mono-N-alkylation of aminophenols. (CN110740987A).
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]
-
Čėnas, N., et al. (2020). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 9(6), 527. Retrieved from [Link]
- Google Patents. (1960). Process for purification of 4,4'-methylenedianiline. (US2938054A).
Sources
- 1. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Ethoxy-2-methylaniline
Welcome to the technical support center for the synthesis of 4-Ethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthesis and Reaction Pathway
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and industrially relevant pathway begins with 2-Methyl-4-nitrophenol. This route involves two key transformations: etherification of the phenol and subsequent reduction of the nitro group. This method is generally favored due to the availability of starting materials and the high selectivity of the reactions.
The overall synthetic scheme is as follows:
-
Step 1: Williamson Ether Synthesis. 2-Methyl-4-nitrophenol is deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) to yield 1-Ethoxy-2-methyl-4-nitrobenzene.
-
Step 2: Reduction of the Nitro Group. The intermediate, 1-Ethoxy-2-methyl-4-nitrobenzene, is then reduced to the target aniline, this compound. Catalytic hydrogenation is a common and clean method for this step.[1][2]
Caption: Common synthetic route to this compound.
Troubleshooting the Etherification Step
Q2: I am experiencing low yields in the etherification of 2-Methyl-4-nitrophenol. What are the likely causes and solutions?
A2: Low yields in the Williamson ether synthesis are typically due to one or more of the following factors: incomplete deprotonation, side reactions of the ethylating agent, or suboptimal reaction conditions.
Troubleshooting Guide: Etherification Step
| Potential Issue | Underlying Cause & Explanation | Recommended Solution & Optimization |
| Incomplete Deprotonation | The base used is not strong enough to fully deprotonate the phenol. The pKa of 2-Methyl-4-nitrophenol is influenced by the electron-withdrawing nitro group, but a sufficiently strong base is still crucial for driving the reaction to completion. | Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like DMF or acetonitrile. Ensure the base is fresh and handled under anhydrous conditions. |
| Side Reaction: Elimination | If using a sterically hindered base or high temperatures, the ethylating agent (e.g., ethyl bromide) can undergo elimination to form ethene. | Use a non-hindered base. Maintain a moderate reaction temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC to avoid prolonged heating. |
| Hydrolysis of Ethylating Agent | The presence of water in the reaction mixture can lead to hydrolysis of the ethylating agent, reducing its effective concentration. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Poor Solubility | The starting material or the intermediate phenoxide salt may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction. | A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally effective. Gentle heating can also improve solubility. |
Experimental Protocol: Optimized Etherification
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 2-Methyl-4-nitrophenol (1.0 eq) and anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add ethyl bromide (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Troubleshooting the Nitro Reduction Step
Q3: My nitro group reduction is sluggish, or I am observing byproducts. How can I improve this step?
A3: Challenges in the reduction of the nitro group often relate to catalyst activity, hydrogen pressure, solvent choice, or the presence of impurities that can poison the catalyst.
Sources
Technical Support Center: Impurity Profiling of 4-Ethoxy-2-methylaniline
Welcome to the technical support center for the identification and characterization of impurities in 4-Ethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical strategies to ensure the quality and safety of this important chemical intermediate. Here, we synthesize technical protocols with field-proven insights to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound?
Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities are of primary concern and typically arise from the manufacturing process or degradation.[1][2] These include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
By-products: Formed from side reactions occurring during synthesis. A common example could be isomers like 2-Ethoxy-4-methylaniline.[3]
-
Degradation Products: Formed during storage or exposure to stress conditions like heat, light, oxidation, or extreme pH.[4][5]
Q2: Why is identifying and controlling these impurities so critical?
The control of impurities is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.[6] Even trace amounts of certain impurities can have unintended pharmacological or toxicological effects.[6] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines, such as ICH Q3A(R2), that define thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][7][8] Adherence to these guidelines is mandatory for regulatory submissions.
Q3: What are the regulatory thresholds for impurity identification and qualification?
According to the ICH Q3A(R2) guideline, the thresholds for impurities are based on the maximum daily dose of the final drug product.[1] For a drug substance with a maximum daily dose of up to 2 grams per day, the identification threshold is typically 0.10%.[2][6] Any impurity found at or above this level must be structurally characterized.[1] The qualification threshold, which is the level at which an impurity's biological safety must be established, is generally 0.15% or 1.0 mg per day Total Daily Intake (TDI), whichever is lower.[1]
Core Analytical Workflow for Impurity Profiling
A systematic approach is essential for the successful identification and characterization of unknown impurities. The following workflow provides a logical pathway from initial detection to final structural elucidation.
Caption: A logical workflow for detecting, identifying, and controlling impurities.
Troubleshooting Common Analytical Issues
This section addresses specific problems you may encounter during the analysis of this compound.
Q: My primary analyte peak is tailing in my reverse-phase HPLC method. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like anilines is a classic chromatography problem.
-
Causality: The primary amine group (-NH2) in this compound is basic. At neutral pH, residual, un-capped silanol groups on the surface of C18 silica columns are ionized (SiO-). These negatively charged sites can undergo strong secondary ionic interactions with the protonated amine (R-NH3+), causing the analyte to "drag" along the stationary phase, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase.[9][10] This will bring the pH to ~2.5-3.0, protonating the silanol groups (Si-OH) and minimizing the unwanted ionic interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed specifically for basic compounds. If pH adjustment is insufficient, switch to a column specifically marketed for improved peak shape with bases.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing. Try reducing the injection volume or sample concentration.
-
Q: I have an unknown peak in my chromatogram. How do I begin to identify it?
A: The goal is to gather as much structural information as possible, starting with the easiest techniques.
-
Causality: An unknown peak could be a contaminant, a by-product from synthesis, or a degradation product. A systematic investigation is required.
-
Troubleshooting Steps:
-
Forced Degradation Study: To determine if the impurity is a degradant, perform a forced degradation study.[4][5][11] Expose separate aliquots of high-purity this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV light) stress conditions.[5][11] Analyze the stressed samples by HPLC. An increase in the peak area of your unknown corresponding to a specific stress condition provides a strong clue about its nature and formation pathway.
-
High-Resolution LC-MS Analysis: This is the most powerful tool for initial identification.[12] An accurate mass measurement of the unknown peak's molecular ion can provide its elemental formula. The fragmentation pattern (MS/MS) will reveal structural motifs. For example, a neutral loss of 28 Da (C2H4) could suggest the loss of the ethoxy group's ethyl moiety.
-
Check Starting Materials: Analyze the starting materials and intermediates used in the synthesis. The presence of the unknown peak in one of these samples would indicate it is a process-related impurity.
-
Q: My GC-MS analysis is showing poor sensitivity for my target impurities. What can I do?
A: Poor sensitivity in GC-MS for aniline derivatives can stem from their polarity or thermal instability.
-
Causality: The polar amine group can interact with active sites in the GC inlet or column, leading to peak broadening and loss of signal. Some impurities may also be thermally labile.
-
Troubleshooting Steps:
-
Derivatization: While not always necessary, derivatization can dramatically improve performance for challenging amines.[13] Acetylation or silylation of the amine group makes the molecule less polar and more volatile, leading to sharper peaks and better sensitivity.
-
Optimize Injection Technique: Use a splitless injection to introduce more of the sample onto the column, which is ideal for trace analysis.[14] Ensure the inlet liner is clean and consider using a deactivated liner.
-
Use Selective Ion Monitoring (SIM): Instead of scanning a full mass range, program the mass spectrometer to monitor only a few characteristic ions for your target impurities.[12][15] This significantly increases the signal-to-noise ratio and improves detection limits.
-
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol is a robust starting point for determining the purity of this compound and detecting related substances.
| Parameter | Setting | Rationale |
| Instrumentation | HPLC with UV/PDA Detector | PDA allows for peak purity assessment and λmax determination.[10] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the basic analyte.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 30 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 240 nm (or λmax) | Wavelength should be optimized for maximum absorbance of the main peak and impurities. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:ACN | Ensures complete dissolution and compatibility with the mobile phase. |
Protocol 2: GC-MS Method for Impurity Identification
This method is ideal for identifying volatile and semi-volatile process-related impurities.
| Parameter | Setting | Rationale |
| Instrumentation | GC with Mass Spectrometric Detector | Provides both separation and structural information for identification.[16] |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column offering good general-purpose separation.[14] |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas compatible with MS detection. |
| Inlet Temp. | 250 °C | Ensures volatilization without thermal degradation. |
| Injection Mode | Splitless (1 min purge delay) | Maximizes analyte transfer to the column for trace analysis. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A wide temperature program separates compounds with varying boiling points.[17] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible, library-searchable mass spectra. |
| Mass Range | m/z 40-450 | A suitable range to capture the parent compound and likely impurities. |
Potential Impurity Formation Pathways
Understanding how impurities are formed is key to controlling them. The synthesis of this compound often involves the reduction of a nitro group. Side reactions and incomplete reactions are common sources of impurities.
Caption: Potential pathways for impurity formation during synthesis and storage.
References
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Shaikh, S. et al. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Pharma Knowledge. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. [Link]
-
Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Wang, J., et al. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Rawat, T., & Pandey, I. P. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Mullani, N. S., & Nargatti, P. I. (2021). A Review on Forced Degradation Studies for the Identification of Degradants in API and Drug Product. IJPSR. [Link]
-
Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
PubChem. (n.d.). This compound (C9H13NO). [Link]
-
Murali, A., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
-
PubChem. (n.d.). 2-Ethoxy-4-methylaniline. [Link]
-
Schmidt, T. C., et al. (2006). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
-
PubChem. (n.d.). 4-ethoxy-N-methylaniline. [Link]
-
Antonysakthi, S., et al. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Bangladesh Journals Online. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Georganics. (n.d.). 4-Methoxy-2-methylaniline. [Link]
-
Tsukimura, T., et al. (2023). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. youtube.com [youtube.com]
- 3. 2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. lcms.cz [lcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. epa.gov [epa.gov]
- 15. ajrconline.org [ajrconline.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Scale-Up of 4-Ethoxy-2-methylaniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-Ethoxy-2-methylaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Section 1: Synthesis Pathway and Key Challenges
The industrial synthesis of this compound typically follows a multi-step pathway, most commonly originating from 2-methylphenol or 2-methyl-4-nitrophenol. Each step presents unique challenges when scaling up from the bench to a pilot or commercial scale. Below is a probable synthetic route, which will form the basis of our troubleshooting guide.
Caption: Common synthetic routes to this compound.
Section 2: Troubleshooting Guides and FAQs
Ethoxylation (Williamson Ether Synthesis)
Q1: During the scale-up of the Williamson ether synthesis of 2-methyl-4-nitrophenol, we are observing a significant amount of an elimination side-product. What is the cause and how can it be mitigated?
A1: This is a classic challenge in Williamson ether synthesis, especially at elevated temperatures required for industrial-scale reactions. The alkoxide base can act as a nucleophile (desired) or a base, promoting elimination of the alkyl halide (side reaction).
-
Causality: The competition between SN2 (substitution) and E2 (elimination) is highly dependent on the structure of the alkylating agent and the reaction conditions[1][2]. Using a primary alkyl halide like ethyl bromide or ethyl iodide is generally preferred to minimize elimination. However, at higher temperatures, even primary halides can undergo elimination.
-
Troubleshooting Steps:
-
Choice of Alkylating Agent: If not already in use, switch to an ethylating agent with a better leaving group that allows for lower reaction temperatures, such as ethyl tosylate.
-
Temperature Control: Precise temperature control is critical. Profile the reaction at a smaller scale to find the lowest effective temperature. Even a 10°C increase can significantly shift the balance towards elimination.
-
Base Addition: Add the base (e.g., sodium hydroxide, potassium carbonate) portion-wise to maintain a lower instantaneous concentration, which can favor the bimolecular substitution reaction over elimination.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. A polar aprotic solvent like DMF or DMSO is typical. However, consider exploring other options that may favor SN2 over E2 at your target temperature.
-
Q2: We are experiencing poor conversion rates in our ethoxylation reaction at a larger scale, despite successful lab runs. What factors should we investigate?
A2: Poor conversion on scale-up often points to issues with mass and heat transfer, or the deactivation of reagents.
-
Causality: In a large reactor, inefficient mixing can lead to localized temperature gradients and poor distribution of the reactants, especially if a solid base like potassium carbonate is used. The presence of water can also hydrolyze the alkylating agent.
-
Troubleshooting Steps:
-
Agitation Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry or solution. The geometry of the reactor and the stirrer design are critical at scale.
-
Azeotropic Water Removal: If using a base like NaOH or KOH, ensure the starting materials and solvent are as anhydrous as possible. For some systems, a Dean-Stark trap can be used to remove water azeotropically.
-
Phase-Transfer Catalyst: For reactions involving a solid base and an organic phase, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transport of the alkoxide to the organic phase.
-
Nitration
Q1: Upon scaling up the nitration of 1-ethoxy-2-methylbenzene, we are seeing an increase in the formation of isomeric impurities. How can we improve the regioselectivity?
A1: Controlling regioselectivity in electrophilic aromatic substitution is a common scale-up challenge. The ethoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. You desire nitration at the position para to the ethoxy group.
-
Causality: The directing effects of the substituents and the reaction conditions (temperature, nitrating agent) determine the isomer distribution. Higher temperatures can lead to a loss of selectivity.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. The nitration should be carried out at the lowest possible temperature that allows for a reasonable reaction rate. A temperature increase of just a few degrees can lead to the formation of more of the undesired isomers.
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and sub-surface to ensure rapid dispersion and avoid localized "hot spots" and high concentrations of the nitrating species, which can decrease selectivity.
-
Protecting Groups: In some cases, to achieve high regioselectivity, a protecting group strategy might be necessary, although this adds steps to the synthesis. For instance, sulfonation of the para position, followed by nitration and then desulfonation is a classic, though less atom-economical, approach.
-
Q2: We are concerned about the thermal safety of our nitration process at a 100L scale. What are the key safety considerations and how can we mitigate the risks?
A2: Nitration reactions are notoriously exothermic and can pose a significant thermal runaway risk if not properly controlled[3].
-
Causality: The reaction of nitric acid with organic compounds is highly energetic. If the heat generated exceeds the rate of heat removal, the reaction can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure.
-
Safety Mitigation Strategies:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe process.
-
Cooling Capacity: Ensure the reactor has sufficient cooling capacity to handle the heat load of the reaction. The addition of the nitrating agent should be controlled by the temperature of the reaction mixture, not by a fixed addition time.
-
Continuous Flow Chemistry: For highly exothermic and potentially hazardous reactions like nitration, transitioning to a continuous flow process is a highly recommended modern approach[3]. Flow reactors offer superior heat and mass transfer, significantly reducing the reaction volume at any given time and thus minimizing the risk of a thermal runaway[3].
-
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Reaction Volume | Large (entire batch) | Small (volume of the reactor coil) |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent surface area-to-volume ratio |
| Safety | Higher risk of thermal runaway | Inherently safer, easier to control |
| Scalability | Complex | Scaled by running for longer times |
Reduction of the Nitro Group
Q1: During the catalytic hydrogenation of 4-ethoxy-2-methyl-1-nitrobenzene, we are observing incomplete conversion and potential catalyst poisoning. What could be the cause?
A1: Incomplete conversion and catalyst deactivation are common issues in large-scale catalytic hydrogenations.
-
Causality: The presence of impurities in the starting material or solvent can poison the catalyst (e.g., Palladium on carbon). Sulfur-containing compounds are notorious catalyst poisons. Inefficient mixing can also lead to poor contact between the substrate, hydrogen, and the catalyst.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure the nitro-intermediate is of high purity. Analyze for potential catalyst poisons.
-
Hydrogen Delivery: At a larger scale, ensuring efficient delivery and dispersion of hydrogen gas into the reaction mixture is crucial. The design of the gas sparging system and the agitation rate are important factors.
-
Catalyst Loading and Type: You may need to optimize the catalyst loading for the larger scale. Sometimes, a different type of catalyst (e.g., Platinum on carbon) or a catalyst with a different support may be more robust.
-
Transfer Hydrogenation: As an alternative to high-pressure hydrogenation, consider catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate[4][5][6][7]. This can sometimes be operationally simpler and safer at scale.
-
Q2: Our final product, this compound, is showing color instability and darkens upon standing. What is the likely cause and how can we improve its stability?
A2: Anilines are susceptible to aerial oxidation, which often results in the formation of colored impurities.
-
Causality: The amino group can be easily oxidized, especially in the presence of light and trace metal impurities. The oxidation products are often highly colored quinone-imine type structures.
-
Mitigation Strategies:
-
Inert Atmosphere: During the final work-up, isolation, and packaging, handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification: Ensure the final product is free from trace metals, which can catalyze oxidation. A final purification step, such as distillation under reduced pressure or recrystallization, can help.
-
Antioxidants: For storage, the addition of a small amount of an antioxidant can be considered, depending on the final application of the product.
-
Storage Conditions: Store the final product in airtight, light-resistant containers at a low temperature.
-
Section 3: Analytical Protocols and Data
In-Process Control (IPC) by HPLC
Monitoring the progress of the reactions is crucial for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is an excellent tool for this.
Protocol: HPLC Method for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
This method should allow for the separation of starting materials, intermediates, and the final product, enabling you to track the reaction progress and identify the formation of major byproducts.
Impurity Profiling
A thorough understanding of the impurity profile is a regulatory requirement and is essential for process optimization.
Common Potential Impurities in this compound Synthesis:
| Impurity | Likely Origin |
| 2-Methyl-4-nitrophenol | Unreacted starting material from ethoxylation |
| 1-Ethoxy-2-methylbenzene | Unreacted starting material from nitration |
| Isomeric Nitroanilines | Poor regioselectivity during nitration |
| Over-reduced species (e.g., azo/azoxy compounds) | Incomplete reduction or side reactions |
| De-ethylated product | Cleavage of the ether bond under harsh conditions |
Analytical techniques such as LC-MS and GC-MS are invaluable for the identification and quantification of these impurities[8][9][10][11][12].
Section 4: Safety and Handling
Q: What are the primary hazards associated with this compound and its intermediates, and what precautions should be taken at scale?
A: The primary hazards involve the toxicity of the anilines and the reactivity of the process chemicals.
-
Toxicity: Aromatic amines are generally toxic and should be handled with care. They can be absorbed through the skin and are harmful if inhaled or swallowed[13]. The nitro-intermediates are also toxic.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. For larger scale operations, respiratory protection may be necessary[14].
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood or a contained environment.
-
-
Process Hazards:
-
Nitration: As discussed, this is a highly exothermic reaction with the potential for thermal runaway.
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure all equipment is properly grounded to prevent static discharge, and use explosion-proof equipment where necessary.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and that there are no sources of ignition.
-
Caption: A workflow for ensuring safety during scale-up.
References
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Available at: [Link]
-
Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Scilit. Available at: [Link]
-
A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. RSC Publishing. Available at: [Link]
-
Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Scilit. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Available at: [Link]
- Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. Google Patents.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available at: [Link]
-
Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. JOCPR. Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]
-
Safety data sheet. CPAChem. Available at: [Link]
- Process of preparing substituted anilines. Google Patents.
-
Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
- 7. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. trajanscimed.com [trajanscimed.com]
- 10. rroij.com [rroij.com]
- 11. jocpr.com [jocpr.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. cpachem.com [cpachem.com]
Technical Support Center: A Guide to Preventing Oxidation of 4-Ethoxy-2-methylaniline
Introduction: 4-Ethoxy-2-methylaniline is a substituted aniline derivative crucial in various synthetic pathways within pharmaceutical and materials science research. Like many aromatic amines, its utility is intrinsically linked to its chemical stability. A primary challenge faced by researchers is the compound's susceptibility to oxidation, which can compromise sample purity, impact reaction yields, and introduce confounding variables into experimental outcomes. This guide provides in-depth, field-proven answers and protocols to ensure the long-term stability and integrity of your this compound samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the storage and handling of this compound.
Q1: My this compound, which was initially a light-colored liquid/solid, has turned dark brown. What happened and is it still usable?
A: The color change you are observing is a classic indicator of oxidation. Aromatic amines, including this compound, are prone to air oxidation, a process often accelerated by exposure to light and heat.[1][2] The colored compounds formed are typically highly conjugated polymeric species or quinone-imine derivatives, which are degradation products.
Whether the material is still usable depends entirely on your application's tolerance for impurities. For high-purity applications like pharmaceutical synthesis or analytical standard preparation, the material should be discarded or repurified (e.g., by distillation or chromatography). For less sensitive screening experiments, its use may be acceptable, but be aware that the actual concentration of the desired amine is lower than calculated, and the impurities may interfere with your reaction. We strongly recommend performing a purity check (e.g., TLC, NMR, or HPLC) before use.[3]
Q2: What are the ideal short-term storage conditions for a sample I am actively using in an experiment?
A: For samples in active use, the goal is to minimize atmospheric and light exposure. The vial should be kept tightly sealed when not in use.[4] For enhanced protection between uses, parafilm the cap and wrap the vial in aluminum foil.[3][5] If you are dispensing from the container multiple times, consider flushing the headspace with an inert gas like nitrogen or argon after each use to displace oxygen.[1]
Q3: What are the definitive long-term storage recommendations to ensure maximum shelf-life?
A: For long-term storage, a multi-layered approach is essential to create a stable environment. The core principles are the exclusion of oxygen, light, and excessive heat.
-
Inert Atmosphere: The most critical step is storing the compound under an inert gas blanket.[6][7][8] Nitrogen is a cost-effective and widely used option.[7][9]
-
Light Protection: Store the material in an amber glass vial or an opaque container to block UV and visible light, which can catalyze oxidation.[5][10][11]
-
Temperature Control: Keep the container in a cool, dry, and well-ventilated area, away from heat sources.[2][4]
Q4: Is refrigeration or freezing necessary for this compound?
A: While storing at a reduced temperature (refrigeration at ~4°C) slows down the rate of oxidative degradation, it is not a substitute for an inert atmosphere.[3] For this specific compound, refrigeration is recommended as a best practice, especially for high-purity reference materials. Freezing is generally not required unless specified by the manufacturer and can pose risks if the compound freezes and potentially breaks the container.[3] Always ensure the container is tightly sealed before refrigerating to prevent condensation and moisture ingress upon removal. The Safety Data Sheet (SDS) for similar aniline compounds recommends storage in a "dry, cool and well-ventilated place".[2]
Q5: Can I add an antioxidant to my this compound to prevent oxidation?
A: Yes, adding an antioxidant or a free-radical scavenger is a viable strategy, particularly in applications where the antioxidant will not interfere with downstream processes.[12] Common antioxidants used for organic compounds include Butylated Hydroxytoluene (BHT) or certain phenolic compounds.[13] However, this is considered an additive. You must first validate that the chosen antioxidant and its concentration do not affect your experimental outcome. For most laboratory-scale storage, proper inerting and light exclusion are preferred methods as they do not introduce additional chemical species.
Section 2: In-Depth Troubleshooting & Protocols
This section provides detailed workflows for assessing compound quality and implementing protective measures.
Guide 1: Assessing Compound Integrity
Problem: You suspect your stored this compound has degraded due to improper storage or age.
Solution: A systematic evaluation is required to determine the purity and viability of your sample.
Step-by-Step Protocol for Purity Assessment:
-
Visual Inspection: Observe the color of the compound. A significant darkening from its original state (e.g., pale yellow to dark red or brown) is the first sign of probable oxidation.
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a TLC plate alongside a known fresh sample or a previously validated reference spot, if available.
-
Elute with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).
-
Visualize the plate under a UV lamp. The presence of multiple spots, especially baseline streaking or new, more polar spots, indicates the presence of degradation products.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a ¹H NMR spectrum of the sample.
-
Compare the spectrum to a reference spectrum of the pure compound.
-
Look for broadened peaks, a complex aromatic region, or the appearance of new, unidentifiable signals. The presence of significant impurity peaks can confirm degradation.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For quantitative analysis, HPLC is the preferred method.
-
Develop or use an established method to separate the parent compound from its potential impurities.
-
The appearance of new peaks or a decrease in the area percentage of the main peak confirms degradation and allows for quantification of the remaining pure compound.
-
Guide 2: Implementing Inert Atmosphere Storage
Problem: You need to store a new or freshly purified batch of this compound to prevent future oxidation.
Solution: The most effective method is to replace the oxygen-containing air in the storage container with a dry, inert gas. This process is known as inerting or blanketing.[6][9][14]
dot
Caption: Simplified pathway of aromatic amine oxidation.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.ie [fishersci.ie]
- 3. How To [chem.rochester.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Packaging, Inerting and Blanketing [airproducts.com]
- 7. blog.polyprocessing.com [blog.polyprocessing.com]
- 8. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 9. Tank blanketing - Wikipedia [en.wikipedia.org]
- 10. rawsource.com [rawsource.com]
- 11. lfatabletpresses.com [lfatabletpresses.com]
- 12. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 13. DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. generon.com [generon.com]
Navigating the Synthesis of 4-Ethoxy-2-methylaniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-2-methylaniline. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your synthetic outcomes. As Senior Application Scientists, we understand that navigating the nuances of catalytic reactions is critical to success. This resource is structured to address the practical challenges you may encounter in the laboratory, moving beyond standard protocols to explain the "why" behind experimental choices.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection and Reaction Optimization
This section addresses common questions regarding the synthesis of this compound, a substituted aniline with moderate steric hindrance and electron-donating groups that can influence catalyst and reaction condition selection.
Q1: What are the primary synthetic routes to this compound?
A1: There are two principal and highly effective methods for the synthesis of this compound:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond.[1][2] The typical starting materials are an aryl halide (or pseudohalide) and an ammonia source. For this compound, the logical precursor would be 4-chloro-3-methylanisole.
-
Reduction of a Nitroarene: This classic approach involves the reduction of the corresponding nitro compound, 4-ethoxy-2-methylnitrobenzene, to the desired aniline. This is often achieved through catalytic hydrogenation.[3][4][5][6]
Q2: For the Buchwald-Hartwig amination route, what is the best choice of catalyst and ligand?
A2: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination, especially with a sterically hindered and electron-rich substrate like 4-chloro-3-methylanisole.
-
Palladium Precursor: While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, modern, well-defined pre-catalysts are often preferred for their reliability and ease of activation.[7]
-
Ligand Selection: This is arguably the most crucial parameter. For electron-rich aryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[8] Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig (e.g., Josiphos-type) families have shown broad utility.[8] The development of specialized ligands like KPhos has also been shown to suppress side reactions such as hydroxylation, which can be a concern when using aqueous ammonia sources.[9][10]
Q3: What are the key considerations for choosing a base and solvent in the Buchwald-Hartwig amination?
A3: The base and solvent play a synergistic role in the catalytic cycle.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and is known to promote high reaction rates.[7] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[1]
-
Solvent: Aprotic, non-polar to moderately polar solvents are generally used. Toluene and dioxane are common choices. The solubility of the base and the palladium complex in the chosen solvent is a key consideration.
Q4: What are the common challenges when using ammonia as the nitrogen source in a Buchwald-Hartwig reaction?
A4: Direct coupling with ammonia can be challenging due to its strong coordination to the palladium center, which can inhibit the catalytic cycle.[2] To circumvent this, several strategies are employed:
-
Ammonia Surrogates: Reagents like benzophenone imine can be used, followed by hydrolysis to yield the primary aniline.[2]
-
Ammonium Salts: Using ammonium salts, such as ammonium sulfate, can be an effective alternative to gaseous ammonia.[2]
-
Aqueous Ammonia: While historically challenging due to competing hydroxylation side reactions, recent advances in ligand design (e.g., KPhos) have enabled the efficient use of aqueous ammonia.[9][10]
Q5: For the nitro reduction route, what are the recommended catalysts and reaction conditions?
A5: The catalytic hydrogenation of 4-ethoxy-2-methylnitrobenzene is a robust method.
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[9] Other catalysts, including those based on platinum, nickel, and gold, have also been reported for nitroarene reduction.[3][5]
-
Hydrogen Source: Molecular hydrogen (H₂), often under balloon pressure or in a Parr apparatus, is the most common reducing agent. Transfer hydrogenation using a hydrogen donor like formic acid is also a viable option.[3]
-
Solvent: Protic solvents like methanol or ethanol are typically used.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion (Buchwald-Hartwig) | Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. | - Use a Pre-catalyst: Pre-catalysts are designed for reliable and efficient generation of the active Pd(0) species. - Ligand Degradation: Ensure the phosphine ligand is not oxidized; handle air-sensitive ligands under an inert atmosphere. - Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is set up and maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides. The electron-donating ethoxy group further deactivates the aryl chloride. | - Increase Temperature: Higher temperatures can overcome the activation barrier for oxidative addition. - Choose a More Electron-Rich Ligand: Ligands with strong electron-donating properties increase the electron density on the palladium center, facilitating oxidative addition. - Consider a More Reactive Precursor: If feasible, starting with the corresponding aryl bromide or triflate will likely lead to a more facile reaction. | |
| Incorrect Base/Solvent Combination: The base may not be sufficiently soluble or active in the chosen solvent. | - Screen Bases and Solvents: Experiment with different combinations, such as NaOtBu in toluene or Cs₂CO₃ in dioxane. | |
| Formation of Side Products (Buchwald-Hartwig) | Hydrodehalogenation: The aryl halide is reduced, replacing the chlorine with a hydrogen. | - Optimize Ligand: Bulky ligands can sterically disfavor side reactions. - Control Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can sometimes promote side reactions. |
| Diarylation: The product aniline reacts with another molecule of the aryl halide to form a diarylamine. | - Use an Excess of the Ammonia Source: This will favor the reaction of the aryl halide with the ammonia source over the product aniline. - Ligand Choice: Certain bulky ligands can sterically hinder the formation of the diarylamine. | |
| Hydroxylation: Formation of the corresponding phenol, especially when using aqueous ammonia. | - Use a Specialized Ligand: Ligands like KPhos have been specifically designed to suppress the formation of aryl alcohol side products in reactions with aqueous ammonia.[9][10] | |
| Low Yield (Nitro Reduction) | Incomplete Reaction: The reduction of the nitro group is not going to completion. | - Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate. - Increase Hydrogen Pressure: Using a Parr apparatus instead of a balloon can provide higher and more consistent hydrogen pressure. - Check Catalyst Activity: Ensure the Pd/C catalyst is not old or deactivated. |
| Catalyst Poisoning: The catalyst surface is being deactivated by impurities in the starting material or solvent. | - Purify Starting Materials: Ensure the 4-ethoxy-2-methylnitrobenzene is of high purity. - Use High-Purity Solvents: Trace impurities in the solvent can poison the catalyst. | |
| Difficult Purification | Similar Polarity of Product and Impurities: Co-elution during column chromatography. | - Acid-Base Extraction: As an aniline, the product can be protonated with an acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified and the product re-extracted. - Crystallization: If the product is a solid, crystallization can be an effective purification method. |
Section 3: Experimental Protocols
The following are representative experimental protocols based on established methodologies for analogous transformations. Note: These are starting points and may require optimization for your specific setup and reagents.
Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-3-methylanisole
This protocol is adapted from literature procedures for the amination of electron-rich aryl chlorides.
Materials:
-
4-Chloro-3-methylanisole
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Buchwald ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.0 equivalents)
-
Ammonia source (e.g., aqueous ammonia or an ammonia surrogate)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst, ligand, and sodium tert-butoxide under an inert atmosphere.
-
Add the anhydrous solvent (e.g., toluene) to the flask.
-
Add 4-chloro-3-methylanisole to the reaction mixture.
-
If using an ammonia surrogate, add it at this stage. If using aqueous ammonia, specialized conditions and ligands (e.g., KPhos) are recommended to minimize side reactions.
-
Seal the flask and heat the reaction mixture with vigorous stirring. The optimal temperature is typically between 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Catalytic Hydrogenation of 4-Ethoxy-2-methylnitrobenzene
This protocol is a general procedure for the reduction of nitroarenes using palladium on carbon.
Materials:
-
4-Ethoxy-2-methylnitrobenzene
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or Parr apparatus)
Procedure:
-
Dissolve 4-ethoxy-2-methylnitrobenzene in methanol or ethanol in a round-bottom flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen several times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet with solvent.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound, which may be pure enough for many applications or can be further purified by distillation or chromatography.
Section 4: Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Technical Support Center: Solvent Effects on 4-Ethoxy-2-methylaniline Reaction Rates
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Ethoxy-2-methylaniline and need to understand and troubleshoot the profound impact of solvent choice on reaction kinetics. The following question-and-answer guide provides in-depth, field-proven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant change in my reaction rate when I switch solvents. What is the fundamental principle behind this?
A: The rate of a chemical reaction is intimately linked to the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. Solvents influence this activation energy by differentially solvating—stabilizing or destabilizing—the reactants and the transition state.[1][2]
The core principle is explained by the Transition State Theory .[1]
-
If a solvent stabilizes the transition state more than it stabilizes the reactants , the activation energy is lowered, and the reaction rate increases.
-
If a solvent stabilizes the reactants more than it stabilizes the transition state , the activation energy is raised, and the reaction rate decreases.
For reactions involving this compound, which is a nucleophilic aromatic amine, the nature of the transition state is critical. Many of its reactions, such as nucleophilic substitutions, involve the development of charge separation in the transition state. Polar solvents are particularly effective at stabilizing such charged or highly polar transition states, which generally leads to a significant rate enhancement.[2][3]
Q2: My reaction involving this compound as a nucleophile is extremely slow in a nonpolar solvent like hexane. Why is this happening?
A: This is a common and expected observation. When this compound acts as a nucleophile (e.g., in an SN2 reaction), the transition state often involves the formation of new bonds and significant charge separation.
-
Reactants (Ground State): Your reactants, this compound and an electrophile, may be relatively nonpolar or have localized dipoles.
-
Transition State: The transition state likely has a much larger dipole moment or even formal charges as the nucleophilic nitrogen atom shares its electrons.
Nonpolar solvents like hexane cannot effectively stabilize this highly polar or charged transition state.[3] This results in a high activation energy and, consequently, a very slow reaction rate. To proceed efficiently, such reactions require a polar solvent that can dissolve the nucleophile and stabilize the charged transition state.[4]
Q3: I switched from a polar aprotic solvent (like DMF) to a polar protic solvent (like methanol) to increase polarity, but my reaction rate decreased. This seems counterintuitive. What's the cause?
A: This is a classic troubleshooting scenario that highlights the critical difference between polar aprotic and polar protic solvents, especially when working with amine nucleophiles. The issue is hydrogen bonding .[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can stabilize charged species, particularly cations, leaving the anion/nucleophile "free" and highly reactive.[4][7] They do not have acidic protons and therefore cannot act as hydrogen-bond donors.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents also have large dipole moments but possess acidic protons (O-H or N-H bonds). They can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atom of your this compound.[6][8]
This hydrogen bonding creates a "solvent cage" around the amine, which stabilizes the ground state of the nucleophile and sterically hinders its approach to the electrophile.[5][9] This stabilization of the reactant, coupled with the steric hindrance, increases the activation energy and slows the reaction down, even though the solvent is highly polar.[10]
The following diagram illustrates how different solvent types interact with the amine nucleophile.
Caption: Diagram illustrating the difference between protic and aprotic solvent interactions with the amine nucleophile.
Q4: How do I systematically choose an optimal solvent for my reaction with this compound?
A: A systematic approach involves considering the probable reaction mechanism and the properties of your reactants and expected transition state.
Caption: A decision tree to guide the selection of an appropriate solvent based on reaction mechanism.
The dielectric constant (ε) is a key measure of a solvent's polarity.[7] Generally, for reactions where charge is created in the transition state, a higher dielectric constant correlates with a faster rate, with the crucial exception of protic solvents passivating the nucleophile.
| Solvent | Dielectric Constant (ε) at 25°C | Type | Expected Effect on SN2 Rate (Aniline Nucleophile) | Rationale |
| n-Hexane | 1.9 | Nonpolar | Very Slow | Poor stabilization of polar transition state.[3] |
| Diethyl Ether | 4.3 | Nonpolar | Very Slow | Poor stabilization of polar transition state.[11] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate | Moderate polarity, can solvate cations. |
| Acetic Acid | 6.2 | Polar Protic | Variable / Slow | Can protonate the amine, but may also participate in catalysis.[11] |
| Ethanol | 25 | Polar Protic | Slow | Strong H-bonding with the amine reduces nucleophilicity.[9][12] |
| Methanol | 33 | Polar Protic | Slow | Very strong H-bonding with the amine.[5][12] |
| Acetonitrile | 37 | Polar Aprotic | Fast | High polarity stabilizes transition state without H-bonding to the amine.[13] |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | Very Fast | High polarity, aprotic. Excellent choice for SN2.[5] |
| Dimethyl sulfoxide (DMSO) | 47 | Polar Aprotic | Very Fast | Very high polarity, aprotic. Excellent choice for SN2.[1] |
This table provides general trends; actual rates depend on the specific electrophile and reaction conditions.
Troubleshooting Guides & Experimental Protocols
Q5: My reaction yield is low and the crude mixture looks complex. How can I determine if the solvent is the root cause?
A: Low yield and side products can often be traced back to solvent issues, either due to poor reaction kinetics allowing side reactions to dominate, or direct participation of the solvent.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: Using the workflow in Q4, does your solvent match the likely mechanism? If you are using a protic solvent for an SN2 reaction, the slow rate may be the primary issue.
-
Check for Solvent Reactivity: Could your solvent be reacting? For example, in the presence of a strong base, protic solvents can be deprotonated. Some aprotic solvents can decompose under harsh conditions.
-
Assess Reactant Stability & Solubility: Is your this compound (or other reagents) fully dissolved? Poor solubility is a common cause of failed reactions. Also, ensure the amine itself is not degrading. Anilines can be sensitive to air and light, leading to discoloration (yellow/brown) and impurities.[14] If your starting material is impure, yields will suffer.
-
Run Small-Scale Screening: Before committing to a large-scale reaction, screen a panel of solvents. This is the most effective way to identify the optimal medium empirically.
Protocol: Screening Solvents to Determine Optimal Reaction Rate
This protocol outlines a method for comparing the reaction rate of this compound with a model electrophile (e.g., benzyl bromide) in different solvents.
Objective: To determine the relative reaction rates in a selection of polar aprotic, polar protic, and nonpolar solvents.
Materials:
-
This compound (purified if necessary)
-
Electrophile (e.g., Benzyl Bromide)
-
Internal Standard (e.g., dodecane, non-reactive under reaction conditions)
-
Solvents for screening (e.g., Hexane, THF, Acetonitrile, DMF, Methanol)
-
Reaction vials with septa
-
Inert atmosphere setup (Nitrogen or Argon)
-
GC or HPLC with an appropriate column for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound and the internal standard in a volumetric flask using a volatile solvent (that can be easily removed).
-
Prepare a separate stock solution of the electrophile.
-
-
Reaction Setup:
-
Aliquot a precise volume of the amine/internal standard stock solution into each of the reaction vials.
-
Carefully evaporate the volatile solvent under a stream of nitrogen. This ensures each vial contains the exact same amount of starting material and standard.
-
Add the chosen screening solvent (e.g., 1.0 mL) to each vial under an inert atmosphere.
-
Place the vials in a temperature-controlled shaker or heating block set to the desired reaction temperature (e.g., 40 °C). Allow them to equilibrate for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
To start the reaction, add a precise volume of the electrophile stock solution to each vial via syringe. This is Time Zero (t=0) .
-
At predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction vial.
-
Immediately quench the aliquot in a separate vial containing a suitable quenching agent (e.g., a dilute acid solution) and a dilution solvent compatible with your analytical method (e.g., ethyl acetate for GC).
-
-
Analysis:
-
Analyze the quenched samples by GC or HPLC.
-
Determine the concentration of the remaining this compound at each time point by comparing its peak area to the peak area of the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each solvent.
-
The solvent that shows the fastest depletion of the starting material corresponds to the fastest reaction rate. For a more quantitative analysis, calculate the initial rate or the rate constant (k) for each solvent.
-
This systematic screening will provide clear, empirical evidence of which solvent system is most effective for your specific application, validating the theoretical principles discussed in this guide.
References
-
ResearchGate. (n.d.). Anilines as Nucleophiles | Request PDF. Retrieved January 15, 2026, from [Link]
-
University of California, Davis. (2023). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved January 15, 2026, from [Link]
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Retrieved January 15, 2026, from [Link]
-
ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). A Study of Solvent Effects on Reaction Rates Using a Microreactor. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved January 15, 2026, from [Link]
-
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved January 15, 2026, from [Link]
-
Fiveable. (n.d.). Solvent effects Definition. Retrieved January 15, 2026, from [Link]
-
Preprints.org. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved January 15, 2026, from [Link]
-
DSpace@MIT. (n.d.). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. Retrieved January 15, 2026, from [Link]
-
Academic Journal of Research and Scientific Publishing. (2021). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (2019). Factors that Affect Reaction Rates. Retrieved January 15, 2026, from [Link]
-
PubMed. (2007). Solvent effects on hydrogen bonding. Retrieved January 15, 2026, from [Link]
-
CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved January 15, 2026, from [Link]
-
PubMed Central. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. Retrieved January 15, 2026, from [Link]
-
NRC Publications Archive. (1996). Kinetic solvent effects on hydrogen atom abstraction from phenol, aniline, and diphenylamine. The importance of hydrogen bonding on their radical-trapping (antioxidant) activities. Retrieved January 15, 2026, from [Link]
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. users.wfu.edu [users.wfu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetic solvent effects on hydrogen atom abstraction from phenol, aniline, and diphenylamine. The importance of hydrogen bonding on their radical-trapping (antioxidant) activities - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. fiveable.me [fiveable.me]
- 8. Solvent effects on hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. cbseacademic.nic.in [cbseacademic.nic.in]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Ethoxy-2-methylaniline
For researchers, scientists, and professionals in drug development, the purity and precise quantification of chemical intermediates are paramount. 4-Ethoxy-2-methylaniline, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of potential analytical methodologies for the validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] We will explore the intricacies of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into experimental design and the rationale behind procedural choices.
The Imperative of Method Validation
Before delving into specific techniques, it's crucial to understand the "why" behind analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[5] According to ICH Q2(R2), key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for this compound.[6] A reversed-phase HPLC method is particularly well-suited for separating the analyte from potential impurities.
Proposed HPLC Methodology
A robust HPLC method for this compound would be developed with the primary goal of achieving a specific and sensitive separation from any related substances.[6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for its versatility in separating a wide range of aromatic compounds.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape and ionization in MS-compatible methods) would likely provide the best separation.
-
Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[7] For aromatic amines, this is often in the range of 254-280 nm.[8]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to various concentrations to establish a calibration curve.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring of this compound, leading to good retention and separation.
-
A gradient elution is preferred over isocratic elution to ensure the efficient elution of both early and late-eluting impurities, improving peak shape and resolution.
-
The addition of formic acid to the mobile phase helps to protonate the amine group, leading to sharper peaks and better chromatographic performance.
-
PDA detection allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification and purity assessment.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution
For volatile and thermally stable compounds, GC-MS offers exceptional separation efficiency and definitive identification capabilities.[9] While derivatization may sometimes be necessary for less volatile amines, this compound is likely amenable to direct GC analysis.
Proposed GC-MS Methodology
A sensitive and selective GC-MS method is crucial for identifying and quantifying trace-level impurities.[10]
Experimental Protocol:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column Selection: A DB-1MS fused silica capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) is a suitable choice for general-purpose analysis of aromatic compounds.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp (e.g., starting at 70°C, ramping to 280°C) is used to separate compounds based on their boiling points.[12]
-
Injection: A splitless injection mode is often used for trace analysis to maximize the amount of analyte reaching the column.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra. The mass spectrometer can be operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[13]
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or dichloromethane.
Causality Behind Experimental Choices:
-
The non-polar DB-1MS column separates compounds primarily based on their boiling points, which is effective for a homologous series of compounds or isomers.
-
Temperature programming allows for the separation of compounds with a wide range of volatilities in a single run.
-
Mass spectrometric detection provides a unique fragmentation pattern for this compound, acting as a "fingerprint" for positive identification and allowing for the elucidation of unknown impurity structures.[9]
-
SIM mode significantly enhances the signal-to-noise ratio by monitoring only specific ions characteristic of the analyte, leading to lower detection and quantitation limits.[10]
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS method development and analysis.
Comparative Analysis of HPLC and GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and laboratory capabilities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[6] | Best for volatile and thermally stable compounds.[9] |
| Specificity | Good specificity with UV detection; enhanced with MS detection (LC-MS). | Excellent specificity due to unique mass fragmentation patterns.[13] |
| Sensitivity | Good sensitivity with UV detection; can be improved with other detectors. | Very high sensitivity, especially in SIM mode.[10] |
| Impurity Profiling | Excellent for separating a wide range of impurities, including non-volatile ones.[1] | Excellent for identifying and quantifying volatile and semi-volatile impurities. |
| Sample Preparation | Generally simple, involving dissolution and filtration. | May require derivatization for polar or non-volatile compounds. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
| Typical LOD/LOQ | In the ppm to high ppb range. | In the low ppb to ppt range. |
Conclusion: Selecting the Optimal Method
Both HPLC and GC-MS are powerful techniques that can be validated for the analysis of this compound.
-
HPLC with UV-PDA detection is a robust, versatile, and cost-effective choice for routine quality control, assay, and impurity profiling, especially for non-volatile impurities. Its validation according to ICH guidelines is straightforward and well-documented for pharmaceutical analysis.[6][14]
-
GC-MS offers unparalleled specificity and sensitivity, making it the superior choice for identifying unknown trace-level volatile impurities and for genotoxic impurity analysis where very low detection limits are required.[10]
Ultimately, a comprehensive approach may involve using HPLC for routine purity testing and assay, while employing GC-MS for in-depth impurity identification and the validation of cleaning procedures. The selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the potential impurity profile of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 579022, 4-ethoxy-N-methylaniline. [Link]
- Reddy, Y., et al. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
-
Al-Sabha, T. N. Spectrophotometric determination of some aromatic amines. PubMed. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. [Link]
-
Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
SpringerLink. Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Bangladesh Journals Online. Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. [Link]
- Google Patents. Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. Review article on impurity profiling. [Link]
-
AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
-
Semantic Scholar. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
AMS Biotechnology (Europe) Ltd. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
ResearchGate. (PDF) Validation of analytical methods - Strategies & importance. [Link]
-
Developing Countries Vaccine Manufacturers Network. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]
Sources
- 1. soeagra.com [soeagra.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajrconline.org [ajrconline.org]
- 11. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. epa.gov [epa.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis for the Bench: 4-Ethoxy-2-methylaniline vs. 4-Methoxy-2-methylaniline
This guide offers an in-depth comparative analysis of two closely related aniline derivatives: 4-Ethoxy-2-methylaniline and 4-Methoxy-2-methylaniline. As foundational intermediates in medicinal chemistry, organic synthesis, and material science, a clear understanding of their distinct characteristics is crucial for researchers and developers. This document moves beyond a simple cataloging of properties to provide a functional comparison grounded in experimental data and established chemical principles, empowering you to make informed decisions in your research and development endeavors.
Introduction: A Tale of Two Alkoxy Groups
At their core, this compound and 4-Methoxy-2-methylaniline are structural isomers, differing only by a single methylene (-CH2-) unit in the alkoxy substituent at the C4 position of the 2-methylaniline scaffold. This seemingly minor variation imparts subtle yet significant differences in their physicochemical properties, reactivity, and, ultimately, their performance in various applications. Both compounds serve as valuable building blocks, particularly in the synthesis of complex molecules with targeted biological or material properties.[1][2] 4-Methoxy-2-methylaniline, also known as m-cresidine, is frequently cited as a precursor for potent anticancer agents that target tubulin assembly.[3] The ethoxy analogue, while less extensively documented, offers a strategic alternative for modulating properties such as lipophilicity and metabolic stability in drug design.
This guide will dissect these differences through a detailed examination of their properties, synthesis, analytical characterization, and functional implications, providing the necessary data and protocols to support your work.
Physicochemical Properties: The Impact of a Methylene Unit
The addition of a methylene group in the ethoxy substituent directly influences key physical properties. While both compounds are aromatic amines with electron-donating alkoxy and methyl groups, the larger size and slightly increased lipophilicity of the ethyl group lead to predictable shifts in melting and boiling points.
Below is a summary of their core physicochemical properties:
| Property | This compound | 4-Methoxy-2-methylaniline | Rationale for Difference |
| CAS Number | 114766-05-1[4][5][6][7] | 102-50-1[8][9][10][11] | N/A |
| Molecular Formula | C₉H₁₃NO[7][12] | C₈H₁₁NO[13][9][10] | Addition of a -CH₂- group. |
| Molecular Weight | 151.21 g/mol [7] | 137.18 g/mol [13][9][10] | Higher mass of the ethyl group. |
| Appearance | Not specified; likely liquid or low-melting solid | Brick red crystal or liquid[13] | N/A |
| Melting Point | Not widely reported | 13-14 °C[13] | Increased molecular weight and van der Waals forces in the ethoxy derivative may lead to a slightly higher melting point, though crystal packing effects are dominant. |
| Boiling Point | Not widely reported | 249.4 °C at 760 mmHg[13] | The higher molecular weight of the ethoxy derivative is expected to result in a higher boiling point. |
| Water Solubility | Expected to be low/insoluble | Insoluble[9] | Both are largely nonpolar aromatic compounds. The longer alkyl chain in the ethoxy group slightly decreases water solubility. |
| pKa (Predicted) | ~5.1 (Predicted) | 5.05±0.10 (Predicted) | The electronic effects of methoxy and ethoxy groups are very similar (both are +R and -I).[14] The slightly greater inductive effect of the ethoxy group may result in a marginal difference in the basicity of the amine. |
Visualizing the Structural Difference
The fundamental structural distinction is best illustrated side-by-side.
Caption: Chemical structures of 4-Methoxy-2-methylaniline and this compound.
Synthesis and Mechanistic Considerations
The synthesis of both anilines typically follows a convergent strategy, often starting from a common precursor like 2-methyl-4-nitrophenol. The key differentiating step is the introduction of the alkoxy group via a Williamson ether synthesis, followed by the reduction of the nitro group to the primary amine.
General Synthetic Workflow
The workflow below illustrates the common synthetic pathway. The choice of ethylating or methylating agent in Step 2 determines the final product.
Caption: Generalized synthetic workflow for 4-alkoxy-2-methylanilines.
Experimental Protocol: Synthesis of 4-Methoxy-2-methylaniline
This protocol provides a representative method that can be adapted for the ethoxy analogue by substituting the methylating agent.
Objective: To synthesize 4-Methoxy-2-methylaniline from 2-methyl-4-nitrophenol.
Materials:
-
2-methyl-4-nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Iodomethane (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Etherification:
-
To a solution of 2-methyl-4-nitrophenol (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation, forming the phenoxide.
-
Add iodomethane (1.2 eq) dropwise to the suspension. Causality: The phenoxide acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions.
-
Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract the product (4-methoxy-2-methyl-1-nitrobenzene) with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Nitro Reduction:
-
Dissolve the crude 4-methoxy-2-methyl-1-nitrobenzene in ethanol.
-
In a separate flask, prepare a solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl.
-
Add the nitro compound solution to the acidic tin(II) chloride solution and heat at 70 °C. Causality: SnCl₂ in strong acid is a classic reducing agent for aromatic nitro groups. The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced to the amine.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and carefully neutralize with a concentrated NaOH solution until the pH is basic (pH > 10) to precipitate tin salts and deprotonate the anilinium salt.
-
Extract the aqueous slurry with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the resulting crude 4-Methoxy-2-methylaniline via column chromatography or distillation.
-
Analytical Characterization: Separation and Identification
Due to their structural similarity, separating and unequivocally identifying these two compounds requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.[15][16][17][18]
Comparative Spectroscopic Signatures
-
¹H NMR: The most telling difference will be in the alkoxy region. 4-Methoxy-2-methylaniline will exhibit a sharp singlet around 3.8 ppm for the -OCH₃ protons. In contrast, this compound will show a triplet around 1.4 ppm (-OCH₂CH₃ ) and a quartet around 4.0 ppm (-OCH₂ CH₃).
-
IR Spectroscopy: Both molecules will show characteristic N-H stretching bands for the primary amine (typically two bands between 3300-3500 cm⁻¹).[19] Subtle differences may be observed in the C-O-C stretching region (around 1250 cm⁻¹ for aryl-alkyl ethers).
Protocol: HPLC Method for Isomer Separation
This protocol outlines a robust reversed-phase HPLC method for the baseline separation of these two isomers.[15]
Objective: To separate a mixture of this compound and 4-Methoxy-2-methylaniline and determine their relative purity.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water (pH adjusted to 3.0 with phosphoric acid). Causality: The C18 stationary phase provides hydrophobic interactions. This compound, being slightly more nonpolar due to the larger alkyl group, will have a longer retention time than the methoxy analogue. Adjusting the acetonitrile/water ratio allows for fine-tuning of the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Workflow:
Caption: Analytical workflow for HPLC separation of aniline isomers.
Performance in Drug Development & Materials Science
The choice between an ethoxy and a methoxy substituent can have profound effects on the biological activity and material properties of a final product.
Implications in Medicinal Chemistry
Derivatives of 4-Methoxy-2-methylaniline have shown significant potential as antimitotic agents, inhibiting tubulin assembly and arresting the cell cycle.[3] They can be effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs.[3]
-
Lipophilicity and Permeability: Substituting the methoxy group with an ethoxy group increases the molecule's lipophilicity (logP). This can enhance membrane permeability and tissue distribution, but may also increase metabolic breakdown or off-target binding.
-
Metabolic Stability: The terminal methyl of the ethoxy group can be a site for oxidative metabolism by cytochrome P450 enzymes. Conversely, the methoxy group can undergo O-demethylation. The choice between the two allows for strategic tuning of a drug candidate's metabolic profile.
-
Receptor Binding: The slightly larger steric profile of the ethoxy group could either enhance or disrupt binding to a target protein, depending on the size and shape of the binding pocket. This highlights the importance of synthesizing both analogues for a comprehensive structure-activity relationship (SAR) study.
Caption: Mechanism of action for antitubulin agents derived from aniline precursors.
Applications in Material Science
In materials science, 4-Methoxy-2-methylaniline is a precursor for triarylamine polymers used in organic electronics like OLEDs and OFETs due to their favorable charge transport properties.[2] Substituting with an ethoxy group could be used to:
-
Tune Solubility: Improve the solubility of the resulting polymer in organic solvents for better processability.
-
Modify Morphology: Alter the thin-film morphology of the polymer, which can impact charge mobility and device performance.
-
Fine-Tune Electronic Properties: The subtle electronic difference could slightly shift the polymer's HOMO/LUMO energy levels, thereby fine-tuning the optical and electronic characteristics of the final device.[2]
Toxicological and Safety Overview
Like many aromatic amines, both this compound and 4-Methoxy-2-methylaniline should be handled with care. Aromatic amines as a class are associated with potential toxicity, including methemoglobinemia.
-
4-Methoxy-2-methylaniline: Is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][11] It has also been classified as an occupational hepatotoxin.[1]
-
This compound: While specific data is less available, it is prudent to assume a similar hazard profile due to its structural similarity. The precursor, 4-Ethoxy-2-nitroaniline, is listed as harmful if swallowed, in contact with skin, or inhaled.[20]
Standard Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
Conclusion and Strategic Recommendations
The comparative analysis of this compound and 4-Methoxy-2-methylaniline reveals a classic case of subtle structural changes leading to distinct application potential.
-
4-Methoxy-2-methylaniline is a well-established, commercially available building block, particularly valuable in the synthesis of anticancer agents and electronic materials. Its properties are well-documented, making it a reliable choice for initial studies.
-
This compound serves as a strategic analogue for fine-tuning molecular properties. Its increased lipophilicity and larger steric profile make it an essential tool in lead optimization campaigns in drug discovery, where modulating pharmacokinetics and SAR is critical. It also offers a route to modify the processability and electronic properties of advanced polymers.
For research teams, the recommendation is clear: while 4-Methoxy-2-methylaniline provides a robust and validated starting point, the synthesis and evaluation of the this compound counterpart is a logical and necessary step for any comprehensive optimization effort, be it in the pursuit of a new therapeutic or a next-generation organic electronic material.
References
- Benchchem. (n.d.). HPLC method development for separation of aniline isomers.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline.
- ACS Publications. (n.d.). Radial Chromatography for the Separation of Nitroaniline Isomers.
- WANHONGRUN. (n.d.). China 4-Methoxy-2-methylaniline Manufacturers Suppliers Factory.
- Analyst (RSC Publishing). (n.d.). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds.
- Benchchem. (n.d.). 4-Methoxy-2-methylaniline|High-Purity Research Chemical.
- Royal Society Publishing. (n.d.). Vibrational band intensities in substituted anilines.
- ACS Publications. (n.d.). Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives.
- RSC Publishing. (n.d.). Gas - Liquid Chromatographic Separation of Chloroaniline and Toluidine Isomers on Heteroaromatic Stationary Phases.
- LookChem. (n.d.). 4-Methoxy-2-methylaniline.
- ACS Publications. (n.d.). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines.
- ECHEMI. (n.d.). 114766-05-1, this compound Formula.
- Hep Journals. (n.d.). Ethynyl substitution effect on the electronic excitation spectra of aniline.
- Georganics. (n.d.). 4-Methoxy-2-methylaniline - High purity.
- Chemsrc. (n.d.). 4-Methoxy-2-methylaniline | CAS#:102-50-1.
- PubChem. (n.d.). 4-methoxy-2-methyl-N-phenylaniline.
- YouTube. (2022, December 12). Amines / comparison of basic strengths of aniline and it's derivatives / class 12.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis.
- ResearchGate. (n.d.). The structures of para substituted anilines and reference aromatic compounds.
- ChemicalBook. (n.d.). This compound | 114766-05-1.
- ChemicalBook. (n.d.). This compound | 114766-05-1.
- MedChemExpress. (n.d.). 4-Methoxy-2-methylaniline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Methoxy-2-methylaniline | 102-50-1.
- Quora. (2017, May 17). Which is more basic - ortho-, meta-, or paramethoxy anniline?.
- Appchem. (n.d.). This compound | 114766-05-1 | C9H13NO.
- ECHEMI. (n.d.). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
- PubChem. (n.d.). 2-Ethoxy-4-methylaniline.
- Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
- PubChem. (n.d.). 4-Ethoxy-2-nitroaniline.
- ResearchGate. (2025, August 5). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper.
- BOC Sciences. (n.d.). CAS 5961-59-1 4-Methoxy-N-methylaniline.
- YouTube. (2021, January 20). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines.
- PubChemLite. (n.d.). This compound (C9H13NO).
- EPA. (n.d.). 2-Methylaniline (o-Toluidine).
- Santa Cruz Biotechnology. (n.d.). 2-(2-Ethoxyphenoxy)-4-methylaniline.
- weifang yangxu group co.,ltd. (n.d.). This compound, CasNo.114766-05-1.
- Chemical Register. (n.d.). 4-Ethoxy-2-methoxy-5-methylaniline (CAS No. 99791-27-2) Suppliers.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 114766-05-1 [chemicalbook.com]
- 6. This compound | 114766-05-1 [amp.chemicalbook.com]
- 7. appchemical.com [appchemical.com]
- 8. 4-Methoxy-2-methylaniline - High purity | EN [georganics.sk]
- 9. 4-Methoxy-2-methylaniline | CAS#:102-50-1 | Chemsrc [chemsrc.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 13. China 4-Methoxy-2-methylaniline Manufacturers Suppliers Factory - Free Sample - WANHONGRUN [zbwhr.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Gas-liquid chromatographic separation of chloroaniline and toluidine isomers on heteroaromatic stationary phases - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity comparison of 4-Ethoxy-2-methylaniline with other anilines.
Introduction: The Nuanced Reactivity of Substituted Anilines
Aniline and its derivatives are cornerstone building blocks in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aniline scaffold is not monolithic; it is exquisitely modulated by the nature and position of substituents on the aromatic ring. These substituents, through a combination of electronic and steric effects, dictate the nucleophilicity of the amino group and the electron density of the aromatic system. Consequently, they govern the kinetics and regioselectivity of fundamental reactions such as acylation, alkylation, and electrophilic aromatic substitution.
This guide provides an in-depth comparative analysis of 4-Ethoxy-2-methylaniline , a polysubstituted aniline, against a panel of structurally simpler, yet industrially relevant, anilines: aniline , p-toluidine (4-methylaniline) , and p-anisidine (4-methoxyaniline) . We will dissect how the interplay of an ortho-methyl group and a para-ethoxy group endows this compound with distinct reactivity profiles. The insights and experimental frameworks presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in synthetic route design and optimization.
Theoretical Framework: Unpacking the Drivers of Aniline Reactivity
The reactivity of any substituted aniline is fundamentally controlled by the electronic landscape of the molecule, which is shaped by the inductive and resonance effects of its substituents.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and relates to the electronegativity of atoms. Alkyl groups, like the methyl (-CH₃) group, are weakly electron-donating (+I effect), enriching the ring with electron density.
-
Resonance Effect (R): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system. The amino group (-NH₂) itself is a powerful electron-donating group by resonance (+R effect), as its lone pair delocalizes into the benzene ring. Substituents with lone pairs adjacent to the ring, such as ethoxy (-OCH₂CH₃) and methoxy (-OCH₃), are also strong +R activators.[1] This delocalization significantly increases electron density at the ortho and para positions.
-
Steric Hindrance: The physical bulk of substituents, particularly at the ortho positions, can impede the approach of reagents to a nearby reactive center.[2] The ortho-methyl group in this compound can influence reactions at the amino group and the adjacent ring position.
The net effect of these factors determines the aniline's basicity (a measure of the nitrogen lone pair's availability) and its propensity to undergo reactions at either the nitrogen atom or the aromatic ring.[3]
Caption: Interplay of electronic and steric effects on aniline reactivity.
Comparative Reactivity Analysis
We will now evaluate the expected reactivity of this compound relative to our reference anilines across several key chemical transformations.
Basicity (pKa)
Basicity, quantified by the pKa of the conjugate anilinium ion, is a direct indicator of the nitrogen lone pair's availability to accept a proton. Higher pKa values correspond to stronger bases. Electron-donating groups (EDGs) increase electron density on the nitrogen, making the aniline more basic.[1]
Expected Trend: Aniline < p-Toluidine < p-Anisidine < this compound
-
Aniline: Serves as our baseline.
-
p-Toluidine: The para-methyl group provides a modest increase in basicity via its +I effect.
-
p-Anisidine: The para-methoxy group is a strong +R donor, significantly increasing electron density on the ring and, by extension, the basicity of the amino group compared to the methyl group's effect.
-
This compound: This molecule benefits from the cumulative electron-donating effects of two groups. The para-ethoxy group is a strong +R donor, analogous to methoxy. The ortho-methyl group contributes a +I effect. The combination of these two EDGs is expected to render this compound the most basic and, therefore, the most nucleophilic amine in this series.
| Compound | Substituents | Key Electronic Effects | Expected pKa Rank |
| Aniline | -H | Baseline | 4 (Lowest) |
| p-Toluidine | 4-CH₃ | +I | 3 |
| p-Anisidine | 4-OCH₃ | +R, -I | 2 |
| This compound | 2-CH₃, 4-OC₂H₅ | +I (from CH₃), +R (from OC₂H₅) | 1 (Highest) |
Table 1: Predicted ranking of basicity based on substituent electronic effects.
N-Acylation Reactivity
N-acylation, such as the reaction with acetic anhydride or acetyl chloride, is a nucleophilic acyl substitution where the aniline's amino group acts as the nucleophile.[4][5] The reaction rate is directly proportional to the nucleophilicity of the nitrogen atom. Based on our basicity analysis, a more basic aniline is a stronger nucleophile and should react faster.
Expected Reactivity: Aniline < p-Toluidine < p-Anisidine < this compound
While the ortho-methyl group in this compound introduces some steric hindrance, its electronic contribution, combined with the powerful para-ethoxy group, is anticipated to result in the highest overall rate of N-acylation.
| Compound | Relative Reactivity Rank (N-Acylation) | Rationale |
| Aniline | 4 (Slowest) | Lowest nucleophilicity. |
| p-Toluidine | 3 | Moderately enhanced nucleophilicity. |
| p-Anisidine | 2 | Significantly enhanced nucleophilicity. |
| This compound | 1 (Fastest) | Highest nucleophilicity due to two EDGs. |
Table 2: Predicted relative reactivity in N-Acylation reactions.
Electrophilic Aromatic Substitution (EAS)
The amino group is a potent activating group and an ortho-, para-director for EAS reactions like halogenation, nitration, and sulfonation.[1][6] The rate of EAS is highly sensitive to the electron density of the aromatic ring.
Expected Reactivity: Aniline < p-Toluidine < p-Anisidine < this compound
-
Aniline: The -NH₂ group strongly activates the ring, but it is the least activated in our series.
-
p-Toluidine & p-Anisidine: The additional EDGs further activate the ring, making them more reactive than aniline. The methoxy group in p-anisidine is a stronger activator than the methyl group in p-toluidine.
-
This compound: The synergistic effect of the ortho-methyl and para-ethoxy groups makes this ring exceptionally electron-rich and thus, hyper-activated towards electrophilic attack.
Challenges and Regioselectivity: The high reactivity of anilines, especially highly substituted ones, can be a double-edged sword.
-
Poly-substitution: In reactions like bromination, the high activation can lead to the substitution of all available ortho and para positions, making mono-substitution difficult to control without a protecting group strategy.[6]
-
Oxidation: Strong oxidizing agents can react with the electron-rich ring and amino group, leading to undesired side products.
-
Nitration Issues: Direct nitration with strong acids (HNO₃/H₂SO₄) is problematic as the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to a mixture of products and poor yields of the desired para-nitro compound.[1][6] The standard protocol to overcome this involves protecting the amino group as an amide (e.g., acetanilide), which is less basic and remains an ortho-, para-director, before proceeding with the EAS reaction.[6][7]
For this compound, electrophilic attack is strongly directed to the positions ortho to the powerful ethoxy group (C3 and C5). The C5 position is sterically more accessible than the C3 position, which is flanked by the methyl and amino groups.
Experimental Protocol: Competitive N-Acylation
To empirically validate the predicted reactivity hierarchy, a competitive acylation experiment provides a self-validating system. Here, a mixture of two different anilines is treated with a sub-stoichiometric amount of an acylating agent. The ratio of the resulting amide products, determined by techniques like GC-MS or ¹H NMR spectroscopy, directly reflects the relative nucleophilicity of the parent anilines.
Objective:
To determine the relative reactivity of this compound versus p-anisidine via competitive acetylation with acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.0 eq)
-
Acetic Anhydride (0.5 eq, limiting reagent)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (catalyst, 0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal Standard (e.g., Dodecane) for GC-MS analysis
Procedure:
-
Reactor Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.51 g, 10 mmol), p-anisidine (1.23 g, 10 mmol), and an internal standard (e.g., 200 µL dodecane).
-
Dissolution: Add 20 mL of anhydrous DCM and stir until all solids are dissolved.
-
Catalyst Addition: Add pyridine (81 µL, 1 mmol).
-
Initiation: Cool the flask in an ice-water bath (0 °C). Add a solution of acetic anhydride (0.47 mL, 5 mmol) in 5 mL of DCM dropwise over 5 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC-MS and ¹H NMR spectroscopy to determine the relative ratio of N-(4-ethoxy-2-methylphenyl)acetamide to N-(4-methoxyphenyl)acetamide.
Caption: Workflow for the competitive N-acylation experiment.
Mechanistic Visualization: Nucleophilic Acyl Substitution
The N-acylation of an aniline with an acylating agent like an acyl chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and deprotonation yields the final amide product.
Caption: Generalized mechanism for N-acylation of anilines.
Conclusion
The chemical reactivity of this compound is substantially enhanced compared to aniline, p-toluidine, and p-anisidine. This heightened reactivity stems from the powerful, synergistic electron-donating effects of its para-ethoxy (+R effect) and ortho-methyl (+I effect) substituents. These groups collectively increase the electron density on both the nitrogen atom and the aromatic ring, resulting in:
-
Higher Basicity: Making it a stronger base and a more potent nucleophile in reactions at the amino group.
-
Accelerated N-Acylation: The increased nucleophilicity leads to faster rates in reactions like amide formation.
-
Hyper-activated Aromatic Ring: The ring is exceptionally susceptible to electrophilic aromatic substitution, requiring careful control of reaction conditions to avoid poly-substitution and side reactions.
Understanding this nuanced reactivity profile is critical for leveraging this compound as a versatile intermediate in the synthesis of complex molecular targets. The experimental and theoretical frameworks provided in this guide offer a robust foundation for predicting its behavior and designing efficient, high-yielding synthetic transformations.
References
-
Reactions of Aniline. Chemistry Steps. [Link]
-
EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. (2020). YouTube. [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. (2015). [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. (2011). [Link]
-
Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate. [Link]
-
p-Toluidine - PubChem. National Center for Biotechnology Information. [Link]
-
p-Anisidine - PubChem. National Center for Biotechnology Information. [Link]
-
Alkylation Reactions. Mettler Toledo. [Link]
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
A Comparative Toxicological Profile of Ethoxyanilines and Other Aniline Compounds: A Guide for Researchers
Introduction
Aniline and its derivatives are foundational chemical scaffolds in the synthesis of a vast array of pharmaceuticals, dyes, polymers, and agricultural chemicals.[1][2] However, their utility is frequently shadowed by significant toxicological concerns, including hematotoxicity, genotoxicity, and carcinogenicity.[1][2] The specific toxicological profile of an aniline derivative is profoundly influenced by the nature and position of substituents on the aromatic ring.[2] This guide provides a comprehensive comparison of the toxicological profiles of ethoxyanilines (p-, o-, and m-isomers) with other key aniline compounds such as the parent aniline, chloroanilines, and toluidines. By presenting key toxicity data, detailing experimental methodologies, and visualizing pertinent biological pathways, this document aims to support informed decision-making in research and drug development involving these critical chemical entities.
The primary toxic effect shared by many aniline compounds is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen.[1][2] This leads to cyanosis and, in severe cases, can be fatal.[1][2] The toxicity of these compounds is intrinsically linked to their metabolic activation, primarily through N-hydroxylation, leading to the formation of reactive intermediates and subsequent oxidative stress.[3][4]
Comparative Toxicological Profiles
The following sections provide a comparative overview of the key toxicological endpoints for ethoxyanilines and other selected aniline compounds.
Acute Toxicity
The acute oral toxicity, typically measured by the median lethal dose (LD50) in rats, offers a primary basis for comparing the immediate hazard of these compounds. A lower LD50 value indicates higher acute toxicity.
| Compound | CAS Number | Oral LD50 (Rat) (mg/kg) | Reference(s) |
| Aniline | 62-53-3 | 250 - 442 | [2] |
| 4-Ethoxyaniline (p-phenetidine) | 156-43-4 | 540 | [2][5] |
| 4-Chloroaniline | 106-47-8 | 300 | [2] |
| o-Toluidine | 95-53-4 | 670 | |
| m-Toluidine | 108-44-1 | 450 | |
| p-Toluidine | 106-49-0 | 656 |
Based on these LD50 values, the order of acute oral toxicity in rats for this selection of compounds is generally: Aniline > 4-Chloroaniline > m-Toluidine > 4-Ethoxyaniline > p-Toluidine > o-Toluidine. This highlights that the unsubstituted aniline is the most acutely toxic, and the addition of an ethoxy or methyl group tends to decrease acute toxicity compared to a chloro-substituent at the para position.
Hematotoxicity
As previously mentioned, a hallmark of aniline toxicity is methemoglobinemia. The potency of different aniline derivatives in inducing this condition varies.
-
Ethoxyanilines: 4-Ethoxyaniline (p-phenetidine) is a known inducer of methemoglobinemia.[6] Inhalation studies in rats have shown that exposure to p-phenetidine leads to a concentration-dependent increase in blood methemoglobin levels.[6] This is often accompanied by a decrease in hemoglobin, hematocrit, and red blood cell counts, and an increase in reticulocytes, indicating a regenerative response to red blood cell damage.[6]
-
Chloroanilines: Chloroanilines are potent inducers of methemoglobinemia.[7] Comparative studies of the isomers have shown that p-chloroaniline is the most potent, followed by m-chloroaniline, and then o-chloroaniline in both rats and mice.[8]
-
Toluidines: The toluidine isomers also cause methemoglobinemia.[9]
-
Aniline: The parent compound, aniline, is a well-established methemoglobin-inducing agent.[10] Humans are reported to be more sensitive to this effect than rats.[1]
The common mechanism for this toxicity is the metabolic activation to N-hydroxyarylamines, which can then co-oxidize hemoglobin.[4]
Genotoxicity and Mutagenicity
The potential for aniline derivatives to cause genetic damage is a significant concern. Genotoxicity is often a precursor to carcinogenicity.
-
Ethoxyanilines: 4-Ethoxyaniline is suspected of causing genetic defects.[5] It is a metabolite of phenacetin, a drug withdrawn from the market due in part to its carcinogenicity, which is linked to the metabolic activation of the p-phenetidine moiety.[11]
-
Aniline: While early studies, particularly the Ames test, often yielded negative or weak positive results for aniline, the overall evidence now suggests a genotoxic potential.[12] Aniline has been shown to induce chromosomal aberrations and DNA damage at high, toxic doses.[12]
-
Chloroanilines: p-Chloroaniline is clearly genotoxic in various test systems.[8] The ortho- and meta-isomers show inconsistent or weaker genotoxic effects.[8]
-
Toluidines: o-Toluidine has a wide range of genetic effects, including being a weak bacterial and mammalian mutagen and a clastogen (causing chromosomal breaks).[13]
Studies have indicated that genotoxicity appears to be a general property of aniline derivatives, though the potency and specific mechanisms can vary.[14] The position of the substituent group plays a crucial role; for instance, nitroanilines with a nitro group in the meta or para position are often mutagenic in the Ames test, while the ortho-isomers may be negative.
Carcinogenicity
The carcinogenic potential of aniline and its derivatives is a major area of toxicological investigation.
-
Aniline: The International Agency for Research on Cancer (IARC) has recently reclassified aniline and its hydrochloride salt as "probably carcinogenic to humans" (Group 2A).[15][16][17][18] This is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence that aniline belongs to a class of aromatic amines with known human carcinogens.[17] In rats, aniline induces tumors of the spleen.[14]
-
Ethoxyanilines: There is less direct data on the carcinogenicity of ethoxyanilines themselves. However, as a metabolite of the carcinogenic drug phenacetin, p-phenetidine is implicated in its carcinogenic mechanism.[11]
-
Chloroanilines: p-Chloroaniline has been shown to cause tumors of the spleen and liver in animal studies and is classified as possibly carcinogenic to humans by IARC.[19]
-
Toluidines: o-Toluidine is a suspected human carcinogen and is known to cause tumors in multiple organs in animal studies, including the bladder.[13][20]
Mechanisms of Toxicity
The toxicity of aniline compounds is largely dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver.
Metabolic Activation and Oxidative Stress
A key step in the bioactivation of anilines is N-hydroxylation to form N-hydroxyarylamines.[3][4] These metabolites can undergo further oxidation to nitrosoarenes. The N-hydroxyarylamines and nitrosoarenes can participate in a redox cycle within red blood cells, leading to the oxidation of hemoglobin to methemoglobin and the generation of reactive oxygen species (ROS).[3] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to both hematotoxicity and genotoxicity.[2]
The following diagram illustrates the generalized metabolic activation pathway for aniline leading to toxicity.
Caption: Generalized metabolic activation pathway of aniline leading to toxicity.
The ethoxy group in ethoxyanilines can influence the rate and site of metabolism, potentially altering the balance between activation and detoxification pathways compared to other substituents like chlorine or a methyl group. For example, the N-hydroxy metabolite of p-phenetidine, N-hydroxyphenetidine, has been shown to be a direct-acting hemolytic agent.[4]
Experimental Protocols
The data presented in this guide are derived from standardized toxicological assays. Below are outlines of the key experimental workflows.
Acute Oral Toxicity Study (OECD 423)
This method is used to determine the LD50 of a substance.
Caption: Generalized workflow for an acute oral toxicity study based on OECD Guideline 423.
Causality Behind Experimental Choices: The use of a standardized guideline like OECD 423 ensures reproducibility and comparability of data across different laboratories and substances.[2] The choice of female rats is often because they can be slightly more sensitive. The 14-day observation period allows for the detection of delayed toxic effects.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is widely used to assess the mutagenic potential of a chemical.[21]
Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[18] The test measures the ability of a chemical to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.[18][21]
Protocol Outline:
-
Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535) to detect different types of mutations (frameshift vs. base-pair substitution).[18]
-
Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to determine if the compound or its metabolites are mutagenic.[18]
-
Exposure: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in soft agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[18]
-
Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Self-Validating System: The inclusion of both positive and negative controls is critical. A positive control (a known mutagen) validates that the test system is working correctly, while a negative control (the vehicle solvent) establishes the baseline spontaneous reversion rate.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][22]
Protocol Outline:
-
Cell Treatment: Expose a suitable cell line (e.g., human hepatocytes, lymphocytes) to the test compound.
-
Slide Preparation: Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.[23]
-
Alkaline Unwinding & Electrophoresis: Expose the nucleoids to an alkaline buffer to unwind the DNA and then apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."[23]
-
Staining & Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail length using image analysis software.[23]
Causality Behind Experimental Choices: The alkaline conditions (pH > 13) are crucial as they denature the DNA, allowing for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites, making the assay highly sensitive to a broad range of DNA damage.[22]
Conclusion
This comparative guide underscores the varied toxicological profiles of ethoxyanilines and other key aniline compounds. While methemoglobinemia is a common toxicological hallmark, the potency and specific target organs for toxicity can differ significantly based on the substituent and its position on the aniline ring. Aniline and 4-chloroaniline exhibit higher acute oral toxicity compared to 4-ethoxyaniline and the toluidines.[2] The genotoxic and carcinogenic potential is a significant concern for this class of compounds, with IARC's recent classification of aniline as "probably carcinogenic to humans" (Group 2A) highlighting the risk.[17][18] The toxicity of all these compounds is fundamentally linked to their metabolic activation into reactive intermediates that induce oxidative stress and can form DNA adducts. A thorough understanding of these toxicological profiles and the underlying mechanisms is essential for the safe handling, risk assessment, and development of safer alternatives in research and industry.
References
-
Przybojewska B. An evaluation of the DNA damaging effect of selected aniline derivatives using the alkaline single cell gel electrophoresis ("comet") assay. Mutat Res. 1997 Nov 27;394(1-3):53-7. Available from: [Link]
-
Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer; 2021. Available from: [Link]
-
IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds. IARC. 2021 Jun 30. Available from: [Link]
-
General Remarks - Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer; 2021. Available from: [Link]
-
IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. IARC. 2020 Jun 26. Available from: [Link]
-
Evelo CT, Blaauboer BJ, van Iersel ML. The role of N-hydroxyphenetidine in phenacetin-induced hemolytic anemia. Toxicol Appl Pharmacol. 1987 Aug;89(3):363-73. Available from: [Link]
-
SOME AROMATIC AMINES AND RELATED COMPOUNDS. IARC Publications. Available from: [Link]
-
Pauluhn J. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhal Toxicol. 2001 Oct;13(10):993-1013. Available from: [Link]
-
p-Phenetidine. Wikipedia. Available from: [Link]
-
Friederich U, Lüthi U, Hann D, Rist G, Würgler FE, Schlatter C. Genotoxicity of aniline derivatives in various short-term tests. Mutat Res. 1990 May;245(1):1-10. Available from: [Link]
-
Ames test. Wikipedia. Available from: [Link]
-
o-Phenetidine. PubChem - NIH. Available from: [Link]
-
Kankuri E, Solatunturi E, Vapaatalo H. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. Thromb Res. 2003;110(5-6):299-303. Available from: [Link]
-
Tyl RW, Ballantyne B, France KA, Klonne DR, Merriman TN, Pritts IM. Developmental toxicity evaluation of inhaled 2-ethoxyethanol acetate in Fischer 344 rats and New Zealand white rabbits. Fundam Appl Toxicol. 1989 Nov;13(4):759-75. Available from: [Link]
-
Bomhard EM, Herbold BA. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Crit Rev Toxicol. 2005 Sep;35(8-9):783-835. Available from: [Link]
-
Jha AN. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Mar Environ Res. 2008 Apr;66(1):79-86. Available from: [Link]
-
o-Toluidine. Szabo-Scandic. Available from: [Link]
-
Assmann N, Emmrich M, Kampf G, Kaiser M. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutat Res. 1997 Dec 12;395(2-3):139-44. Available from: [Link]
-
White PA, et al. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. 2021;36(3):205-219. Available from: [Link]
-
Hardin BD, Niemeier RW, Sikov MR, Hackett PL. Reproductive-toxicologic assessment of the epoxides ethylene oxide, propylene oxide, butylene oxide, and styrene oxide. Scand J Work Environ Health. 1983;9 Suppl 2:94-102. Available from: [Link]
-
o-phenetidine. ECHA CHEM. Available from: [Link]
-
Benzenamine, 4-ethoxy-: Human health tier II assessment. NICNAS. 2014 Jul 4. Available from: [Link]
-
Aniline. Medical Management Guidelines. ATSDR - CDC. Available from: [Link]
-
Brief Profile - ECHA. European Union. Available from: [Link]
-
Laffan SB, Tassinari MS. How are New Medicines Evaluated for Developmental Toxicity? Society for Birth Defects Research and Prevention. Available from: [Link]
-
Hardin BD. Reproductive and developmental toxicology of selected epoxides. CDC Stacks. 2025 Sep 24. Available from: [Link]
-
ECHA CHEM. European Chemicals Agency. Available from: [Link]
-
NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program. 1992. Available from: [Link]
-
Hemminki K, Kyyronen P, Sorsa M. Occupational Ethylene Oxide Exposure and Reproduction. Teratog Carcinog Mutagen. 1985;5(5):375-82. Available from: [Link]
-
Evidence on the Carcinogenicity of 5-Chloro-o-toluidine and its Strong Acid Salts. OEHHA. 1997. Available from: [Link]
-
Angelovici R, Kliebenstein DJ. A plant balancing act: Meshing new and existing metabolic pathways towards an optimized system. Curr Opin Plant Biol. 2022 Feb 7;66:102173. Available from: [Link]
-
Aniline - Registration Dossier. ECHA. Available from: [Link]
-
4-Chloro-o-toluidine. Wikipedia. Available from: [Link]
-
Copley SD. Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends Biochem Sci. 2000 Jun;25(6):261-5. Available from: [Link]
Sources
- 1. Assessment of aniline derivatives-induced DNA damage in the liver cells of B6C3F1 mice using the alkaline single cell gel electrophoresis ('comet') assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Remarks - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The role of N-hydroxyphenetidine in phenacetin-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproductive and developmental toxicology of selected epoxides. [stacks.cdc.gov]
- 8. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 12. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. d-nb.info [d-nb.info]
- 15. Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds – IARC [iarc.who.int]
- 17. iarc.who.int [iarc.who.int]
- 18. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 19. Registration Dossier - ECHA [echa.europa.eu]
- 20. echemi.com [echemi.com]
- 21. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. An evaluation of the DNA damaging effect of selected aniline derivatives using the alkaline single cell gel electrophoresis ("comet") assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Navigating Isomeric Complexity: A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Ethoxy-2-methylaniline
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural confirmation of aromatic amines is paramount. These compounds often exist as closely related isomers, where subtle differences in substituent placement can significantly impact reactivity, biological activity, and safety profiles. This guide provides a comprehensive, data-driven comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of 4-ethoxy-2-methylaniline.
Rather than presenting a simple characterization, we will delve into a comparative analysis, leveraging spectral data from closely related isomers and analogs to highlight the key diagnostic features that differentiate our target molecule. This approach is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to navigate the complexities of isomeric differentiation and ensure the chemical integrity of their materials.
The Analytical Challenge: Distinguishing this compound
This compound belongs to a family of substituted anilines where the positions of the ethoxy and methyl groups on the benzene ring are critical. For instance, its isomer, 2-ethoxy-4-methylaniline, presents a similar mass and elemental composition, making some analytical methods insufficient for definitive identification when used in isolation. A multi-technique approach is therefore not just recommended, but essential for robust structural validation.
Workflow for Spectroscopic Structural Confirmation
The logical flow for confirming the structure of this compound involves a synergistic use of mass spectrometry to determine the molecular weight and fragmentation, infrared spectroscopy to identify functional groups, and nuclear magnetic resonance spectroscopy to map the precise connectivity of atoms.
Caption: Integrated workflow for the structural confirmation of this compound.
Mass Spectrometry: The First Step in Identification
Mass spectrometry provides the molecular weight of the analyte, offering the initial confirmation of the elemental formula. For this compound (C9H13NO), the expected molecular ion peak [M]+• would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the analyte in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Data Interpretation and Comparison
The molecular formula C9H13NO corresponds to a nominal mass of 151 amu. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
| Compound | Molecular Formula | Predicted [M+H]+ (m/z) | Key Fragmentation Pattern |
| This compound | C9H13NO | 152.1070 | Loss of ethylene (m/z 123), characteristic of ethoxybenzenes. |
| 4-Ethoxy-N-methylaniline | C9H13NO | 152.1070 | Similar to the target, but fragmentation may differ slightly due to the N-methyl group. |
| 2-Ethoxy-4-methylaniline | C9H13NO | 152.1070 | Indistinguishable by molecular ion peak alone; fragmentation patterns would be very similar. |
Predicted data from PubChemLite for this compound.[1]
While MS confirms the molecular weight, its ability to distinguish between isomers like this compound and 2-ethoxy-4-methylaniline is limited, as their fragmentation patterns are expected to be very similar. Therefore, MS serves as a preliminary check, and we must turn to other techniques for definitive isomeric assignment.
FT-IR Spectroscopy: Identifying the Molecular Scaffolding
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key is to identify the characteristic vibrational frequencies for the amine (N-H), ether (C-O), and aromatic (C=C and C-H) functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Expected Vibrational Frequencies and Comparative Analysis
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation for this compound | Comparative Notes |
| N-H Stretch (primary amine) | 3300-3500 (two bands) | Two distinct peaks in this region confirm the -NH2 group. | N-methylated analogs would show a single N-H stretch or none for N,N-dimethylated species.[2] |
| C-H Stretch (aromatic) | 3000-3100 | Peaks in this region indicate the presence of the benzene ring. | Common to all aromatic isomers. |
| C-H Stretch (aliphatic) | 2850-3000 | Signals corresponding to the methyl and ethoxy groups. | Present in all isomers containing these groups. |
| C=C Stretch (aromatic) | 1500-1600 | Multiple sharp bands characteristic of the benzene ring. | The pattern of these bands can sometimes give clues about substitution patterns. |
| C-O Stretch (aryl ether) | 1200-1275 (asymmetric) | A strong band in this region is diagnostic for the aryl-O-CH2 linkage. | A key feature for all ethoxy-substituted isomers. |
| C-O Stretch (aryl ether) | 1000-1075 (symmetric) | A second, often weaker, C-O stretching band. | |
| Aromatic C-H Bending | 800-850 | A strong out-of-plane bending band in this region is expected for a 1,2,4-trisubstituted benzene ring. | This is a crucial region for distinguishing substitution patterns. Different isomers will have different C-H bending patterns. |
The presence of two bands in the N-H stretching region is a key indicator of a primary amine (-NH2), distinguishing it from potential secondary or tertiary amine impurities or analogs. The most diagnostic feature for isomeric differentiation in the IR spectrum is often the C-H out-of-plane bending region, which is sensitive to the substitution pattern on the aromatic ring.
NMR Spectroscopy: The Definitive Structural Blueprint
¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Shimming: Optimize the homogeneity of the magnetic field.
-
¹H Spectrum Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C Spectrum Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR).
¹H NMR: Predicted Spectrum and Comparative Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| -OCH2CH3 | ~1.4 | Triplet (t) | 3H | The methyl protons of the ethoxy group are split by the two adjacent methylene protons. |
| -Ar-CH3 | ~2.2 | Singlet (s) | 3H | The methyl group attached to the aromatic ring has no adjacent protons, appearing as a singlet. |
| -NH2 | ~3.6 | Broad Singlet (br s) | 2H | The amine protons often appear as a broad signal and do not typically couple with other protons. Its chemical shift can be variable. |
| -OCH2CH3 | ~4.0 | Quartet (q) | 2H | The methylene protons of the ethoxy group are split by the three adjacent methyl protons. |
| Aromatic-H | ~6.6-6.8 | Multiplet (m) | 3H | The three protons on the aromatic ring will show a specific splitting pattern based on their positions. For this compound, we expect a doublet, a singlet-like signal (or narrow doublet), and a doublet of doublets, reflecting their coupling relationships. This pattern is the key to distinguishing it from other isomers. |
¹³C NMR: Predicted Spectrum and Comparative Analysis
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights | | :--- | :--- | :--- | :--- | | -OCH2C H3 | ~15 | The terminal carbon of the ethoxy group. | | -Ar-C H3 | ~17 | The methyl carbon attached to the aromatic ring. | | -OC H2CH3 | ~64 | The methylene carbon of the ethoxy group. | | Aromatic C-H | ~110-120 | Carbons on the aromatic ring that are bonded to hydrogen. | | Aromatic C-N | ~140-145 | The carbon atom attached to the amine group. The chemical shift is influenced by the electron-donating nature of the amine. | | Aromatic C-O | ~150-155 | The carbon atom attached to the ethoxy group. This carbon is typically the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom. | | Aromatic C-CH3 | ~125-130 | The carbon atom attached to the methyl group. |
The precise chemical shifts and, importantly, the splitting patterns in the ¹H NMR spectrum, are the most definitive pieces of evidence for the structure of this compound. Comparison with the known spectrum of a closely related compound, such as 4-ethoxy-N-methylaniline, can be illustrative. For instance, the latter would show a signal for the N-methyl group (around 2.8 ppm) and the aromatic signals would be slightly different due to the change in the electronic effect of the nitrogen substituent.[3]
Conclusion: A Multi-Faceted Approach to Certainty
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry and FT-IR spectroscopy provide rapid and valuable initial checks of molecular weight and functional groups, they lack the specificity to reliably distinguish between closely related isomers. The definitive assignment of the 1,2,4-substitution pattern is unequivocally achieved through ¹H and ¹³C NMR spectroscopy. The unique chemical shifts and coupling patterns observed in the NMR spectra serve as a molecular fingerprint, providing the unambiguous evidence required for quality assurance and regulatory compliance in research and industrial settings. By understanding the expected spectral data and how it compares to that of potential isomers and analogs, scientists can confidently verify the structure and purity of their materials.
References
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry, 2019. [Link]
-
4-ethoxy-N-methylaniline | C9H13NO | CID 579022. PubChem. [Link]
-
2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534. PubChem. [Link]
-
This compound (C9H13NO). PubChemLite. [Link]
-
Benzenamine, 4-ethoxy-. NIST WebBook. [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
A Comparative Guide to Establishing the Purity of 4-Ethoxy-2-methylaniline Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Ethoxy-2-methylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, is no exception. Ensuring its purity is paramount to controlling the impurity profile of the final product, a critical aspect of regulatory compliance and patient safety.
This guide provides an in-depth comparison of two primary chromatographic techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This document is designed to empower researchers and drug development professionals to make informed decisions when selecting an appropriate analytical strategy for purity assessment.
The Critical Role of Purity and Reference Standards
The presence of impurities in a starting material like this compound can have cascading effects on the manufacturing process and the final product. These impurities may be process-related (from starting materials, intermediates, or by-products), or they can arise from degradation.[1] Some impurities may be benign, while others could be reactive, toxic, or genotoxic, posing a significant risk to patient health.[2] Therefore, robust analytical methods are required to detect and quantify these impurities.
The use of a Certified Reference Material (CRM) or a well-characterized in-house primary standard of this compound is fundamental to achieving accurate and reliable purity assessments. A CRM provides a benchmark against which the in-house standard and the test sample can be compared, ensuring the traceability and consistency of the results.[3]
Comparative Analysis of Analytical Techniques: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity determination of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the nature of the sample matrix.[4][5]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[4] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.[6]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on typical values for similar aromatic amines.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale and Insights |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | GC-MS generally offers superior sensitivity due to the low noise level of the mass spectrometer detector.[5] |
| Limit of Quantification (LOQ) | Low µg/mL range | ng/mL range | The lower LOQ of GC-MS is advantageous for the trace-level quantification of genotoxic impurities.[2] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Both methods can achieve excellent accuracy with proper validation. The acceptance criteria may vary based on regulatory guidelines.[7] |
| Precision (%RSD) | Intra-day and inter-day precision typically < 2% | Intra-day and inter-day precision typically < 5% | HPLC often demonstrates slightly better precision for routine assays due to the higher sample throughput and automation.[8] |
| Selectivity | Good, based on retention time and UV spectrum | High, based on retention time and mass-to-charge ratio | The mass spectrometer in GC-MS provides an additional dimension of selectivity, making it highly specific for impurity identification.[1] |
| Sample Preparation | Often direct injection after dissolution and filtration | May require derivatization for polar impurities; extraction into a volatile solvent is common. | HPLC generally requires simpler sample preparation for polar aromatic amines.[4] |
| Analysis Time | Typically 10-30 minutes per sample | Typically 20-40 minutes per sample, including temperature programming | While individual runs may be longer, modern HPLC systems with UPLC technology can offer faster analysis times.[9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the purity determination of this compound using HPLC and GC-MS. These protocols are based on established methods for similar aromatic amines and should be validated under actual laboratory conditions.[10][11]
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method with UV detection, a robust and common approach for the analysis of aromatic amines.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (certified or well-characterized).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or another suitable modifier to improve peak shape).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A gradient is recommended to ensure the separation of impurities with a wide range of polarities. A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by scanning the reference standard with the PDA detector.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound at the same concentration as the reference standard.
-
Spiked Sample Solution (for specificity): Spike the sample solution with known impurities or degradation products (if available) to demonstrate separation.
4. Method Validation (as per ICH Q2(R2)): [7][12][13]
-
Specificity: Analyze the reference standard, sample, placebo (if applicable), and spiked samples to demonstrate that the peak for this compound is free from interference.
-
Linearity: Prepare a series of dilutions of the reference standard (e.g., 50% to 150% of the nominal concentration) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the recovery of the analyte in a spiked placebo or by comparing the results to a second, independent method.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The relative standard deviation (%RSD) should be within acceptable limits (typically < 2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column, an autosampler, and a mass spectrometer detector.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
2. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components. A typical program might be: hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: A wide range (e.g., m/z 40-400) to detect a variety of potential impurities. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
3. Sample Preparation:
-
Reference Standard Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., 1 mg/mL).
-
Sample Solution: Dilute the test sample of this compound in the same solvent.
-
Internal Standard: Add a known amount of the internal standard to all solutions (standards and samples) for accurate quantification.
4. Method Validation (as per ICH Q2(R2)): [7][14]
-
Specificity: The combination of retention time and mass spectrum provides high specificity. Confirm the identity of impurities by comparing their mass spectra to a library (e.g., NIST) or to the spectra of known standards.
-
Linearity, Accuracy, and Precision: Validate these parameters similarly to the HPLC method, using the peak area ratio of the analyte to the internal standard.
-
LOD and LOQ: Determine these for each identified impurity.
Forced Degradation Studies: A Key to a Stability-Indicating Method
To develop a truly robust purity method, forced degradation studies are essential.[15][16][17] These studies involve subjecting the this compound sample to harsh conditions to intentionally generate degradation products. The analytical method is then used to analyze the stressed samples to ensure that all degradation products are separated from the main peak and from each other. This demonstrates the "stability-indicating" nature of the method.
Typical Forced Degradation Conditions: [18]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C
-
Photodegradation: Exposure to UV and visible light (as per ICH Q1B guidelines)
Visualization of Workflows
The following diagrams illustrate the logical workflows for method development and validation.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Workflow for GC-MS Method Development and Validation.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for establishing the purity of this compound. The choice between them should be guided by the specific analytical needs of the project.
-
HPLC with UV detection is a robust, precise, and often more straightforward method for routine purity assessment and assay, especially when dealing with non-volatile impurities.
-
GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for identifying and quantifying unknown volatile impurities, particularly those that may be genotoxic.
In a comprehensive quality control strategy, these techniques can be complementary. HPLC may be used for the routine determination of the main component's purity, while GC-MS can be employed for in-depth impurity profiling and the validation of the primary method's specificity. Ultimately, a well-validated analytical method, grounded in the use of a reliable reference standard, is indispensable for ensuring the quality and safety of any pharmaceutical product derived from this compound.
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
CERTIFIED REFERENCE MATERIAL Organic substance. CPAChem. [Link]
-
4-Methoxy-2-methylaniline [CAS:102-50-1]. CPAChem. [Link]
-
Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]
-
ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Eurachem. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
-
Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap Eureka. [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
4-Methoxy-2-methylaniline [CAS:102-50-1]. LabKings. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
-
Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. ResearchGate. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications. [Link]
-
Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
Sources
- 1. soeagra.com [soeagra.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cpachem.com [cpachem.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. This compound | 114766-05-1 [sigmaaldrich.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. cs.purdue.edu [cs.purdue.edu]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BiochemSphere [biochemicalsci.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Catalyst Performance in the Synthesis of 4-Ethoxy-2-methylaniline
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 4-Ethoxy-2-methylaniline is a valuable building block, and its synthesis, typically via the catalytic hydrogenation of 2-methyl-4-nitrophenetole, is a critical process step. The choice of catalyst for this transformation directly impacts yield, purity, reaction time, and overall process economics. This guide provides an in-depth, objective comparison of the performance of common heterogeneous catalysts for this application, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their specific needs.
The Critical Role of the Catalyst in Nitroarene Hydrogenation
The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline is a well-established and powerful synthetic tool. The general reaction scheme for the synthesis of this compound is illustrated below:
Caption: General reaction for the synthesis of this compound.
The catalyst facilitates the dissociative adsorption of hydrogen gas and the subsequent reduction of the nitro group. The ideal catalyst for this process should exhibit:
-
High Activity: To ensure a fast reaction rate at moderate temperatures and pressures.
-
High Selectivity: To minimize the formation of byproducts, such as partially hydrogenated intermediates (hydroxylamines, azoxy, and azo compounds) or products from the reduction of other functional groups.
-
Good Stability and Reusability: To allow for multiple reaction cycles, reducing cost and waste.
-
Cost-Effectiveness: A crucial factor, especially for large-scale production.
This guide will focus on the comparative performance of three widely used heterogeneous catalysts: Raney® Nickel , Palladium on Carbon (Pd/C) , and Platinum on Carbon (Pt/C) .
Comparative Catalyst Performance Analysis
| Catalyst | Typical Support | Key Performance Characteristics | Advantages | Disadvantages |
| Raney® Nickel | - | High activity for nitro group reduction. | Cost-effective non-precious metal catalyst, suitable for large-scale industrial processes.[1] | Can be pyrophoric and requires careful handling. May exhibit lower selectivity compared to precious metal catalysts in the presence of other reducible functional groups.[1] |
| Palladium on Carbon (Pd/C) | Activated Carbon | Generally exhibits higher activity than Raney Nickel, allowing for milder reaction conditions. Often shows excellent selectivity for the nitro group reduction. | High activity and selectivity.[1] Versatile for a wide range of hydrogenations.[1] | Higher cost than Raney Nickel. Can be sensitive to catalyst poisons. |
| Platinum on Carbon (Pt/C) | Activated Carbon | Effective for the hydrogenation of nitro groups.[1] Can be more robust than Pd/C in certain applications and may be preferred when acidic conditions are present. | High activity and good stability.[1] Less prone to deactivation by acidic byproducts. | Generally the most expensive of the three. Can sometimes lead to over-reduction of the aromatic ring under harsh conditions. |
In-Depth Discussion of Catalyst Attributes
Raney® Nickel: The Industrial Workhorse
Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds.[1] Its primary advantage lies in its low cost, making it a preferred choice for large-scale industrial production.[1] However, its pyrophoric nature necessitates careful handling procedures. While generally effective for simple nitro group reductions, its selectivity can be a concern when other reducible functional groups are present in the molecule. For the synthesis of this compound, where no other easily reducible groups are present, Raney® Nickel can be a viable and economical option.
Palladium on Carbon (Pd/C): The High-Activity, High-Selectivity Option
Palladium on carbon is often the catalyst of choice for laboratory-scale synthesis and is also widely used in industrial processes where high selectivity is crucial. It typically exhibits higher activity than Raney® Nickel, which can translate to faster reaction times or the ability to operate under milder conditions (lower temperature and pressure).[1] This is particularly advantageous for sensitive substrates. For the hydrogenation of 2-methyl-4-nitrophenetole, Pd/C is expected to provide excellent yield and selectivity for this compound.
Platinum on Carbon (Pt/C): The Robust and Stable Alternative
Platinum on carbon is another highly active precious metal catalyst for nitro group reduction.[1] Its key advantage often lies in its robustness and stability, particularly in acidic media. While the hydrogenation of 2-methyl-4-nitrophenetole is not expected to generate acidic byproducts, the inherent stability of Pt/C can be beneficial for long-term catalyst performance and reusability. However, it is generally the most expensive of the three catalysts discussed.
Experimental Protocols for Catalyst Screening
To determine the optimal catalyst for a specific process, experimental screening is essential. The following are representative protocols for the hydrogenation of an aromatic nitro compound that can be adapted for the synthesis of this compound.
General Hydrogenation Workflow
Sources
cross-validation of HPLC and GC-MS methods for 4-Ethoxy-2-methylaniline
An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Ethoxy-2-methylaniline
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of these two powerful analytical techniques, supported by detailed experimental protocols and validation data. Our goal is to empower you to make informed decisions when selecting the most appropriate analytical method for your research and quality control needs.
Introduction: The Analytical Challenge of this compound
This compound is an aromatic amine derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its purity and concentration are critical parameters that can directly impact the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its quantification and impurity profiling.
This guide explores two of the most prevalent analytical techniques in the pharmaceutical industry: HPLC and GC-MS. While both are capable of separating and quantifying chemical compounds, their fundamental principles differ significantly, making them suitable for different applications.
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for compounds that are non-volatile or thermally sensitive. It separates analytes based on their differential interactions with a liquid mobile phase and a solid stationary phase.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1][2] It is best suited for volatile and thermally stable compounds.[2][3]
The choice between HPLC and GC-MS is not arbitrary; it depends on the analyte's properties, the analytical objective (e.g., routine assay vs. trace impurity identification), and regulatory requirements. This guide will dissect the methodologies and performance characteristics of each to provide a clear path for method selection.
Foundational Principles of the Analyzed Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC operates by injecting a liquid sample into a column packed with a solid adsorbent material (the stationary phase). A pressurized liquid (the mobile phase) is then pumped through the column.[1][4] The separation of this compound from other components in the sample is achieved based on its relative affinity for the stationary and mobile phases. In reverse-phase HPLC, the most common mode, a nonpolar stationary phase is used with a polar mobile phase. Compounds with higher polarity elute faster, while less polar compounds like this compound are retained longer. Detection is typically performed using an ultraviolet (UV) detector, which measures the analyte's absorbance at a specific wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis begins with the injection of the sample into a heated inlet, which vaporizes the analyte.[2] A carrier gas (the mobile phase), typically helium or hydrogen, transports the vaporized analyte through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.[1] As separated compounds exit the column, they enter the mass spectrometer, which acts as the detector. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum—a unique molecular fingerprint that allows for highly specific identification and quantification.[2] For some less volatile amines, a chemical derivatization step may be required to increase their volatility for GC analysis.[1][5]
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, grounded in established analytical principles for aromatic amines.
HPLC-UV Method for Quantification
This protocol outlines a reverse-phase HPLC method with UV detection, suitable for routine quality control and assay of this compound.
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (High-purity, 18.2 MΩ·cm).
-
Phosphoric acid (ACS grade).
Experimental Workflow Diagram (HPLC)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 4-Ethoxy-2-methylaniline Derivatives Versus Analogs: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Substituted Anilines
For researchers, scientists, and drug development professionals, the substituted aniline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, derivatives of 4-alkoxy-2-methylaniline have garnered significant interest, particularly in oncology, due to their potential as kinase inhibitors. This guide provides an in-depth, objective comparison of the biological activities of 4-ethoxy-2-methylaniline derivatives and their structural analogs, including methoxy, chloro, and other substituted counterparts. By synthesizing available experimental data and elucidating structure-activity relationships (SAR), this document aims to provide a rational framework for the design and development of novel therapeutics based on this versatile chemical motif. While direct, head-to-head comparative studies on a comprehensive series of this compound derivatives versus their precise analogs are limited in publicly available literature, this guide extrapolates from established principles and data from closely related structures to provide a robust comparative analysis.
Physicochemical Properties: The Impact of the 4-Alkoxy Group
The nature of the substituent at the 4-position of the 2-methylaniline core profoundly influences the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The seemingly subtle difference between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group can have significant consequences for a compound's biological activity.
| Property | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Implication in Drug Design |
| Lipophilicity (cLogP) | Lower | Higher | Increased lipophilicity of the ethoxy group can enhance membrane permeability and cell uptake, but may also lead to increased metabolic clearance and off-target effects. |
| Molecular Size | Smaller | Larger | The bulkier ethoxy group can introduce steric hindrance, potentially influencing binding affinity and selectivity for the target protein. |
| Metabolic Stability | Susceptible to O-demethylation | Potentially more stable | The additional ethyl group in the ethoxy moiety can alter the metabolic profile, potentially leading to a longer half-life. |
Comparative Biological Activities: Insights from Kinase Inhibition and Anticancer Studies
The primary therapeutic interest in 4-alkoxy-2-methylaniline derivatives lies in their potential as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
Kinase Inhibition: A Focus on Structure-Activity Relationships
While specific data for this compound derivatives as kinase inhibitors is sparse, extensive research on structurally related 4-anilinoquinazolines and 4-anilinoquinolines provides valuable insights into the SAR of the 4-alkoxy-aniline moiety. In these scaffolds, the aniline portion typically occupies the ATP-binding site of the kinase.
Studies on 4-anilino-3-cyano-6,7-dialkoxyquinolines have shown that the nature of the alkoxy groups significantly impacts inhibitory potency against MEK (MAP kinase kinase).[1] Generally, electron-donating groups on the quinazoline ring are favored for potent inhibition of the epidermal growth factor receptor (EGFR) kinase.[2]
Logical Relationship: From Aniline Substituent to Kinase Inhibition
Caption: Influence of aniline substituents on kinase inhibitory activity.
Anticancer Activity: A Comparative Look at Cytotoxicity
The following table summarizes the cytotoxic activity of various aniline derivatives from the literature to provide a comparative context. It is important to note that these compounds have different core structures, and therefore, direct comparison of IC50 values should be interpreted with caution.
| Compound Class | Derivative/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolines | Substituted 4-anilino-3-cyano-6,7-dialkoxyquinolines | LoVo (Colon) | Low nM range | [1] |
| 4-Anilinoquinazolines | 6,7-dimethoxy-4-(3-bromoanilino)quinazoline | EGFR kinase assay | 0.025 | [3] |
| Aniline Mustards | Varies | Various | Varies | [4] |
The data suggests that the aniline scaffold is a versatile starting point for the development of potent anticancer agents. The introduction of alkoxy groups, as seen in the highly potent quinazoline and quinoline derivatives, is a common strategy to enhance activity. The increased lipophilicity of an ethoxy group compared to a methoxy group could potentially lead to enhanced cellular uptake and, consequently, greater cytotoxicity, although this may be offset by steric factors affecting target binding.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and enable standardized comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Kinase Inhibition Assay (Mobility Shift Assay)
This assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the conversion of a fluorescently labeled peptide substrate to a phosphorylated product by the kinase. The substrate and product are then separated by electrophoresis based on their different charges, and the fluorescence is quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer containing a final concentration of ATP near the Km for the specific kinase.
-
Prepare a solution of the kinase and the fluorescently labeled peptide substrate in the assay buffer.
-
-
Assay Procedure:
-
Serially dilute the test compound stock solution in assay buffer to create a range of concentrations.
-
In a microplate, add the kinase/substrate solution to each well.
-
Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a termination buffer.
-
-
Data Analysis:
-
Analyze the samples using a microfluidic electrophoresis system.
-
Calculate the percentage of substrate conversion for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The exploration of this compound derivatives and their analogs presents a promising avenue for the discovery of novel therapeutic agents, particularly in the realm of oncology. While direct comparative data is currently limited, the analysis of structurally related compounds provides a strong rationale for further investigation. The substitution of a methoxy group with a slightly larger and more lipophilic ethoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Future research should focus on the systematic synthesis and parallel biological evaluation of a focused library of this compound derivatives alongside their methoxy, chloro, and other analogs. Such studies, employing standardized in vitro assays as detailed in this guide, will be crucial for elucidating precise structure-activity relationships and identifying lead compounds with optimal potency, selectivity, and drug-like properties. The insights gained from such investigations will undoubtedly accelerate the development of the next generation of targeted therapies.
References
-
Zhang, N., et al. (2001). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 11(11), 1407-10. [Link]
-
Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-7. [Link]
-
Kraker, A. J., et al. (1995). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 38(25), 4904-11. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. [Link]
-
Antonysakthi, S., et al. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. Journal of Scientific Research, 14(2), 481-490. [Link]
-
PubChem. (n.d.). 4-Ethoxyaniline. [Link]
-
Norman, R. A., et al. (2000). Synthesis and biological activity of 4'-methoxy derivatives of abscisic acid. Bioorganic & Medicinal Chemistry Letters, 10(14), 1571-4. [Link]
-
Inam, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 445-455. [Link]
-
Wang, S. Q., et al. (2005). 4-Methoxy-2-methyl-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 6), o1872-o1874. [Link]
Sources
- 1. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Electronic Effects of Substituents in Ethoxy Anilines
For researchers and professionals in drug development, a deep understanding of the electronic landscape of molecular scaffolds is paramount. The substituted aniline framework, a common motif in pharmacologically active compounds, is particularly sensitive to the electronic perturbations induced by various functional groups. This guide provides a comparative analysis of the electronic effects of common substituents on the ethoxy aniline core. By integrating theoretical principles with practical experimental data, we aim to equip researchers with the insights needed to rationally modulate molecular properties.
Theoretical Framework: Quantifying Substituent Effects
The electronic influence of a substituent on a benzene ring is a combination of two primary phenomena: the inductive effect (I) and the resonance effect (R) (also known as the mesomeric effect).[1] The inductive effect is transmitted through the sigma (σ) bonds and is largely dependent on the electronegativity of the substituent. The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring.
To quantify these effects, the Hammett equation provides a powerful linear free-energy relationship:
log(K/K₀) = σρ
Where:
-
K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively.
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).
-
ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects.[2]
The ethoxy group (-OEt) is an interesting case. It is inductively electron-withdrawing due to the electronegativity of the oxygen atom, but it is a strong resonance electron-donating group due to the lone pairs on the oxygen that can be delocalized into the aromatic ring. The net effect is often dominated by resonance, making it an overall activating group, particularly at the ortho and para positions.
Comparative Analysis of Substituted 4-Ethoxyanilines
To illustrate the interplay of these electronic effects, we will analyze a series of 4-ethoxyanilines bearing common electron-donating and electron-withdrawing substituents. The 4-ethoxy (para-ethoxy) position is chosen as the parent structure for this analysis.
Impact on Basicity (pKa)
The basicity of the aniline nitrogen is a direct probe of the electron density on the amino group. Electron-donating groups increase the electron density on the nitrogen, making it a stronger base (higher pKa), while electron-withdrawing groups decrease electron density, resulting in a weaker base (lower pKa).[1]
| Compound | Substituent (at position) | Hammett Constant (σ) of Substituent | pKa | Effect on Basicity |
| Aniline | -H | 0.00 | 4.63 | Reference |
| 4-Ethoxyaniline | -OEt (at 4) | -0.25 (σp) | 5.25 | Increased |
| 4-Ethoxy-2-nitroaniline | -NO₂ (at 2) | +0.78 (σp for NO₂) | ~1.0 (estimated) | Significantly Decreased |
| 4-Ethoxy-3-nitroaniline | -NO₂ (at 3) | +0.71 (σm for NO₂) | ~2.6 (estimated) | Decreased |
| 4-Ethoxy-2-methylaniline | -CH₃ (at 2) | -0.17 (σp for CH₃) | ~5.4 (estimated) | Slightly Increased |
| 4-Ethoxy-3-methylaniline | -CH₃ (at 3) | -0.07 (σm for CH₃) | ~5.3 (estimated) | Slightly Increased |
| 4-Chloro-2-ethoxyaniline | -Cl (at 4) | +0.23 (σp for Cl) | ~3.8 (estimated) | Decreased |
Note: Some pKa values are estimated based on data for analogous methoxy and substituted anilines due to the scarcity of a complete, directly comparable dataset for this specific series. Hammett constants are for the substituent relative to the reaction center.
Causality Behind the Trends:
-
The parent 4-ethoxyaniline is more basic than aniline because the strong resonance donation from the para-ethoxy group increases the electron density on the aniline nitrogen.
-
A nitro group (-NO₂) , being a strong electron-withdrawing group through both resonance and induction, drastically reduces the electron density on the nitrogen, leading to a significant decrease in basicity. This effect is more pronounced when the nitro group is at the ortho or para position relative to the amino group, allowing for direct resonance withdrawal.
-
A methyl group (-CH₃) is a weak electron-donating group through induction and hyperconjugation, leading to a slight increase in basicity.
-
A chloro group (-Cl) is inductively withdrawing but has a weak resonance-donating effect. The net result is electron withdrawal, which decreases the basicity of the aniline.
Spectroscopic Correlations
Spectroscopic techniques provide a powerful means to observe and quantify the electronic effects of substituents.
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of nuclei.
-
¹H NMR: The chemical shift of the -NH₂ protons is a good indicator of electron density. Electron-withdrawing groups deshield these protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups lead to upfield shifts. Aromatic proton chemical shifts are also significantly affected by the electronic nature of the substituents.
-
¹³C NMR: The chemical shifts of the aromatic carbons provide detailed information about the electron distribution in the ring. The carbon atom attached to the amino group (C-1) and the carbons at the ortho and para positions are particularly sensitive to substituent effects.
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) |
| 4-Ethoxyaniline | ~6.6-6.8 (aromatic), ~3.5 (NH₂), 3.9 (OCH₂), 1.4 (CH₃) | ~152 (C-OEt), ~140 (C-NH₂), ~115-120 (aromatic CH) |
| N-(4-Ethoxyphenyl)acetamide (Phenacetin) | 7.3 (aromatic, ortho to NHAc), 6.8 (aromatic, ortho to OEt), 8.1 (NH), 4.0 (OCH₂), 2.1 (COCH₃), 1.4 (CH₃)[3] | - |
| 4-Nitroaniline | 6.6 (aromatic, ortho to NH₂), 8.0 (aromatic, ortho to NO₂)[4] | 155.8, 135.7, 126.5, 112.4 |
Interpretation:
-
In phenacetin, a derivative of 4-ethoxyaniline, the aromatic protons ortho to the electron-donating ethoxy group are shielded (upfield shift) compared to those ortho to the electron-withdrawing acetylamino group.[3]
-
For 4-nitroaniline, the protons ortho to the strongly withdrawing nitro group are significantly deshielded and shifted downfield.[4] A similar, though modulated, effect would be expected in 4-ethoxy-nitroanilines.
The stretching frequencies of the N-H bonds in the amino group are sensitive to the electron density on the nitrogen atom. Primary amines typically show two bands: an asymmetric (νₐₛ) and a symmetric (νₛ) stretching vibration.
-
Electron-donating groups increase the electron density on the nitrogen, which slightly weakens the N-H bond and lowers the stretching frequency (redshift).
-
Electron-withdrawing groups decrease the electron density on the nitrogen, strengthening the N-H bond and increasing the stretching frequency (blueshift).
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic Primary Amine N-H Stretch | 3300 - 3500 (two bands)[5][6] |
| Aromatic C-N Stretch | 1250 - 1335[5] |
For aniline, the asymmetric and symmetric N-H stretching bands are observed around 3442 cm⁻¹ and 3360 cm⁻¹, respectively.[5] For 4-ethoxyaniline, the electron-donating ethoxy group would be expected to cause a slight shift to lower wavenumbers compared to aniline. Conversely, the introduction of a nitro group would shift these bands to higher wavenumbers.
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of aniline typically shows two main absorption bands:
-
A strong band around 230-240 nm (the B-band), corresponding to a π → π* transition of the benzene ring.
-
A weaker band around 280-290 nm (the E-band), which is a charge-transfer band involving the lone pair of the nitrogen atom and the π-system of the ring.[7]
Substituents can cause shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity.
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the energy gap for electronic transitions. Electron-donating groups, like the ethoxy group, which enhance conjugation, typically cause a bathochromic shift.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.
For 4-ethoxyaniline, the λₘₐₓ is expected to be at a longer wavelength than that of aniline due to the enhanced conjugation from the ethoxy group. The introduction of a nitro group, which extends the conjugated system, would also lead to a significant bathochromic shift. For example, the λₘₐₓ of 4-nitroaniline is around 381 nm.[8]
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.
Determination of pKa by Potentiometric Titration
This protocol is adapted from methodologies described in the Journal of Chemical Education and other sources for the analysis of weak bases.[9][10]
Principle: The pKa of a weak base is determined by titrating a solution of its conjugate acid with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.
Protocol:
-
Solution Preparation:
-
Accurately weigh approximately 1 mmol of the ethoxy aniline derivative and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent (e.g., a 50:50 ethanol/water mixture to ensure solubility).
-
Add a stoichiometric excess of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the aniline.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the solution of the protonated aniline in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Titrate the solution by adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the plot).
-
The volume of NaOH at the half-equivalence point corresponds to the point where [aniline] = [anilinium ion]. The pH at this point is equal to the pKa of the anilinium ion.
-
Caption: Workflow for pKa determination by potentiometric titration.
NMR Sample Preparation and Analysis
This protocol is based on standard procedures for the analysis of small organic molecules.[11][12]
Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. Radiofrequency pulses are used to excite the nuclei, and the resulting signals are detected to generate the NMR spectrum.
Protocol:
-
Sample Preparation:
-
Weigh 5-20 mg of the ethoxy aniline derivative for ¹H NMR (or 20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) and a 90-degree pulse are necessary.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Caption: Standard workflow for NMR analysis of small molecules.
FT-IR Spectroscopy
This protocol follows general guidelines for the infrared analysis of organic compounds.
Principle: Infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes, creating a unique spectral fingerprint.
Protocol:
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and assemble them in the spectrometer's sample holder.
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a common and convenient method that requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal). This will be automatically subtracted from the sample spectrum.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands, paying close attention to the N-H stretching region (~3300-3500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹) for C-N and aromatic C-H bending vibrations.
-
Correlate the positions and shapes of the bands with the functional groups present in the molecule.
-
Conclusion
The electronic properties of ethoxy anilines are a predictable yet nuanced interplay of inductive and resonance effects. By understanding the principles of the Hammett equation and correlating them with empirical data from pKa measurements and spectroscopic analyses (NMR, IR, UV-Vis), researchers can gain a comprehensive picture of the electronic landscape of these important scaffolds. This knowledge is crucial for the rational design of molecules with tailored properties, a cornerstone of modern drug discovery and materials science. The provided protocols offer a validated framework for obtaining the high-quality data necessary to support such endeavors.
References
-
ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. [Link]
-
ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]
-
PubChem. 4-Ethoxyaniline. [Link]
-
SciSpace. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
ResearchGate. UV-Vis absorption spectra of (a) reduction of 4-nitroaniline to 4-aminoaniline.... [Link]
-
ResearchGate. (2020). Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubMed. (2025). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. [Link]
-
AIR Unimi. Elsevier Editorial System(tm) for Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy Manuscript Draft. [Link]
-
University of Calgary. IR: amines. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
pKa predictions of some aniline derivatives by ab initio calculations. [Link]
-
PubChem. 4-Ethoxy-2-nitroaniline. [Link]
-
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
National Institutes of Health. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
-
University of Bristol. Quantitative NMR Spectroscopy.docx. [Link]
-
ResearchGate. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
ScienceDirect. Synthesis and characterization of conducting substituted polyanilines. [Link]
-
PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Amines. [Link]
-
University of California, Santa Barbara. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. 2 UV/Vis absorption (solid line) and emission (dashed lines) spectra of.... [Link]
-
Master Organic Chemistry. (2022). 13-C NMR – How Many Signals. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
ACS Publications. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
-
Michigan State University. Infrared Spectrometry. [Link]
-
ACS Figshare. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]
-
SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]
-
MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]
-
University of Mustansiriyah. Terms used in UV / Visible Spectroscopy. [Link]
-
Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
-
Organic Spectroscopy International. (2014). p-nitroacetanilide. [Link]
-
ResearchGate. (2011). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies.... [Link]
-
Infrared (IR) Spectroscopy. [Link]
Sources
- 1. journaleras.com [journaleras.com]
- 2. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]
- 4. magritek.com [magritek.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. emerypharma.com [emerypharma.com]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
Safety Operating Guide
Disposal Protocol for 4-Ethoxy-2-methylaniline: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4-Ethoxy-2-methylaniline (CAS No. 114766-05-1). As a research chemical, its unique properties demand rigorous adherence to safety and disposal procedures to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar aromatic amine compounds.
Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an aromatic amine, a class of compounds known for potential toxicity. Its specific hazards necessitate a cautious and well-defined handling and disposal plan.[1][2] The primary risks are associated with direct contact and inhalation, making engineering controls and Personal Protective Equipment (PPE) the first line of defense.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the chemical's dangers. Each classification dictates the specific precautions required for safe handling.
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][4] |
Furthermore, related aniline compounds are noted as potential carcinogens or mutagens, reinforcing the need to minimize exposure to the lowest feasible level.[3][5]
Mandatory Personal Protective Equipment (PPE)
The causality behind each piece of PPE is linked directly to the chemical's hazard profile. This is a non-negotiable system for preventing exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, compliant with EN 374) | Prevents dermal absorption and skin irritation. Aromatic amines can be absorbed through the skin.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN 166 or ANSI Z87.1) | Protects against accidental splashes that can cause serious eye irritation.[1][2][6] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing and minimizes skin contact.[6] |
| Respiratory Control | Use exclusively within a certified chemical fume hood | Engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2] |
Waste Segregation and Containment Protocol
Proper containment is a self-validating system; it ensures that waste is secured, correctly identified, and never poses a risk through unintended reactions or improper handling.
Step 1: Designate Waste Streams
-
Establish two separate, clearly labeled waste containers: one for liquid waste and one for solid waste contaminated with this compound.
-
Causality : Segregation is critical to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents and acids.[6][7] Mixing these in a single waste container could lead to a violent reaction.
Step 2: Container Selection
-
Use high-density polyethylene (HDPE) or glass containers that are in good condition, with secure, tight-fitting screw caps.
-
Ensure the container size is appropriate for the volume of waste to be generated, avoiding overfilling. Never fill a container beyond 90% capacity to allow for vapor expansion.
Step 3: Waste Collection
-
Liquid Waste : Collect all solutions, reaction mixtures, and solvent rinses containing this compound directly into the designated liquid waste container.
-
Solid Waste : Place contaminated items such as gloves, weighing papers, pipette tips, and silica gel into the designated solid waste container.
-
Empty Containers : The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous waste and must be collected in the liquid waste container. Subsequent rinses may also require collection depending on local regulations.[8]
Step 4: Labeling
-
Immediately label the waste container using a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all other chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Causality : Accurate labeling is a regulatory requirement and provides critical safety information for both lab personnel and the disposal vendor, ensuring the waste is managed correctly throughout its lifecycle.[8]
Spill Management: Immediate Actions
In the event of a spill, a prepared, procedural response is essential to mitigate exposure and environmental contamination.
For Small, Manageable Spills (within a chemical fume hood):
-
Alert Personnel : Immediately notify others in the vicinity.
-
Ensure Ventilation : Confirm the fume hood is operating correctly.
-
Containment : Absorb the spill using an inert, non-combustible absorbent material like vermiculite, sand, or silica gel.[1][5]
-
Collection : Carefully scoop the absorbed material and any contaminated debris into a designated container for hazardous solid waste.
-
Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal : Seal, label, and dispose of the spill cleanup waste as described in Section 4.
For Large Spills or Spills Outside a Fume Hood:
-
EVACUATE : Immediately evacuate the area.
-
ALERT : Notify your institution's Environmental Health & Safety (EHS) department and/or emergency services.
-
SECURE : Restrict access to the area.
-
WAIT : Do not attempt to clean up the spill yourself. Allow trained emergency responders to manage the incident.
Caption: Workflow for responding to a this compound spill.
Final Disposal Pathway
Disposal of this compound and its waste streams is strictly regulated. Under no circumstances should this chemical be disposed of via the sanitary sewer or in regular trash .[3] The only acceptable method is through a licensed hazardous waste management service.
Step 1: Proper Storage of Waste
-
Keep sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
The SAA must be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used for liquid waste containers to contain any potential leaks.[8]
Step 2: Scheduling a Waste Pickup
-
Once a waste container is full (or within the time limits specified by your institution's EHS), arrange for its removal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or their contracted waste vendor.
Step 3: Documentation and Handover
-
Ensure all paperwork, including the hazardous waste tag, is complete and accurate.
-
The waste will be collected by trained professionals who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Why Professional Disposal is Mandatory: Aniline and its derivatives are listed and regulated as hazardous substances by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Licensed disposal facilities have the specialized equipment and processes required to destroy the chemical in an environmentally sound manner, typically through high-temperature incineration, which is not feasible in a laboratory setting.
Regulatory Context
The procedures outlined in this guide are designed to comply with key U.S. regulations:
-
EPA (Environmental Protection Agency): Under RCRA, generators of hazardous waste are responsible for its management from "cradle to grave."[10]
-
OSHA (Occupational Safety and Health Administration): The Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals are evaluated and that this information is communicated to employees.[5][11]
By adhering to this protocol, you ensure not only the safety of yourself and your colleagues but also maintain your organization's compliance with federal and state law, preventing environmental contamination and potential fines.
References
-
Safety Data Sheet - 2-Iodo-5-methoxy-N-methylaniline. Angene Chemical. [Link]
-
Safety data sheet - 4-Ethoxyaniline. CPAChem. [Link]
-
ANILINE. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.1050 - Methylenedianiline. Occupational Safety and Health Administration (OSHA). [Link]
-
4-CHLORO-2-METHYL ANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. U.S. Environmental Protection Agency. [Link]
-
ETHYLANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
2-Ethoxy-4-methylaniline Hazard Information. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet: Aniline. Carl ROTH. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Cole-Parmer. [Link]
-
Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. U.S. Environmental Protection Agency. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). U.S. Environmental Protection Agency. [Link]
-
Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
-
1910.1047 - Ethylene oxide. Occupational Safety and Health Administration (OSHA). [Link]
-
4-Ethyl-2-methylaniline Chemical Information. PubChem, National Institutes of Health. [Link]
-
METHYLANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
-
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Health And Environmental Effects Profile for 2,4-Dimethylaniline And 2,4-Dimethylaniline Hydrochloride. U.S. Environmental Protection Agency. [Link]
-
Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Pharmaguideline. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. cpachem.com [cpachem.com]
- 4. 2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. epa.gov [epa.gov]
- 10. Health And Environmental Effects Profile for 2,4-Dimethylaniline And 2,4-Dimethylaniline Hydrochloride | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 11. 1910.1047 - Ethylene oxide. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxy-2-methylaniline
Welcome to a comprehensive guide on the safe handling of 4-Ethoxy-2-methylaniline. As professionals in research and drug development, our success is intrinsically linked to our ability to manage chemical risks effectively. This guide moves beyond a simple checklist, offering a deep dive into the causality behind personal protective equipment (PPE) choices, ensuring that every protocol is a self-validating system of safety. Our objective is to empower you with the knowledge to not only protect yourself but to foster a culture of safety and excellence within your laboratory.
Understanding the Hazard: A Prerequisite for Protection
Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. This compound, like many substituted anilines, presents a multi-faceted hazard profile that demands respect and careful management. The primary risks are acute toxicity and severe irritation.[1][2]
A failure to appreciate these hazards can lead to exposure incidents with consequences ranging from skin irritation to systemic toxic effects. The information presented in the Safety Data Sheet (SDS) is our starting point for a thorough risk assessment.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
While not universally classified for this specific molecule, related aniline compounds are often suspected of causing genetic defects and may carry long-term health risks, reinforcing the need for stringent exposure controls.[3][4]
The Hierarchy of Controls: PPE as the Final Guardian
In laboratory safety, Personal Protective Equipment is the last and final line of defense. Its effectiveness is predicated on the successful implementation of preceding control measures: Engineering Controls and Administrative Controls. Relying solely on PPE without addressing these foundational layers is an incomplete and inadequate safety strategy. All routine handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5]
Caption: The Hierarchy of Controls for chemical handling.
Task-Based PPE Selection: A Detailed Protocol
The selection of PPE is not static; it must be adapted to the specific task being performed. The following sections provide a detailed methodology for choosing the correct equipment for handling this compound.
Hand Protection: Preventing Dermal Absorption
Anilines can be absorbed through the skin, making glove selection a critical decision point. The choice of glove material depends on its resistance to both permeation (the chemical passing through the glove material on a molecular level) and degradation (the physical breakdown of the glove material).[6]
Experimental Protocol: Proper Gloving Technique
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove is pulled over the cuff of the lab coat sleeve.
-
During Use: Avoid touching personal items such as phones, door handles, or notebooks with gloved hands.
-
Doffing: To remove, grasp the outside of one glove at the cuff with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Disposal: Dispose of contaminated gloves in the designated hazardous waste container.[5][7]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
| Glove Material | Suitability for Incidental Contact (Splashes) | Suitability for Extended Contact (Immersion) | Rationale & Causality |
| Nitrile | Excellent | Good | Provides a robust barrier for routine lab work and minor splashes. For prolonged contact, permeation can occur.[8][9] |
| Neoprene | Good | Excellent | Offers superior resistance to a broad range of chemicals, including anilines, making it suitable for larger-scale operations. |
| Butyl Rubber | Good | Excellent | A highly effective barrier against many organic compounds. Often used for spill response.[10] |
| Natural Rubber (Latex) | Poor | Not Recommended | Offers minimal protection against this class of chemicals and can degrade quickly upon contact.[11] |
Note: Always consult the glove manufacturer's specific chemical resistance chart for detailed permeation and degradation data.[6][8][12]
Eye and Face Protection: Shielding Against Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye protection is mandatory.[1]
-
Minimum Requirement (All Handling): ANSI Z87.1-compliant safety glasses with side shields.
-
Increased Risk (Transferring >50 mL, working under pressure/vacuum): Chemical splash goggles that form a seal around the eyes should be worn.[13]
-
High Risk (Large quantities, significant splash potential): A full-face shield worn over chemical splash goggles provides the highest level of protection for both the eyes and face.[2][14]
Body and Respiratory Protection
Body Protection: A standard flame-resistant lab coat is sufficient for handling small quantities inside a fume hood. For larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron or impervious gown should be worn over the lab coat.[5][13]
Respiratory Protection: All work should be conducted in a chemical fume hood to prevent respiratory exposure.[1] If a task must be performed outside of a fume hood (e.g., large-scale spill response), or if vapors/aerosols are generated, respiratory protection is required.[5]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cpachem.com [cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. fishersci.ie [fishersci.ie]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. csueastbay.edu [csueastbay.edu]
- 10. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. echemi.com [echemi.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
